Diquafosol
描述
Diquafosol has been reported in Bos taurus with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
purinoceptor P2Y(2) receptor agonist
See also: this compound Tetrasodium (active moiety of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLMACJWHPHKGR-NCOIDOBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O23P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208689 | |
| Record name | Diquafosol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | P1,P4-Bis(5'-uridyl) tetraphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59985-21-6 | |
| Record name | Diquafosol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59985-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diquafosol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059985216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diquafosol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15919 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diquafosol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIQUAFOSOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7828VC80FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diquafosol Stimulation of Mucin and Aqueous Secretion: A Technical Guide
Executive Summary
Diquafosol is a purinergic P2Y2 receptor agonist that has demonstrated significant efficacy in the treatment of dry eye disease. Its therapeutic action is rooted in a dual mechanism: the simultaneous stimulation of both mucin and aqueous secretion from ocular surface tissues. By activating P2Y2 receptors on conjunctival epithelial cells, goblet cells, and meibomian glands, this compound addresses both the aqueous-deficient and evaporative aspects of dry eye.[1][2][3] This guide provides an in-depth examination of the molecular signaling pathways initiated by this compound, presents quantitative data from key studies, and details the experimental protocols used to evaluate its secretagogue effects.
Core Mechanism of Action: The P2Y2 Signaling Pathway
The primary mechanism of this compound involves its function as a potent agonist for the P2Y2 receptor, a G protein-coupled receptor located on the apical surface of ocular epithelial cells.[1][4][5] The activation of this receptor initiates a well-defined intracellular signaling cascade.
-
Receptor Binding and G-Protein Activation: this compound binds to the P2Y2 receptor, inducing a conformational change that activates the associated Gq protein.[6]
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).[6]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1][4][6][7]
-
Secretion Stimulation: The resulting elevation in intracellular Ca2+ concentration is the critical event that promotes two key outcomes:
Caption: this compound-activated P2Y2 receptor signaling pathway.
Quantitative Data on Secretion Stimulation
Clinical and preclinical studies have quantified the effects of 3% this compound ophthalmic solution on tear film components. The data consistently show a significant increase in both mucin and aqueous markers.
Table 1: this compound-Induced Mucin Secretion
| Study Type | Subject | Measurement | Result | Citation |
|---|---|---|---|---|
| In vivo | Healthy Humans | Sialic Acid Concentration in Tears (Mucin Marker) | Statistically significant increase post-instillation | [9] |
| In vitro | Human Conjunctival Epithelial Cells | MUC5AC Gene Expression | Upregulation via ERK signaling pathway | [10] |
| In vivo | Dry Eye Patients (with MGD) | Tear Film Lipid Layer Thickness | Increase from 49.4 nm to 70.6 nm at 30 min |[1][11] |
Table 2: this compound-Induced Aqueous Secretion
| Study Type | Subject | Measurement Method | Result | Citation |
|---|---|---|---|---|
| Clinical Study | Dry Eye Patients | Anterior Segment OCT (Tear Meniscus Area) | Increase from 13,305 µm² to 19,144 µm² at 10 min | [12] |
| Clinical Study | Post-Glaucoma Surgery Patients | Tear Meniscus Height | Increase from 0.24 mm to 0.28 mm at 8 weeks | [1] |
| In vivo | Rabbit Model | Schirmer's Test | Significant increase in Schirmer values |[13] |
Key Experimental Protocols
The quantification of this compound's effects relies on standardized methodologies. The following sections describe representative protocols for measuring mucin and aqueous secretion.
Protocol: Quantification of Mucin Secretion by ELISA
This protocol outlines a method to quantify secreted mucins from cultured conjunctival goblet cells using an Enzyme-Linked Immunosorbent Assay (ELISA), a common and robust technique for this purpose.
Caption: Experimental workflow for mucin quantification via ELISA.
Methodology Details:
-
Cell Culture: Human or rabbit conjunctival goblet cells are cultured in an appropriate medium until a confluent monolayer is formed.
-
Stimulation: Cells are washed, and the medium is replaced with a serum-free medium containing a specific concentration of this compound (e.g., 10-100 µM) or a vehicle control. Incubation proceeds for a defined period (e.g., 1-4 hours) at 37°C.
-
Sample Collection: The supernatant containing secreted mucins is carefully collected from each well.
-
Plate Coating: 96-well ELISA plates are coated with the collected supernatant and incubated overnight at 4°C to allow mucins to adhere.
-
Blocking: Wells are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours to prevent non-specific antibody binding.
-
Primary Antibody Incubation: A primary antibody specific to the mucin of interest (e.g., mouse anti-MUC5AC) is added to the wells and incubated for 1-2 hours.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) is added and incubated for 1 hour.
-
Detection: Following a final wash, a chromogenic substrate (e.g., TMB) is added. The reaction is stopped with an acid solution, and the optical density is read using a microplate reader at 450 nm. The absorbance is directly proportional to the quantity of secreted mucin.
Protocol: Measurement of Aqueous Secretion via Schirmer's Test
The Schirmer's test is a widely used clinical and preclinical method to measure the rate of aqueous tear production. This protocol describes its application in an animal model.
Caption: Workflow for in vivo aqueous secretion measurement.
Methodology Details:
-
Anesthesia: A single drop of topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is instilled into the test eye(s) of the animal (e.g., New Zealand white rabbit) to minimize reflex tearing and discomfort.
-
Drying: After 1-2 minutes, the inferior conjunctival fornix is gently dried with a sterile cotton-tipped applicator.
-
Drug Instillation: A standardized volume (e.g., 50 µL) of 3% this compound ophthalmic solution is instilled into one eye, while the contralateral eye receives a vehicle control.
-
Strip Placement: After a predetermined absorption time (e.g., 15 minutes), a sterile Schirmer test strip is placed in the lateral one-third of the lower eyelid margin. The animal's eyes are kept gently closed.
-
Tear Collection: The strip remains in place for a standard duration of 5 minutes.
-
Measurement: The strip is removed, and the length of the wetted area is measured in millimeters from the notch. A greater length of wetting in the this compound-treated eye compared to the control indicates stimulation of aqueous secretion.[13]
Conclusion and Future Directions
This compound's mechanism of action, centered on P2Y2 receptor activation and subsequent calcium mobilization, provides a robust therapeutic strategy for dry eye disease by comprehensively addressing both aqueous and mucin deficiencies.[7] The quantitative data confirm its efficacy in enhancing tear film volume and composition. The standardized protocols outlined in this guide serve as a foundation for consistent and reproducible research in the field. Future research should focus on elucidating the long-term effects of this compound on goblet cell density and meibomian gland function, as well as exploring its potential in combination therapies for severe ocular surface diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of topical 3% this compound sodium on eyes with dry eye disease and meibomian gland dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of 3% this compound ophthalmic solution in patients with short tear film break-up time-type dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. This compound | Review Editor | Pharma Deals Review [ojs.pharmadeals.solutions.iqvia.com]
- 6. d-nb.info [d-nb.info]
- 7. This compound ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of Surgery-Induced Dry Eye by this compound Eyedrops after Femtosecond Laser-Assisted Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Changes in Tear Volume after 3% this compound Treatment in Patients with Dry Eye Syndrome: An Anterior Segment Spectral-domain Optical Coherence Tomography Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Diquafosol Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diquafosol tetrasodium, a P2Y2 receptor agonist, is a key therapeutic agent in the management of dry eye disease. Its efficacy is rooted in its ability to stimulate tear fluid and mucin secretion, thereby restoring the ocular surface's natural homeostasis. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound tetrasodium, intended to support researchers and professionals in drug development. This document outlines a robust four-step synthetic route commencing from commercially available 5'-uridylic acid disodium salt, achieving a high overall yield and purity. Furthermore, it details purification methodologies, including anion-exchange chromatography and crystallization, crucial for obtaining the active pharmaceutical ingredient (API) at the requisite quality for clinical applications. The guide also elucidates the signaling pathway of this compound, providing a molecular basis for its pharmacological action.
Chemical Synthesis of this compound Tetrasodium
The synthesis of this compound tetrasodium (P1,P4-di(uridin-5'-yl)tetraphosphate tetrasodium salt) can be efficiently achieved through a four-step process starting from 5'-uridylic acid disodium salt.[1] This method has been demonstrated to be scalable and provides the target compound in high yield and purity.[1] An alternative approach involves the activation of a pyrophosphate compound followed by a Lewis acid-catalyzed reaction with a uridine monophosphate derivative.[2]
Four-Step Synthesis from 5'-Uridylic Acid Disodium Salt
This synthetic strategy provides a practical and efficient route to this compound tetrasodium with a reported overall yield of 45% and purity exceeding 99%.[1][3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 5'-Uridylic acid disodium salt | [1] |
| Number of Steps | 4 | [1] |
| Overall Yield | 45% | [1][4] |
| Final Purity | >99% | [1][4] |
Experimental Protocol
The following is a generalized protocol based on available literature. Specific reaction conditions such as solvent volumes, equivalents of reagents, and reaction times may require optimization.
Step 1: Protection of 5'-Uridylic Acid The initial step involves the protection of the hydroxyl groups of the ribose moiety in 5'-uridylic acid disodium salt. This is a common strategy in nucleotide chemistry to prevent side reactions in subsequent steps.
Step 2: Activation of the Phosphate Group The phosphate group of the protected uridine monophosphate is activated to facilitate the coupling reaction. Reagents such as carbonyldiimidazole are often used for this purpose, forming a highly reactive imidazolide intermediate.
Step 3: Dimerization and Tetraphosphate Bridge Formation The activated uridine monophosphate derivative is then coupled to form the symmetrical P1,P4-di(uridin-5'-yl)tetraphosphate. This key step involves the formation of the tetraphosphate bridge.
Step 4: Deprotection and Salt Formation The protecting groups on the ribose moieties are removed under appropriate conditions to yield this compound. The final step involves the formation of the tetrasodium salt, typically by treatment with a sodium source.
Synthesis Workflow
Caption: Four-step synthesis of this compound tetrasodium.
Purification of this compound Tetrasodium
Achieving high purity of this compound tetrasodium is critical for its use as an active pharmaceutical ingredient. The primary methods employed are anion-exchange chromatography and crystallization.
Anion-Exchange Chromatography
Anion-exchange chromatography is a powerful technique for purifying negatively charged molecules like this compound tetrasodium.[1] The separation is based on the reversible interaction between the phosphate groups of the molecule and the positively charged stationary phase of the chromatography resin.[1]
Experimental Protocol
This protocol is a general guideline. The specific resin, buffer compositions, and gradient profile should be optimized for the desired separation.
-
Resin Selection and Column Packing: A strong anion-exchange resin is typically used. The column is packed with the selected resin according to the manufacturer's instructions.
-
Equilibration: The column is equilibrated with a low ionic strength buffer at a specific pH to ensure the binding of this compound tetrasodium.
-
Sample Loading: The crude this compound tetrasodium solution is loaded onto the equilibrated column.
-
Washing: The column is washed with the equilibration buffer to remove unbound impurities.
-
Elution: The bound this compound tetrasodium is eluted using a salt gradient (e.g., sodium chloride). The concentration of the salt is gradually increased, causing molecules with weaker ionic interactions to elute first, followed by the target compound.
-
Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed for the presence and purity of this compound tetrasodium using a suitable analytical method such as HPLC.
Purification Workflow
Caption: Anion-exchange chromatography purification workflow.
Crystallization
Crystallization is an effective method for the final purification of this compound tetrasodium, yielding a high-purity solid product. A patented method describes the use of a calcium salt to facilitate crystallization.
Quantitative Data for Crystallization
| Parameter | Value |
| pH Adjustment (initial) | 1.5 - 4.0 (with HCl) |
| Calcium Salt | Calcium Chloride or Calcium Gluconate |
| Molar Ratio (Calcium Salt:Crude this compound) | 0.05 - 0.25 : 1 |
| pH Adjustment (crystallization) | 6.0 - 7.0 (with NaOH) |
| Crystallization Temperature | 5 - 25 °C |
| Crystallization Time | > 6 hours |
| Recrystallization Solvent | Methanol, Ethanol, or Isopropanol |
Experimental Protocol
-
Dissolution and pH Adjustment: The crude this compound sodium is dissolved in water (1:6 to 1:12 mass ratio). The pH is adjusted to 1.5-4.0 with concentrated hydrochloric acid.
-
Addition of Calcium Salt: A calcium salt (e.g., calcium chloride) is added and dissolved by stirring.
-
Crystallization Induction: The pH is slowly adjusted to 6.0-7.0 with a sodium hydroxide solution, and the solution is allowed to stand for at least 6 hours at 5-25 °C to induce crystallization.
-
Isolation of Solid: The resulting solid is separated by filtration.
-
Recrystallization: The solid is dissolved in an alcohol solvent (methanol, ethanol, or isopropanol) at an elevated temperature (55-65 °C). The solution is filtered while hot and then allowed to cool slowly to yield the purified this compound tetrasodium crystals.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by acting as a potent agonist of the P2Y2 receptor, which is a G protein-coupled receptor (GPCR).[5][6][7] Activation of this receptor on conjunctival and corneal epithelial cells initiates a signaling cascade that leads to increased tear fluid and mucin secretion.[6][8]
The key steps in the signaling pathway are:
-
Receptor Binding: this compound binds to and activates the P2Y2 receptor on the cell surface.[7]
-
G Protein Activation: The activated P2Y2 receptor couples to and activates the Gq/11 G protein.
-
Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[9]
-
Downstream Effector Activation: The increase in intracellular calcium concentration, along with DAG, activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway.[6]
-
Physiological Response: The activation of these downstream pathways ultimately leads to the secretion of water (tear fluid) and mucins from the conjunctival epithelial and goblet cells, respectively, which helps to lubricate and protect the ocular surface.[6][8]
P2Y2 Receptor Signaling Pathway
Caption: this compound-induced P2Y2 receptor signaling cascade.
References
- 1. dupont.com [dupont.com]
- 2. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generic anion-exchange chromatography method for analytical and preparative separation of nucleotides in the development and manufacture of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. ymc.eu [ymc.eu]
- 9. researchgate.net [researchgate.net]
Diquafosol's Role in Corneal Epithelial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquafosol is a purinergic P2Y2 receptor agonist that has demonstrated efficacy in the treatment of dry eye disease.[1] Its mechanism of action extends beyond simply stimulating tear and mucin secretion; it also plays a significant role in promoting the health and proliferation of corneal epithelial cells, which is crucial for maintaining the integrity of the ocular surface and facilitating wound healing.[2][3] This technical guide provides an in-depth exploration of the molecular pathways and cellular effects of this compound on corneal epithelial cell proliferation, supported by quantitative data and detailed experimental protocols.
This compound, a stable derivative of uridine 5'-triphosphate (UTP), activates P2Y2 receptors, which are G protein-coupled receptors widely expressed on the surface of corneal and conjunctival epithelial cells.[4][5] This activation initiates a cascade of intracellular signaling events that ultimately lead to enhanced cell proliferation and migration, contributing to the repair of corneal epithelial defects.[2][6]
Core Signaling Pathways
The pro-proliferative effect of this compound on corneal epithelial cells is primarily mediated through the activation of the P2Y2 receptor and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves a complex interplay of intracellular messengers and protein kinases.
Upon binding to the P2Y2 receptor, this compound triggers the activation of the Gq protein subunit. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[4][7]
The elevation of intracellular calcium, along with DAG, activates Protein Kinase C (PKC). Concurrently, the G protein-coupled signaling cascade can activate Src, a non-receptor tyrosine kinase.[6][8] Both PKC and Src are implicated in the activation of matrix metalloproteinases (ADAMs) which cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) on the cell surface, releasing mature HB-EGF that then binds to and activates the EGFR.[8][9] This "transactivation" of the EGFR initiates the canonical mitogen-activated protein kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade.[2][10] Phosphorylated ERK (p-ERK) then translocates to the nucleus to activate transcription factors that promote the expression of genes involved in cell proliferation and migration.[11]
Recent studies also suggest that this compound can increase the expression of Nerve Growth Factor (NGF), which may further contribute to corneal wound healing.[12][13]
Signaling Pathway Diagrams
Caption: this compound-induced P2Y2R signaling cascade leading to corneal epithelial cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of this compound on corneal epithelial cells.
Table 1: In Vivo Corneal Wound Healing in Rats
| Time Point | Treatment Group | Percentage of Wound Closure (Mean ± SEM) |
| 12 hours | This compound | 63.4 ± 2.0% |
| 12 hours | Control | 42.7 ± 2.5% |
| 24 hours | This compound | 98.1 ± 1.1% |
| 24 hours | Control | 82.3 ± 3.2% |
| Data extracted from an in vivo study on rat corneas with 3mm epithelial defects.[14] |
Table 2: In Vitro Human Corneal Epithelial Cell (HCEC) Proliferation (MTT Assay)
| This compound Concentration | Treatment Duration | Effect on Cell Proliferation |
| 20 µM - 200 µM | 48 hours | Accelerated |
| > 2000 µM | 48 hours | Inhibited |
| Data from an in vitro study using simian virus 40-transfected human corneal epithelial (THCE) cells.[2] |
Table 3: Effect of this compound on Mucin Gene Expression in Human Corneal Epithelial Cells
| Mucin Gene | Treatment Duration | Outcome |
| MUC1 | 3 hours | Increased mRNA expression |
| MUC4 | 3 hours | Increased mRNA expression |
| MUC16 | 3 hours | Increased mRNA expression |
| Data from a study on the effect of this compound on membrane-associated mucins.[15] |
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is based on methodologies described for assessing the effect of this compound on human corneal epithelial cell (HCEC) proliferation.[16]
Objective: To quantify the metabolic activity of HCECs as an indicator of cell viability and proliferation after treatment with this compound.
Materials:
-
Human Corneal Epithelial Cells (HCECs)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and growth factors
-
This compound tetrasodium solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Inverted microscope
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCECs into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 100 µM, 1000 µM) and a vehicle control.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot cell viability against this compound concentration.
Corneal Epithelial Wound Healing Assay (Scratch Assay)
This protocol is adapted from studies evaluating the effect of this compound on corneal epithelial cell migration.[2][16]
Objective: To assess the rate of in vitro wound closure by HCECs in the presence of this compound.
Materials:
-
Confluent HCEC monolayers in 6-well plates
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Cell culture medium with and without this compound
-
Inverted microscope with a camera
Procedure:
-
Create Wound: Once HCECs reach confluence, create a linear scratch in the monolayer using a sterile pipette tip.
-
Wash: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Wound Area Measurement: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.
-
Data Analysis: Calculate the percentage of wound closure relative to the initial wound area for each treatment group.
Experimental Workflow Diagram
Caption: Workflow for the MTT-based cell proliferation assay.
Conclusion
This compound promotes corneal epithelial cell proliferation and wound healing through a well-defined signaling pathway initiated by the activation of the P2Y2 receptor. The subsequent increase in intracellular calcium and transactivation of the EGFR converge on the ERK signaling cascade, a key regulator of cell growth and migration. The quantitative data from both in vivo and in vitro studies support the efficacy of this compound in enhancing corneal epithelial repair. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms and potential applications of this compound in ocular surface health. This comprehensive understanding is vital for the continued development of targeted therapies for corneal epithelial defects and dry eye disease.
References
- 1. This compound ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The P2Y2 receptor mediates the epithelial injury response and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. P2Y2 receptors mediate nucleotide-induced EGFR phosphorylation and stimulate proliferation and tumorigenesis of head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transactivation of receptor tyrosine kinases by purinergic P2Y and adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y2 Receptor and EGFR Cooperate to Promote Prostate Cancer Cell Invasion via ERK1/2 Pathway | PLOS One [journals.plos.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound Improves Corneal Wound Healing by Inducing NGF Expression in an Experimental Dry Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of cytotoxicities and wound healing effects of this compound tetrasodium and hyaluronic acid on human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Diquafosol's Molecular Impact on Corneal Cells: A Technical Guide to Gene Expression Changes
For Immediate Release
A deep dive into the molecular mechanisms of Diquafosol, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the gene expression changes induced by this P2Y2 receptor agonist in corneal cells. This document details the upregulation of crucial mucins, the downregulation of inflammatory markers, and the promotion of growth factors, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways.
This compound, a cornerstone in the treatment of dry eye disease, primarily functions by activating P2Y2 receptors on the ocular surface. This interaction triggers a cascade of intracellular events that lead to improved tear film stability and ocular surface health. This guide synthesizes findings from multiple studies to present a cohesive picture of this compound's effects at the genetic level.
Quantitative Gene Expression Analysis
This compound treatment of corneal and conjunctival epithelial cells leads to significant changes in the expression of genes critical for ocular surface homeostasis. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: Upregulation of Mucin Gene Expression by this compound
| Gene | Cell Type | Treatment Conditions | Fold Increase in mRNA Expression | Time Point | Citation |
| MUC1 | Human Conjunctival Epithelial Cells (HCECs) | 100 µM this compound under hyperosmotic stress (400 mOsm/L) | Significant increase | 24 hours | [1] |
| MUC4 | Human Corneal Epithelial Cells | This compound (concentration not specified) | Upregulated | Not specified | [2] |
| MUC5AC | Human Conjunctival Epithelial Cells (HCECs) | 100 µM this compound under hyperosmotic stress (400 mOsm/L) | 2.63 ± 0.29 | 24 hours | [1] |
| MUC16 | Human Conjunctival Epithelial Cells (HCECs) | 100 µM this compound under hyperosmotic stress (400 mOsm/L) | Significant increase | 6 and 24 hours | [1] |
Table 2: Downregulation of Inflammatory Gene Expression by this compound
| Gene | Cell Type / Model | Treatment Conditions | Observation | Citation |
| TNF-α | Human Corneal Epithelial Cells (HCECs) | This compound (1.5–6 mg/mL) under hyperosmotic stress (500 mOsm/kg) | Significant decrease in mRNA and protein levels | [3] |
| IL-1β | Human Corneal Epithelial Cells (in vitro dry eye model) | This compound | Significantly decreased levels | [4] |
| IL-6 | Human Corneal Epithelial Cells (HCECs) | This compound (1.5–6 mg/mL) under hyperosmotic stress (500 mOsm/kg) | Significant decrease in mRNA and protein levels | [3] |
| Inflammatory Cytokines (il-1β, il-1α, il-6) | Human Corneal Epithelial Cells (HCECs) | This compound under hyperosmotic stress | Expression levels similar to control | [5][6] |
Table 3: Upregulation of Growth Factor Gene Expression by this compound
| Gene | Cell Type / Model | Treatment Conditions | Observation | Citation |
| Nerve Growth Factor (NGF) | Mouse model of dry eye | This compound treatment after hyperosmotic stress | Increased expression | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on gene expression.
1. Cell Culture and Treatment:
-
Cell Lines: Primary Human Corneal Epithelial Cells (HCECs) or immortalized human corneal epithelial cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media, such as keratinocyte serum-free medium supplemented with bovine pituitary extract and epidermal growth factor.
-
Hyperosmotic Stress Model: To mimic dry eye conditions, cells are often subjected to hyperosmotic stress by increasing the osmolarity of the culture medium (e.g., to 400-500 mOsm/kg) for a specified duration (e.g., 24 hours) before or during this compound treatment.[1][3]
-
This compound Treatment: this compound tetrasodium is added to the culture medium at various concentrations (e.g., 100 µM or 1.5-6 mg/mL) for different time points (e.g., 6, 24 hours) to assess its effects on gene expression.[1][3]
2. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR):
-
RNA Extraction: Total RNA is extracted from the cultured cells using a suitable method, such as a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for the target genes (e.g., MUC1, MUC5AC, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
3. Protein Expression Analysis (Western Blot):
-
Protein Extraction: Total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., TNF-α, IL-6, phospho-ERK1/2) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by this compound and a typical experimental workflow for studying its effects on gene expression.
Caption: this compound's P2Y2 receptor signaling cascade in corneal cells.
Caption: Workflow for analyzing this compound-induced gene expression.
References
- 1. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound Improves Corneal Wound Healing by Inducing NGF Expression in an Experimental Dry Eye Model - PMC [pmc.ncbi.nlm.nih.gov]
The Ocular Journey of Diquafosol: A Deep Dive into its Pharmacokinetics and Distribution
For Researchers, Scientists, and Drug Development Professionals
Diquafosol, a P2Y2 receptor agonist, has emerged as a significant therapeutic agent for dry eye disease. Its unique mechanism of action, stimulating both the aqueous and mucin components of the tear film, sets it apart from conventional treatments. This technical guide provides an in-depth exploration of the pharmacokinetics and ocular distribution of this compound, offering valuable insights for researchers and professionals in drug development.
Quantitative Pharmacokinetic Profile
The following tables summarize the key quantitative data on the ocular and systemic distribution of this compound and its metabolites, compiled from preclinical and clinical studies.
Table 1: Ocular Tissue Distribution of Radioactivity after a Single Topical Instillation of 3% 14C-Diquafosol in Rabbits
| Ocular Tissue | Peak Concentration Time (post-instillation) | Rank Order of Radioactivity |
| Palpebral Conjunctiva | 5 minutes | 1 |
| Bulbar Conjunctiva | 5 minutes | 2 |
| Cornea | 5 minutes | 3 |
| Sclera | 5 minutes | 4 |
| Extraocular Muscle | 5 minutes | 5 |
| Aqueous Humor | 30 minutes | 6 |
| Iris-Ciliary Body | 5 minutes | 7 |
Data compiled from a study submitted to Japan's Pharmaceuticals and Medical Devices Agency.[1]
Table 2: Systemic Exposure to this compound and its Metabolites in Humans
| Analyte | Dosing Regimen | Plasma Concentration |
| This compound | Single or 6-times daily instillation of 0.3%, 1%, 3%, or 5% solution | Below lower limit of quantification (2 ng/mL) from 5 minutes to 1-hour post-instillation |
| Uridine Monophosphate | Single or 6-times daily instillation of 0.3%, 1%, 3%, or 5% solution | Similar to baseline |
| Uridine Diphosphate | Single or 6-times daily instillation of 0.3%, 1%, 3%, or 5% solution | Similar to baseline |
| Uridine Triphosphate | Single or 6-times daily instillation of 0.3%, 1%, 3%, or 5% solution | Similar to baseline |
Based on data from studies in healthy adult volunteers.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by activating P2Y2 receptors on the ocular surface, primarily on the conjunctival and corneal epithelial cells, as well as goblet cells.[3][4] This activation initiates a downstream signaling cascade that leads to increased secretion of water and mucin, crucial components for a stable and healthy tear film.
This compound's P2Y2 Receptor Signaling Pathway.
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate the pharmacokinetics and ocular distribution of this compound.
Ocular Distribution Study using 14C-Diquafosol in Rabbits
This experimental workflow outlines the key steps in determining the distribution of this compound in ocular tissues following topical administration.
Experimental Workflow for Ocular Distribution Study.
Methodology:
-
Animal Model: Male rabbits are typically used for these studies due to the anatomical similarities of their eyes to human eyes.[5][6]
-
Radiolabeled Compound: 14C-Diquafosol is synthesized to enable tracing of the drug and its metabolites within the ocular tissues.
-
Dosing: A single, fixed volume (e.g., 50 µL) of 3% 14C-Diquafosol ophthalmic solution is administered topically to both eyes of the rabbits.[1]
-
Sample Collection: At various time points post-instillation (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours), animals are euthanized, and their eyes are enucleated. Ocular tissues, including the palpebral and bulbar conjunctiva, cornea, sclera, aqueous humor, and iris-ciliary body, are carefully dissected.
-
Sample Processing: The collected tissues are weighed and homogenized.
-
Quantification: The amount of radioactivity in each tissue homogenate is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of radioactivity (representing this compound and its metabolites) in each tissue is calculated and expressed as ng-equivalents per gram of tissue.
In Vitro Mucin Secretion Assay
This protocol describes an in vitro method to assess the effect of this compound on mucin secretion from conjunctival epithelial cells.
Methodology:
-
Cell Culture: Primary human or rabbit conjunctival epithelial cells are cultured to form a stratified, multi-layered epithelium, often at an air-liquid interface to promote differentiation and mucin production.[7]
-
Treatment: The cultured cells are exposed to this compound at various concentrations (e.g., 10, 50, 100 µM) for different time periods (e.g., 6, 12, 24 hours).[7][8] In some experiments, cells are pre-treated with an ERK inhibitor (e.g., PD98059) to investigate the signaling pathway.[7]
-
Sample Collection: The cell culture supernatant is collected to measure secreted mucins. The cells are lysed to extract total RNA for gene expression analysis.
-
Quantification of Secreted Mucin: The concentration of a specific secreted mucin, MUC5AC, in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[7]
-
Gene Expression Analysis: Total RNA is isolated from the cell lysates, and the expression levels of mucin genes (e.g., MUC1, MUC16, and MUC5AC) are analyzed using quantitative real-time polymerase chain reaction (qRT-PCR).[7]
-
Data Analysis: The results from the ELISA and qRT-PCR are analyzed to determine the dose- and time-dependent effects of this compound on mucin secretion and gene expression.
Analysis of this compound and its Metabolites in Ocular Tissues and Fluids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its metabolites in biological matrices.
Methodology:
-
Sample Preparation:
-
Tear Fluid: Tear samples are collected using methods such as Schirmer strips.[9] The analytes are extracted from the strips using a suitable solvent.
-
Ocular Tissues: Tissue samples (cornea, conjunctiva, etc.) are homogenized in a buffer solution.
-
Protein Precipitation: Proteins are removed from the samples by adding a precipitating agent like acetonitrile. The mixture is then centrifuged, and the supernatant is collected.[10]
-
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. The analytes are separated on a C18 or a hydrophilic interaction liquid chromatography (HILIC) column, depending on the polarity of the compounds.[10][11] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile) is typically used.[10]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The analytes are ionized, and specific precursor-to-product ion transitions are monitored for this compound and each of its metabolites (UTP, UDP, UMP, uridine, and uracil). This multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
-
Quantification: The concentration of each analyte in the sample is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard and by using a calibration curve generated with standards of known concentrations.
This in-depth guide provides a comprehensive overview of the pharmacokinetics and ocular distribution of this compound, supported by detailed experimental methodologies and a clear visualization of its mechanism of action. This information is intended to be a valuable resource for researchers and professionals dedicated to advancing the field of ophthalmology and drug development.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. Applications of this compound Sodium in Ophthalmology: A Comprehensive Review of Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound sodium ophthalmic solution for the treatment of dry eye: clinical evaluation and biochemical analysis of tear composition. | Sigma-Aldrich [sigmaaldrich.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Metabolomics of ocular immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biological Effects of Diquafosol in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquafosol is a purinergic P2Y2 receptor agonist that has demonstrated significant therapeutic potential in preclinical models of dry eye disease. Its mechanism of action centers on the stimulation of tear fluid and mucin secretion, as well as the promotion of corneal epithelial healing. This technical guide provides a comprehensive overview of the basic biological effects of this compound observed in preclinical studies, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: P2Y2 Receptor Activation and Downstream Signaling
This compound exerts its pharmacological effects by binding to and activating P2Y2 receptors, which are Gq protein-coupled receptors located on the apical surface of conjunctival and corneal epithelial cells.[1][2] This activation initiates a cascade of intracellular events, leading to the observed therapeutic effects.[3]
The primary signaling pathway activated by this compound involves the following key steps:
-
P2Y2 Receptor Binding: this compound binds to the P2Y2 receptor.[2]
-
Gq Protein Activation: The activated receptor stimulates the Gq alpha subunit of the associated G protein.[4]
-
Phospholipase C (PLC) Activation: Gq-alpha activates phospholipase C (PLC).[4]
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4]
-
Downstream Effector Activation: The increase in intracellular Ca2+ and the presence of DAG activate various downstream signaling molecules, including Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway.[4][5] The activation of the ERK1/2 pathway is crucial for promoting cell proliferation and migration, which are essential for corneal wound healing.[1][5]
The stimulation of tear and mucin secretion is a direct consequence of the elevated intracellular calcium levels, which trigger the opening of chloride channels and the release of mucin-containing granules from goblet cells.[6]
Quantitative Data from Preclinical Models
The following tables summarize the quantitative data on the key biological effects of this compound from various preclinical studies.
Table 1: Effect of this compound on Tear Secretion in Preclinical Models
| Animal Model | Dry Eye Induction Method | Treatment | Outcome Measure | Result | Reference |
| Sprague Dawley Rats | Povidone Iodine (10 g/L) for 14 days | 3% this compound (20 µL, 6 times/day for 10 days) | Schirmer Test (mm/min) | This compound: 7.26 ± 0.440Dry Eye Control: 4.07 ± 0.474PBS Control: 3.74 ± 0.280(P<0.01 vs controls) | [7] |
| Goto-Kakizaki Rats (Type 2 Diabetes) | Constant airflow for 8 weeks | 3% this compound (6 times/day for 6 weeks) | Schirmer Test (mm/5 min) | This compound: ~8.5Saline Control: ~4.0(Approximately twice higher than saline) | [8] |
| Normal Rabbits | N/A | 3% this compound (single dose) | Tear Meniscus Area (Δ value) | Significantly higher than artificial tears and sodium hyaluronate at 5-30 min post-instillation. | [9] |
| Dry Eye Patients | Sjögren's Syndrome | 3% this compound (single dose) | Tear Meniscus Radius (TMR) | Significant increase from baseline at 15 and 30 minutes post-instillation. | [10] |
| Dry Eye Patients | General Dry Eye | 3% this compound (single dose) | Schirmer Test (mm) | This compound: 1.131 ± 0.470 increase from baseline at 10 min (P=0.020)Artificial Tears: 0.083 ± 0.442 increase from baseline at 10 min (P=0.852) | [11][12] |
Table 2: Effect of this compound on Mucin Production in Preclinical Models
| Model System | Condition | Treatment | Outcome Measure | Result | Reference |
| Human Conjunctival Epithelial Cells (HCECs) | Hyperosmotic Stress (400 mOsm/L) | 100 µM this compound | MUC5AC Secretion (ELISA) | Peak at 6h: 320 ± 26 ng/mL | [13] |
| Human Conjunctival Epithelial Cells (HCECs) | Hyperosmotic Stress (400 mOsm/L) | 100 µM this compound | MUC5AC mRNA Expression (qPCR) | 24h: 2.63 ± 0.29 fold increase (P<0.01) | [13] |
| Human Conjunctival Epithelial Cells (HCECs) | Hyperosmotic Stress (400 mOsm/L) | 100 µM this compound | MUC1 mRNA Expression (qPCR) | 24h: 2.40 ± 0.64 fold increase (P<0.01) | [13] |
| Human Conjunctival Epithelial Cells (HCECs) | Hyperosmotic Stress (400 mOsm/L) | 100 µM this compound | MUC16 mRNA Expression (qPCR) | 24h: 1.79 ± 0.41 fold increase (P<0.05) | [13] |
| Normal Rats | N/A | 3% this compound | Tear MUC5AC Concentration (ELISA) | Increased from 5 to 20 minutes post-instillation. | [14] |
| Dry Eye Rats | Scopolamine-induced | 3% this compound | Tear MUC5AC Concentration (ELISA) | This compound treated: Increased levels compared to untreated dry eye rats. | [14] |
| Sprague Dawley Rats | Povidone Iodine-induced | 3% this compound | Conjunctival Goblet Cell Density | This compound: 8.45 ± 0.718 cells/0.1 mm²Dry Eye Control: 5.21 ± 0.813 cells/0.1 mm²(P<0.01) | [7] |
Table 3: Effect of this compound on Corneal Wound Healing in Preclinical Models
| Animal Model | Wound Type | Treatment | Outcome Measure | Result | Reference |
| Sprague Dawley Rats | 3 mm diameter epithelial defect | 3% this compound | Wound Closure | Significantly accelerated compared to control at 12h and 24h. | [5] |
| Human Corneal Epithelial Cells (in vitro) | Scratch Wound | 20-200 µM this compound | Cell Proliferation | Accelerated during 48h. | [5] |
| Human Corneal Epithelial Cells (in vitro) | Scratch Wound | This compound | Gap Closure | Accelerated gap closure in cell migration assay. | [5] |
| Hyperosmolar-induced Dry Eye Mice | Corneal Epithelial Damage | 3% this compound | Corneal Fluorescein Staining Score | Significantly decreased score compared to untreated dry eye mice. | [15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Induction of Dry Eye in a Rat Model
Protocol:
-
Animal Model: Male Sprague Dawley rats are commonly used.[7]
-
Inducing Agent: A 10 g/L solution of Povidone-Iodine (PI) is prepared in a sterile phosphate-buffered saline (PBS).[7]
-
Administration: 20 µL of the PI solution is topically instilled into each eye of the rats.[7]
-
Frequency and Duration: The instillation is performed twice daily for a period of 14 days to establish the dry eye model.[7]
-
Confirmation of Dry Eye: The successful induction of dry eye is confirmed by measuring a significant decrease in tear production using the Schirmer test and an increase in corneal fluorescein staining scores.[7]
-
Grouping: Once the model is established, the rats are randomly divided into different treatment groups (e.g., this compound, vehicle control, untreated control).[7]
Measurement of Tear Secretion (Schirmer Test) in Rabbits
Protocol:
-
Animal Handling: The rabbit is gently restrained to minimize stress. No topical anesthesia is typically used for this test to measure both basal and reflex tear secretion.[11][12]
-
Strip Preparation: A standardized Schirmer test strip is folded at the notch.
-
Strip Placement: The folded end of the strip is carefully placed in the lower conjunctival fornix, at the junction of the middle and lateral third of the eyelid.
-
Test Duration: The strip is left in place for a standardized period, typically 1 or 5 minutes.[11][12]
-
Measurement: After the designated time, the strip is removed, and the length of the wetted area is measured in millimeters from the notch.
-
Data Recording: The result is recorded as mm/minute.
Quantification of Mucin (MUC5AC) in Conjunctival Samples
Protocol for Impression Cytology and PAS Staining:
-
Sample Collection: A strip of cellulose acetate filter paper is gently pressed onto the bulbar conjunctiva for 3-5 seconds to collect superficial epithelial and goblet cells.[16]
-
Fixation: The filter paper is immediately fixed, typically in 95% ethanol.[16]
-
Periodic Acid-Schiff (PAS) Staining:
-
The fixed samples are rehydrated.
-
Oxidation is carried out using periodic acid.
-
The samples are then treated with Schiff reagent, which stains the mucin-containing goblet cells a magenta color.
-
A counterstain, such as hematoxylin, can be used to visualize the nuclei of other epithelial cells.[16]
-
-
Quantification: The number of PAS-positive goblet cells is counted per unit area (e.g., per high-power field or mm²) using a microscope.[7]
Protocol for MUC5AC ELISA:
-
Sample Collection: Tears can be collected using Schirmer strips or microcapillary tubes. Conjunctival tissue can be collected via biopsy or impression cytology.
-
Protein Extraction: Total protein is extracted from the collected samples using an appropriate lysis buffer.
-
ELISA Procedure: A commercial MUC5AC ELISA kit is used. The general steps include:
-
Coating a microplate with a MUC5AC capture antibody.
-
Adding the protein extracts from the samples to the wells.
-
Incubating to allow MUC5AC to bind to the capture antibody.
-
Adding a detection antibody that binds to a different epitope on MUC5AC.
-
Adding a substrate that reacts with the enzyme-linked detection antibody to produce a colorimetric signal.
-
Measuring the absorbance of the signal using a microplate reader.
-
-
Quantification: The concentration of MUC5AC in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of MUC5AC. The results are often normalized to the total protein concentration of the sample and expressed as ng of MUC5AC per mg of total protein.[14]
Corneal Epithelial Wound Healing (Scratch) Assay
Protocol:
-
Cell Culture: Human or animal corneal epithelial cells are cultured in appropriate media in multi-well plates until they form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear "scratch" or cell-free gap in the center of the cell monolayer.
-
Washing: The wells are gently washed with PBS to remove any detached cells and debris.
-
Treatment: Fresh culture medium containing different concentrations of this compound or a vehicle control is added to the wells.
-
Imaging: The scratch is imaged at time zero (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Analysis: The width or area of the scratch at each time point is measured using image analysis software (e.g., ImageJ).
-
Calculation: The percentage of wound closure is calculated using the following formula: % Wound Closure = [(Initial Scratch Area - Scratch Area at Time X) / Initial Scratch Area] * 100
Conclusion
Preclinical studies have robustly demonstrated the multifaceted biological effects of this compound, positioning it as a promising therapeutic agent for dry eye disease. Its well-defined mechanism of action, centered on P2Y2 receptor agonism, leads to quantifiable improvements in tear secretion, mucin production, and corneal epithelial integrity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and build upon the foundational preclinical work on this compound. Future preclinical research could focus on exploring its long-term effects on ocular surface health and its potential in combination therapies for severe forms of dry eye disease.
References
- 1. The P2Y2 receptor mediates the epithelial injury response and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effects of this compound sodium in povidone iodine-induced dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. The increase of aqueous tear volume by this compound sodium in dry-eye patients with Sjögren's syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tear volume estimation using a modified Schirmer test: a randomized, multicenter, double-blind trial comparing 3% this compound ophthalmic solution and artificial tears in dry eye patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. This compound Improves Corneal Wound Healing by Inducing NGF Expression in an Experimental Dry Eye Model [mdpi.com]
- 16. Impression cytology of the ocular surface - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Diquafosol on Nerve Growth Factor Expression: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular and cellular effects of Diquafosol on nerve growth factor (NGF) expression, with a particular focus on its implications for ocular surface health and dry eye disease therapeutics. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a P2Y2 purinergic receptor agonist, is an established therapeutic agent for dry eye disease, primarily known for its secretagogue effects on tear fluid and mucin.[1][2] Emerging evidence, however, highlights a novel mechanism of action: the upregulation of Nerve Growth Factor (NGF) expression. This guide synthesizes current research to detail the signaling pathways, experimental evidence, and methodologies related to this compound-induced NGF expression. The findings suggest that this compound's therapeutic benefits extend beyond lubrication to encompass neurotrophic support and enhanced corneal wound healing through NGF-mediated pathways.[3][4][5]
Core Mechanism of Action: P2Y2 Receptor Activation
This compound functions as an agonist for the P2Y2 receptor, a G protein-coupled receptor present on the surface of ocular epithelial cells.[6][7] Activation of the P2Y2 receptor by this compound initiates a cascade of intracellular signaling events, leading to increased intracellular calcium concentrations.[6][8] This primary mechanism is responsible for its known effects on stimulating water and mucin secretion.[1][6] Recent studies now indicate that this P2Y2 receptor activation is also linked to the modulation of NGF expression.[3][5]
Quantitative Analysis of this compound's Effect on NGF Expression
Recent in vitro and in vivo studies have quantified the impact of this compound on NGF expression under hyperosmolar stress conditions, mimicking a dry eye environment. The following tables summarize the key quantitative findings.
Table 1: In Vitro NGF mRNA Expression in Human Corneal Epithelial Cells (HCECs)
| Treatment Group | Fold Change in NGF mRNA Expression (vs. HS) | Statistical Significance |
| Control (CTL) | - | - |
| Hyperosmolar Stress (HS) | Baseline | - |
| HS + this compound (100 µM) | ~2.0-fold increase | p < 0.05 |
| HS + Cyclosporine A (1 µM) | No significant change | n.s. |
Data synthesized from quantitative PCR results presented in recent studies.[3]
Table 2: In Vitro NGF Protein Levels in HCEC Supernatant
| Treatment Group | NGF Concentration (pg/mL) | Fold Change (vs. HS) |
| Control (CTL) | ~15 | - |
| Hyperosmolar Stress (HS) | ~12 | Baseline |
| HS + this compound (100 µM) | ~25 | ~2.1-fold increase |
| HS + Cyclosporine A (1 µM) | ~14 | No significant change |
Data synthesized from ELISA results from recent studies.[3]
Table 3: In Vivo NGF mRNA Expression in a Dry Eye Mouse Model
| Treatment Group | Relative NGF mRNA Expression |
| Control (CTL) | Baseline |
| Hyperosmolar Stress (HS) | Increased vs. CTL |
| HS + 3% this compound | Significantly higher than HS and HS + CsA groups |
| HS + 0.05% Cyclosporine A | Similar to HS group |
Data derived from in vivo experiments using a dry eye mouse model.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in DOT language, illustrate the key signaling pathways and experimental procedures involved in investigating the effect of this compound on NGF expression.
This compound-Induced NGF Signaling Pathway
Caption: this compound signaling cascade for NGF expression.
Experimental Workflow for In Vitro Analysis
Caption: In vitro experimental design for NGF analysis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data section.
In Vitro Hyperosmolar Stress Model and Treatment
-
Cell Line: Human Corneal Epithelial Cells (HCECs).
-
Seeding: Cells are seeded at a density of 5 x 10⁴ cells/mL in 24-well plates and incubated for 24 hours.
-
Hyperosmolar Stress Induction: The standard growth medium is replaced with a hyperosmolar medium with an osmolarity of 500 mOsm/L, achieved by adding NaCl.
-
Treatment: Concurrently with stress induction, cells are treated with either this compound (100 µM) or Cyclosporine A (1 µM) in the hyperosmolar medium.
-
Incubation: The treated cells are incubated for 8 hours before analysis.[3]
Quantitative Real-Time PCR (qPCR) for NGF mRNA Expression
-
RNA Extraction: Total RNA is extracted from the treated HCECs using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a thermal cycler with SYBR Green master mix and primers specific for NGF.
-
Normalization: The expression of NGF is normalized to a housekeeping gene, such as GAPDH.
-
Data Analysis: The relative quantification of gene expression is calculated using the ΔΔCt method.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for NGF Protein
-
Sample Collection: The supernatant from the treated HCEC cultures is collected.
-
ELISA Kit: A commercially available human NGF ELISA kit is used.
-
Procedure: The assay is performed according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of standards and samples to wells pre-coated with an anti-NGF antibody.
-
Incubation to allow NGF to bind to the immobilized antibody.
-
Washing, followed by the addition of a biotinylated detection antibody specific for NGF.
-
Incubation and washing, followed by the addition of a streptavidin-HRP conjugate.
-
Further incubation and washing, followed by the addition of a chromogenic substrate.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Quantification: The concentration of NGF in the samples is determined by comparing their absorbance to a standard curve.[3]
Conclusion and Future Directions
The evidence strongly indicates that this compound's therapeutic action in dry eye disease is multifaceted, extending beyond its secretagogue properties to include the induction of NGF expression.[3][4][5] This NGF-mediated pathway likely contributes significantly to the observed improvements in corneal wound healing and overall ocular surface health.[3][5] For researchers and drug development professionals, these findings open new avenues for exploring the neurotrophic effects of P2Y2 receptor agonists in ocular surface diseases. Future research should aim to further elucidate the downstream signaling components linking P2Y2 receptor activation to NGF gene transcription and explore the long-term clinical implications of enhanced NGF levels in patients undergoing this compound therapy.
References
- 1. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Corneal Wound Healing by Inducing NGF Expression in an Experimental Dry Eye Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Improves Corneal Wound Healing by Inducing NGF Expression in an Experimental Dry Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. This compound tetrasodium elicits total cholesterol release from rabbit meibomian gland cells via P2Y2 purinergic receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diquafosol Research in Rodent Models of Dry Eye
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing dry eye disease (DED) in rat and mouse models and for evaluating the efficacy of Diquafosol. The information is compiled from various preclinical studies to assist in the design and execution of research in this field.
Introduction to this compound and its Mechanism of Action
This compound is a P2Y2 purinergic receptor agonist that has demonstrated efficacy in treating dry eye disease.[1][2][3] Its mechanism of action involves the stimulation of tear secretion, including both the aqueous and mucin components, to improve the stability of the tear film and protect the ocular surface.[2][3] Activation of the P2Y2 receptor on the ocular surface epithelium by this compound initiates a signaling cascade that leads to increased intracellular calcium, which in turn stimulates fluid and mucin secretion from conjunctival epithelial and goblet cells.[2] Furthermore, this compound has been shown to promote corneal epithelial wound healing and reduce inflammation associated with dry eye.[1][4][5]
Animal Models of Dry Eye for this compound Research
Several rodent models have been established to mimic the signs of human dry eye disease and are suitable for evaluating the therapeutic effects of this compound. The most commonly used models in this compound research include chemically-induced and environmentally-induced dry eye models.
Rat Models
-
Scopolamine-Induced Dry Eye: This model induces an aqueous-deficient dry eye by systemically administering scopolamine, a muscarinic receptor antagonist that reduces tear secretion.[1][6][7][8]
-
Povidone-Iodine (PI)-Induced Dry Eye: Topical application of PI solution causes ocular surface damage, loss of goblet cells, and inflammation, simulating features of DED.[9][10]
-
Exorbital Gland Removal Model: Surgical removal of the exorbital lacrimal gland creates a chronic state of aqueous tear deficiency.[11]
Mouse Models
-
Hyperosmolar Saline-Induced Dry Eye: Repeated instillation of hyperosmolar saline onto the ocular surface mimics the hyperosmolarity of tears seen in DED, leading to corneal damage and inflammation.[4]
-
Scopolamine-Induced Dry Eye: Similar to the rat model, systemic administration of scopolamine in mice effectively reduces tear production.[6][12]
-
Controlled Environment Chamber: Exposing mice to a low-humidity, high-airflow environment induces evaporative dry eye.[6]
Experimental Protocols
Below are detailed protocols for inducing dry eye and assessing the efficacy of this compound in rat and mouse models.
Protocol 1: Scopolamine-Induced Dry Eye in Rats
Objective: To induce a model of aqueous-deficient dry eye in rats for the evaluation of this compound.
Materials:
-
Female Wistar rats (6 weeks old, 160-180 g)[1]
-
Scopolamine hydrobromide[1]
-
Sterile 0.9% NaCl solution (saline)[1]
-
3% this compound ophthalmic solution
-
Phosphate-buffered saline (PBS)
-
Equipment for clinical evaluation (Phenol red thread, slit-lamp biomicroscope, fluorescein strips)
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (25°C ± 1°C, 40% ± 5% relative humidity, 12-hour light-dark cycle) with ad libitum access to food and water.[1]
-
Induction of Dry Eye:
-
Grouping and Treatment:
-
Divide the rats into three groups: Control, Dry Eye (vehicle-treated), and Dry Eye + this compound.[1]
-
The Control group receives no scopolamine injections.
-
The Dry Eye group receives scopolamine injections and topical administration of a vehicle (e.g., sterilized 0.9% NaCl) four times daily.[1]
-
The Dry Eye + this compound group receives scopolamine injections and topical administration of 3% this compound ophthalmic solution four times daily for the 28-day period.[1][13]
-
-
Efficacy Evaluation:
-
Tear Volume Measurement (Phenol Red Thread Test): At the end of the treatment period, measure tear secretion. Place a phenol red-impregnated cotton thread in the lateral canthus of the eye for 15 seconds. Measure the length of the color change (in mm) on the thread.
-
Tear Film Break-up Time (TBUT): Instill 1 µL of 0.5% fluorescein sodium into the conjunctival sac. After three blinks, measure the time it takes for the first dry spot to appear on the cornea using a slit-lamp microscope with a cobalt blue filter.
-
Corneal Fluorescein Staining (CFS): Two minutes after fluorescein instillation, examine the cornea under a slit-lamp microscope. Score the degree of punctate staining on a scale of 0-4 for each of the five corneal regions (total score 0-20).
-
Protocol 2: Povidone-Iodine (PI)-Induced Dry Eye in Rats
Objective: To induce a model of ocular surface damage and inflammation in rats for evaluating this compound's therapeutic effects.
Materials:
-
Female Sprague Dawley rats (8 weeks old, 160-180 g)[9]
-
10 g/L Povidone-Iodine (PI) solution[9]
-
3% this compound sodium eye drops[9]
-
Phosphate-buffered saline (PBS)[9]
-
Equipment for clinical and histological evaluation.
Procedure:
-
Animal Acclimatization: Acclimate rats as described in Protocol 1.
-
Induction of Dry Eye:
-
Instill 20 µL of 10 g/L PI solution into both eyes twice daily for 14 days.[9]
-
-
Grouping and Treatment:
-
After 14 days of PI induction, divide the rats into three groups (n=10 per group): Dry Eye Disease (DED) group (no treatment), PBS group, and this compound (DQS) group.[9]
-
The DED group receives no further treatment.
-
The PBS group receives 20 µL of PBS solution in both eyes six times a day for 10 days.[9]
-
The DQS group receives 20 µL of 3% this compound sodium eye drops in both eyes six times a day for 10 days.[9]
-
A separate control group of healthy rats (n=10) should also be maintained.[9]
-
-
Efficacy Evaluation:
-
Perform tear production tests, TBUT, and fluorescein staining as described in Protocol 1 at baseline and after the treatment period.[9]
-
Histology: At the end of the experiment, euthanize the animals and collect eyeballs for histological analysis, including Hematoxylin-Eosin (HE) staining, Periodic acid-Schiff (PAS) staining for goblet cells, and Alcian Blue staining for mucin.[9][10]
-
Protocol 3: Hyperosmolar Saline-Induced Dry Eye in Mice
Objective: To induce a model of hyperosmolar dry eye in mice to assess the anti-inflammatory and wound-healing properties of this compound.
Materials:
-
C57BL/6 mice (6-8 weeks old)[4]
-
Hyperosmolar saline (HS; 500 mOsm/L)[4]
-
3% this compound tetrasodium (DQS) ophthalmic solution[4]
-
Phosphate-buffered saline (PBS)[4]
-
Equipment for clinical evaluation.
Procedure:
-
Animal Acclimatization: Acclimate mice as described in Protocol 1.
-
Induction of Dry Eye:
-
Instill 1 µL of hyperosmolar saline (500 mOsm/L) into both eyes six times a day for 10 days.[4]
-
-
Grouping and Treatment:
-
Divide the mice into three groups: Control (CTL), Hyperosmolar Saline (HS), and HS + DQS.[4]
-
The CTL group receives topical PBS.[4]
-
The HS group receives hyperosmolar saline instillation.
-
The HS + DQS group receives 1 µL of 3% this compound 30 minutes before each hyperosmolar saline instillation for 10 days.[4]
-
-
Efficacy Evaluation:
-
Corneal Fluorescein Staining (CFS): Instill 1 µL of 5% fluorescein into the conjunctival sac. After 3 minutes, examine the cornea with a slit-lamp biomicroscope and quantify punctate staining.[4]
-
Immunofluorescence: After euthanasia, dissect corneas for immunofluorescence staining to assess markers of inflammation and nerve growth factor (NGF) expression.[4]
-
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in rodent models of dry eye.
Table 1: Efficacy of this compound in a Povidone-Iodine-Induced Dry Eye Rat Model [9][10]
| Parameter | Control Group | DED Group | DQS Group | p-value (DQS vs DED) |
| Tear Production (mm) | 7.96 ± 0.422 | 4.07 ± 0.474 | 7.26 ± 0.440 | <0.01 |
| TBUT (s) | 8.15 ± 0.564 | 1.49 ± 0.260 | 7.37 ± 0.383 | <0.01 |
| Conjunctival Goblet Cell Density (cells/0.1 mm²) | 13.45 ± 1.18 | 7.23 ± 0.614 | 11.83 ± 0.828 | <0.01 |
Data are presented as mean ± SD. DED: Dry Eye Disease; DQS: this compound; TBUT: Tear Film Break-up Time.
Table 2: Efficacy of this compound on MUC5AC Concentration in a Scopolamine-Induced Dry Eye Rat Model [14]
| Group | Tear MUC5AC Concentration (µg/mL) |
| Normal Controls | 15.5 ± 1.75 |
| Dry Eye Rat Models | 12.4 ± 0.25 |
Topical instillation of this compound increased tear MUC5AC levels in both normal and dry eye rat models.[14] Data are presented as mean ± SD.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound activates P2Y2 receptors on the ocular surface, triggering downstream signaling pathways that lead to therapeutic effects. The diagram below illustrates the key signaling cascades involved.
Caption: this compound signaling pathway in ocular epithelial cells.
Experimental Workflow for this compound Efficacy Testing in a Rat Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a chemically-induced rat model of dry eye.
Caption: General experimental workflow for this compound studies in rodent dry eye models.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of this compound on Hyperosmotic Stress-induced Tumor Necrosis Factor-α and Interleukin-6 Expression in Human Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris-pharma.com [iris-pharma.com]
- 7. esmed.org [esmed.org]
- 8. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound sodium in povidone iodine-induced dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound sodium in povidone iodine-induced dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound sodium reduces neuronal activity in trigeminal subnucleus caudalis in a rat model of chronic dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound Sodium Inhibits Apoptosis and Inflammation of Corneal Epithelial Cells Via Activation of Erk1/2 and RSK: In Vitro and In Vivo Dry Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Measuring Diquafosol-Induced Mucin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquafosol is a P2Y2 purinergic receptor agonist that effectively stimulates the secretion of both aqueous tears and mucins from ocular surface tissues.[1][2] It is a primary treatment for dry eye disease, acting to restore the stability and quality of the tear film.[2] The mechanism involves the activation of P2Y2 receptors on conjunctival epithelial and goblet cells, which elevates intracellular calcium (Ca²⁺) and activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, leading to mucin gene expression and secretion.[3][4]
Accurate measurement of this compound-induced mucin secretion is critical for preclinical and clinical research, enabling the quantification of its pharmacological effect and the elucidation of its mechanism of action. This document provides detailed application notes and protocols for the principal assays used to measure both secreted and membrane-associated mucins in response to this compound treatment.
Part 1: this compound's Mechanism of Action & Signaling Pathway
This compound, a UTP derivative, binds to P2Y2 G-protein coupled receptors on the apical surface of conjunctival cells.[2][3] This binding initiates a cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, a key step for the exocytosis of mucin-containing granules from goblet cells.[4] Concurrently, this pathway activates the p44/42 MAPK (Erk1/2) signaling cascade, which upregulates the transcription of mucin genes, including the secreted mucin MUC5AC and the membrane-associated mucins MUC1 and MUC16.[3]
Figure 1: this compound signaling pathway for mucin secretion.
Part 2: Experimental Workflows
Successful measurement of this compound's effects on mucin requires well-defined experimental models. In vitro models using human conjunctival epithelial cells (HCECs) are excellent for mechanistic studies, while in vivo animal models are crucial for evaluating physiological responses.
Figure 2: General experimental workflow for in vitro studies.
Figure 3: General experimental workflow for in vivo studies.
Part 3: Quantitative Data Summary
The following tables summarize quantitative findings from key studies on this compound-induced mucin expression.
Table 1: Effect of this compound on Mucin Secretion and Gene Expression In Vitro (Data from studies on Human Conjunctival Epithelial Cells (HCECs) under hyperosmotic stress)
| Parameter Measured | Assay | Treatment | Result | Time Point | Reference |
| Secreted MUC5AC | ELISA | 100 µM this compound | 320 ± 26 ng/mL | 6 hours | [3] |
| MUC5AC mRNA | qRT-PCR | 100 µM this compound | 2.63 ± 0.29 fold increase | 24 hours | [3] |
| MUC1 mRNA | qRT-PCR | 100 µM this compound | 2.40 ± 0.64 fold increase | 24 hours | [3] |
| MUC16 mRNA | qRT-PCR | 100 µM this compound | 1.79 ± 0.41 fold increase | 24 hours | [3] |
Table 2: Effect of this compound on Mucin-Positive Goblet Cells In Vivo (Data from a povidone-iodine induced dry eye rat model)
| Group | Assay | Measurement | Result (cells / 0.1 mm²) | Reference |
| Control | PAS Staining | Number of Mucin+ Cells | 13.45 ± 1.18 | [5] |
| Dry Eye (DED) | PAS Staining | Number of Mucin+ Cells | 7.23 ± 0.61 | [5] |
| This compound-Treated | PAS Staining | Number of Mucin+ Cells | 11.83 ± 0.83 | [5] |
Part 4: Detailed Experimental Protocols
Protocol 1: Quantification of Secreted MUC5AC by ELISA
Application Note: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying specific secreted mucins, such as MUC5AC, in biological fluids like cell culture supernatants or tear fluid.[3][6][7] This sandwich ELISA protocol uses a capture antibody coated onto a 96-well plate to bind the mucin, and a second, enzyme-linked detection antibody to generate a colorimetric signal proportional to the amount of mucin present.[8]
Detailed Protocol:
-
Sample Preparation:
-
ELISA Procedure (based on a typical commercial kit):
-
Coating: Use a 96-well plate pre-coated with a monoclonal anti-MUC5AC capture antibody.
-
Standard Curve: Prepare a serial dilution of a known MUC5AC protein standard according to the kit manufacturer's instructions.
-
Sample Incubation: Add 100 µL of standards, samples, and blank (sample diluent) to the appropriate wells. Incubate for 1-2 hours at 37°C.[6]
-
Washing: Aspirate the liquid from each well and wash 3 times with 200 µL of 1x Wash Buffer per well.
-
Detection Antibody: Add 100 µL of biotin-labeled anti-MUC5AC detection antibody to each well. Incubate for 1 hour at 37°C.[8]
-
Washing: Repeat the wash step as described above.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) working solution to each well. Incubate for 30-50 minutes at 37°C.[8]
-
Washing: Aspirate and wash the plate 5 times.
-
Substrate Development: Add 90 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark. A blue color will develop.[6]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Data Acquisition: Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate the MUC5AC concentration in samples by interpolating their OD values against the standard curve.
-
Protocol 2: Analysis of Mucin Gene Expression by qRT-PCR
Application Note: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the relative abundance of specific mucin mRNA transcripts (MUC1, MUC16, MUC5AC) in cells.[3] This allows for the assessment of this compound's effect at the level of gene transcription. The protocol involves isolating total RNA, reverse transcribing it to cDNA, and then amplifying the target genes using specific primers in a real-time PCR instrument.[10]
Detailed Protocol:
-
RNA Isolation:
-
Harvest cultured HCECs after treatment with this compound.
-
Isolate total RNA using a TRIzol-based reagent or a commercial RNA isolation kit, following the manufacturer's protocol.[3] Include a DNase digestion step to remove genomic DNA contamination.[10]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers, according to the manufacturer's protocol.[11]
-
-
qRT-PCR Amplification:
-
Prepare the reaction mixture in a total volume of 20 µL containing: cDNA template, SYBR Green Master Mix (or TaqMan probe-based master mix), and forward and reverse primers for the target gene (e.g., MUC1, MUC5AC) and a reference gene (e.g., GAPDH).[11][12]
-
Primer Examples:
-
Run the reaction on a real-time PCR system with a typical thermal profile:
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing this compound-treated samples to untreated controls.
-
Protocol 3: Histological Staining of Mucin with Alcian Blue/PAS
Application Note: This combined staining method is used on fixed tissue sections (e.g., conjunctiva) to visualize and differentiate mucins within goblet cells.[13] Alcian Blue (pH 2.5) stains acidic mucins blue, while the Periodic Acid-Schiff (PAS) reaction stains neutral mucins magenta.[14][15] A decrease in PAS-positive cells can indicate mucin secretion.[16] This provides semi-quantitative and morphological data on the status of mucin-producing cells.[5]
Detailed Protocol:
-
Tissue Preparation:
-
Staining Procedure:
-
Alcian Blue Staining:
-
PAS Staining:
-
Counterstaining (Optional):
-
Stain nuclei with Hematoxylin for 1 minute.[18]
-
Rinse in water and "blue" the nuclei using a bluing reagent or Scott's tap water substitute.
-
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols to xylene.
-
Mount with a permanent mounting medium.[17]
-
-
Analysis:
Protocol 4: Immunohistochemical (IHC) Detection of Mucin
Application Note: IHC uses specific antibodies to detect the presence and location of particular mucin proteins (e.g., MUC1, MUC5AC) within tissue sections.[5][19] This provides more specific information than general histological stains and can reveal changes in the protein expression patterns of both membrane-associated and secreted mucins following this compound treatment.
Detailed Protocol:
-
Tissue Preparation and Antigen Retrieval:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections as described for histology.
-
Perform heat-induced antigen retrieval by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, water bath, or microwave. This step is crucial for unmasking epitopes.[20]
-
-
Immunostaining Procedure:
-
Blocking:
-
Wash sections in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes (for HRP-based detection).
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.[20]
-
-
Primary Antibody:
-
Incubate sections with the primary antibody (e.g., rabbit anti-MUC1) diluted in antibody diluent overnight at 4°C in a humidified chamber.[20]
-
-
Washing: Wash sections three times for 5 minutes each in wash buffer.
-
Secondary Antibody/Detection:
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.
-
Wash sections three times in wash buffer.
-
-
Chromogen Development:
-
Apply a chromogen substrate solution, such as DAB (3,3'-Diaminobenzidine), and incubate for 1-10 minutes until a brown precipitate forms. Monitor development under a microscope.[20]
-
Rinse slides in distilled water to stop the reaction.
-
-
Counterstaining: Lightly counterstain with Hematoxylin to visualize nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate sections and mount with a permanent mounting medium as described previously.
-
-
Analysis:
-
Examine under a light microscope. Positive staining (brown precipitate) indicates the location of the target mucin. The intensity and distribution of staining can be scored semi-quantitatively.[5]
-
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Characteristics of Patients with Dry Eye Who Switched from Long-Acting Ophthalmic Solution to this compound Ophthalmic Solution [mdpi.com]
- 3. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound sodium in povidone iodine-induced dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.us [cloud-clone.us]
- 7. sinogeneclon.com [sinogeneclon.com]
- 8. biomatik.com [biomatik.com]
- 9. Assessing Mucin Expression and Function in Human Ocular Surface Epithelia in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quercetin Increases MUC2 and MUC5AC Gene Expression and Secretion in Intestinal Goblet Cell-Like LS174T via PLC/PKCα/ERK1-2 Pathway [frontiersin.org]
- 11. MUC1 and MUC5AC implication in Tunisian colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Alcian Blue and PAS Staining Protocol - IHC WORLD [ihcworld.com]
- 15. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. newcomersupply.com [newcomersupply.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Elucidating the Effects of Diquafosol on Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing calcium imaging techniques for studying the pharmacological effects of Diquafosol, a P2Y2 receptor agonist used in the treatment of dry eye disease. The following sections detail the underlying signaling pathways, experimental protocols for measuring intracellular calcium mobilization, and quantitative data presentation.
Introduction to this compound and P2Y2 Receptor Signaling
This compound is a purinergic P2Y2 receptor agonist that stimulates tear and mucin secretion, crucial for maintaining a healthy ocular surface. Its therapeutic effects are primarily mediated by the activation of P2Y2 receptors on conjunctival and corneal epithelial cells, leading to an increase in intracellular calcium ([Ca²⁺]i). This elevation in [Ca²⁺]i triggers a cascade of downstream signaling events, ultimately promoting fluid and mucin secretion and enhancing corneal epithelial healing.
Understanding the precise mechanism of this compound-induced calcium signaling is vital for drug development and optimizing therapeutic strategies. Calcium imaging with fluorescent indicators such as Fluo-4 AM is a powerful technique to visualize and quantify these dynamic changes in [Ca²⁺]i in real-time.
This compound-Mediated P2Y2 Receptor Signaling Pathway
This compound binding to the P2Y2 G-protein coupled receptor (GPCR) initiates a well-defined signaling cascade. The P2Y2 receptor is primarily coupled to the Gq/11 protein. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytosol. This rapid increase in intracellular calcium is the primary signal for subsequent cellular responses.
This compound-induced P2Y2 receptor signaling pathway.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on intracellular calcium signaling and subsequent cellular responses, as reported in various studies.
Table 1: this compound Dose-Dependent Effects on Intracellular Calcium
| This compound Concentration (µM) | Cell Type | Calcium Indicator | Observed Effect on [Ca²⁺]i | Reference |
| 20 - 200 | Human Corneal Epithelial (HCE) Cells | Fluo-4/AM | Dose-dependent increase | |
| 100 | Human Corneal Epithelial (HCE) Cells | Fluo-4/AM | Significant elevation | |
| > 2000 | Human Corneal Epithelial (HCE) Cells | Fluo-4/AM | Inhibitory effects on proliferation |
Table 2: Time-Course of this compound-Induced Cellular Events
| Event | Time Post-Stimulation | Cell Type | Reference |
| MUC5AC Secretion (peak) | 6 hours | Human Conjunctival Epithelial Cells | |
| EGFR Phosphorylation | 2 minutes | Human Corneal Epithelial (HCE) Cells | |
| ERK Phosphorylation | 5 minutes | Human Corneal Epithelial (HCE) Cells | |
| Increased MUC1 mRNA | 24 hours | Human Conjunctival Epithelial Cells | |
| Increased MUC16 mRNA | 6 - 24 hours | Human Conjunctival Epithelial Cells |
Experimental Protocols
Protocol 1: Calcium Imaging of this compound Effects in Cultured Epithelial Cells
This protocol outlines the steps for measuring this compound-induced intracellular calcium changes in cultured corneal or conjunctival epithelial cells using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cultured human corneal or conjunctival epithelial cells
-
This compound tetrasodium
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Experimental Workflow Diagram:
Calcium imaging experimental workflow.
Procedure:
-
Cell Culture:
-
Plate human corneal or conjunctival epithelial cells onto glass-bottom dishes suitable for fluorescence microscopy.
-
Culture cells to 70-80% confluency.
-
-
Preparation of Fluo-4 AM Loading Solution:
-
Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in anhydrous DMSO).
-
Prepare a stock solution of Pluronic F-127 (e.g., 20% w/v in DMSO).
-
On the day of the experiment, prepare the loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in physiological buffer (e.g., HBSS).
-
Add Pluronic F-127 to the loading solution at a final concentration of 0.02% to aid in dye dispersal.
-
-
Dye Loading:
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the physiological buffer to remove excess dye.
-
Add fresh physiological buffer to the cells for imaging.
-
-
Image Acquisition:
-
Place the dish on the stage of the fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline (F₀).
-
Add the this compound solution at the desired concentration to the cells.
-
Immediately begin acquiring a time-lapse series of fluorescence images at a defined frame rate (e.g., one frame every 2-5 seconds) for a duration sufficient to capture the entire calcium response (e.g., 5-10 minutes).
-
Protocol 2: Quantitative Analysis of Calcium Imaging Data
This protocol describes the steps for analyzing the acquired time-lapse fluorescence images to quantify the changes in intracellular calcium.
Procedure:
-
Region of Interest (ROI) Selection:
-
Using image analysis software, draw ROIs around individual cells or a group of cells.
-
-
Background Subtraction:
-
Select a region in the image that is devoid of cells to measure the background fluorescence.
-
Subtract the average background fluorescence intensity from the fluorescence intensity of each ROI for every frame in the time series.
-
-
Calculation of ΔF/F₀:
-
For each ROI, calculate the baseline fluorescence (F₀) by averaging the fluorescence intensity of the frames acquired before the addition of this compound.
-
Calculate the change in fluorescence (ΔF) for each frame by subtracting the baseline fluorescence (F₀) from the fluorescence intensity of that frame (F): ΔF = F - F₀.
-
Normalize the change in fluorescence by dividing ΔF by F₀: ΔF/F₀ = (F - F₀) / F₀. This normalization accounts for variations in dye loading and cell thickness.
-
-
Data Presentation and Analysis:
-
Plot the ΔF/F₀ values over time for each ROI to visualize the calcium transient.
-
From these plots, quantify key parameters of the calcium response:
-
Peak Amplitude: The maximum ΔF/F₀ value.
-
Time to Peak: The time taken to reach the peak amplitude after stimulation.
-
Response Duration: The time the fluorescence signal remains above a certain threshold (e.g., 50% of the peak).
-
-
Summarize the quantitative data in tables for easy comparison across different this compound concentrations or experimental conditions.
-
By following these detailed protocols, researchers can effectively utilize calcium imaging to investigate the intricate effects of this compound on intracellular signaling, contributing to a deeper understanding of its therapeutic mechanisms.
Application Notes and Protocols for Corneal Fluorescein Staining in Diquafosol Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and execution of corneal fluorescein staining (CFS) in clinical and preclinical studies of Diquafosol for the treatment of dry eye disease. This compound, a P2Y2 receptor agonist, enhances tear and mucin secretion, and its efficacy is often evaluated by assessing its impact on the integrity of the corneal epithelium.[1][2][3] Corneal fluorescein staining is a critical diagnostic tool for this purpose.[4][5]
Mechanism of Action of this compound
This compound sodium is a P2Y2 receptor agonist that stimulates tear fluid and mucin secretion by acting on P2Y2 receptors present on the conjunctival epithelial and goblet cell membranes.[6][7] This action elevates intracellular calcium ion concentrations, leading to improved tear film stability and hydration of the ocular surface.[1]
Signaling Pathway of this compound
The binding of this compound to the P2Y2 G protein-coupled receptor on the ocular surface initiates a signaling cascade. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to mucin and tear secretion.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of this compound Sodium in Ophthalmology: A Comprehensive Review of Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 3% this compound sodium eye drops in Chinese patients with dry eye: a phase IV study [frontiersin.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Periodic Acid-Schiff (PAS) Staining for Goblet Cell Analysis in Response to Diquafosol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diquafosol is a purinergic P2Y2 receptor agonist approved for the treatment of dry eye disease. Its mechanism of action involves the stimulation of fluid and mucin secretion from the conjunctival epithelium and goblet cells, contributing to the stabilization of the tear film.[1][2][3] Goblet cells, specialized epithelial cells, are responsible for producing and secreting the majority of the tear film's mucin, primarily MUC5AC.[1][4] Periodic acid-Schiff (PAS) staining is a widely used histochemical technique to identify and quantify goblet cells by staining their mucin-filled granules a distinctive magenta color. This document provides detailed application notes and protocols for utilizing PAS staining to analyze the effects of this compound on conjunctival goblet cells.
Mechanism of Action of this compound on Goblet Cells
This compound, a stable UTP derivative, acts as a potent agonist for P2Y2 receptors expressed on the surface of conjunctival epithelial and goblet cells.[1][2] Activation of these G protein-coupled receptors initiates a downstream signaling cascade. This leads to an increase in intracellular calcium ion concentrations, which in turn triggers the secretion of water and mucins.[2][5] Furthermore, this compound has been shown to upregulate the gene expression of several mucins, including the secretory mucin MUC5AC produced by goblet cells, as well as membrane-associated mucins (MUC1, MUC4, and MUC16) in corneal and conjunctival epithelial cells.[1][4][6] This upregulation is mediated, at least in part, through the activation of the intracellular extracellular signal-regulated kinase (ERK) signaling pathway.[4]
Data Presentation
The following table summarizes the quantitative effects of this compound on goblet cell-related parameters as reported in preclinical and clinical studies.
| Parameter | Species/Model | Treatment Group | Control Group | Percentage Change | Reference |
| Goblet Cell Density | Dry Eye Patients | This compound + Hyaluronate | Hyaluronate Monotherapy | Significant Increase | [3] |
| Goblet Cell Density | Dry Eye Patients | This compound + Hyaluronate | This compound Monotherapy | Significant Increase | [3] |
| Tear MUC5AC Concentration | Rabbits | This compound | Artificial Tears | Increased | [6] |
| Tear MUC5AC Concentration | Rats | This compound | Vehicle | Increased | [4] |
| PAS-positive Goblet Cell Percentage | Rats | This compound | Vehicle | Decreased (indicating secretion) | [4] |
Experimental Protocols
Protocol 1: Periodic Acid-Schiff (PAS) Staining of Conjunctival Tissue
This protocol outlines the steps for staining paraffin-embedded conjunctival tissue sections to visualize and quantify goblet cells.
Materials:
-
10% Neutral Buffered Formalin
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Periodic acid solution (0.5%)
-
Schiff's reagent
-
Harris's hematoxylin solution
-
Mounting medium
Procedure:
-
Fixation: Immediately following excision, fix the whole eyeball or conjunctival tissue in 10% neutral buffered formalin for 24 hours.[7]
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol (70%, 95%, 100%), clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections by passing them through a decreasing series of ethanol concentrations (100%, 95%, 70%) and finally into distilled water.
-
-
Oxidation: Incubate the slides in 0.5% periodic acid solution for 5-10 minutes.
-
Rinsing: Rinse the slides thoroughly with distilled water.
-
Schiff's Reagent: Immerse the slides in Schiff's reagent for 15-30 minutes, or until a magenta color develops in the goblet cells.
-
Washing: Wash the slides in running tap water for 5-10 minutes to allow the color to fully develop.
-
Counterstaining: Stain the nuclei by immersing the slides in Harris's hematoxylin for 30-60 seconds.
-
Bluing: Rinse the slides in tap water until the nuclei turn blue.
-
Dehydration and Mounting: Dehydrate the sections through an increasing series of ethanol concentrations, clear in xylene, and mount with a permanent mounting medium.
Expected Results:
Goblet cell mucin will be stained a bright magenta or purple color, while the nuclei will be stained blue. The surrounding epithelial cells will be a lighter pink or unstained.
Protocol 2: Quantification of Goblet Cells
This protocol describes the method for quantifying goblet cell density from PAS-stained conjunctival sections.
Materials:
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ, Image-Pro Plus)
Procedure:
-
Image Acquisition: Capture high-resolution images of the PAS-stained conjunctival epithelium at a consistent magnification (e.g., 200x or 400x). Acquire multiple non-overlapping fields of view from each section to ensure representative sampling.
-
Goblet Cell Counting:
-
Define a region of interest (ROI) of a specific area within the conjunctival epithelium.
-
Manually or automatically count the number of magenta-stained goblet cells within the ROI. Automated counting can be achieved by setting a color threshold to specifically identify the PAS-positive cells.
-
Express the goblet cell density as the number of goblet cells per unit area (e.g., cells/mm²) or per unit length of the epithelium (e.g., cells/100 µm).
-
-
Data Analysis:
-
Calculate the average goblet cell density for each experimental group (e.g., control vs. This compound-treated).
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of any observed differences between the groups.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. preprints.org [preprints.org]
- 7. Periodic acid schiff (PAS) staining for identification of goblet cells [bio-protocol.org]
Application Notes and Protocols: TUNEL Assay for Assessing Apoptosis in Diquafosol-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diquafosol is a purinergic P2Y2 receptor agonist approved for the treatment of dry eye disease. Its mechanism of action involves stimulating water and mucin secretion from conjunctival cells, thereby stabilizing the tear film. Recent studies have highlighted an additional therapeutic benefit of this compound: the inhibition of apoptosis in corneal epithelial cells subjected to stress, such as desiccation. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis. This document provides detailed application notes and protocols for utilizing the TUNEL assay to assess the anti-apoptotic effects of this compound on cultured cells.
Mechanism of Action: this compound's Anti-Apoptotic Effect
This compound exerts its anti-apoptotic effects by activating P2Y2 receptors on the surface of corneal epithelial cells. This activation triggers downstream signaling cascades that promote cell survival. The key pathways involved are the ERK1/2-p90RSK pathway and the PI3K/Akt pathway.[1] Activation of these pathways leads to the phosphorylation and inactivation of pro-apoptotic proteins, such as Bad, and the upregulation of anti-apoptotic proteins, ultimately preventing the execution of the apoptotic program.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on apoptosis in human corneal epithelial cells (hCECs) under desiccating stress. Apoptosis was assessed using a TUNEL-based assay (FITC-positive cells).
| Treatment Condition | Cell Type | Apoptotic Cells (%) | Reference |
| Desiccation Stress (Control) | hCECs | 15.4% | Kim et al., 2018 |
| Desiccation Stress + this compound | hCECs | 8.7% | Kim et al., 2018 |
Experimental Protocols
Materials
-
This compound tetrasodium solution
-
Cultured cells (e.g., human corneal epithelial cells)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
DNase I (for positive control)
-
Nuclease-free water
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol: TUNEL Assay for this compound-Treated Adherent Cells
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
1. Cell Culture and Treatment: a. Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to reach 60-70% confluency at the time of the experiment. b. Culture cells under standard conditions (e.g., 37°C, 5% CO2). c. Once cells have adhered, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control. d. Induce apoptosis using an appropriate stimulus (e.g., exposure to desiccating conditions, serum starvation, or a known apoptotic inducer). Incubate for the desired period.
2. Preparation of Controls: a. Negative Control: Cells not subjected to the apoptotic stimulus. b. Positive Control: Cells treated with DNase I to induce DNA strand breaks. After fixation and permeabilization (steps 3 and 4), incubate these cells with DNase I (1-10 U/mL in a suitable buffer) for 10-30 minutes at room temperature.
3. Fixation: a. Gently aspirate the culture medium. b. Wash the cells once with PBS. c. Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.
4. Permeabilization: a. Add 0.1% Triton™ X-100 in PBS to the fixed cells. b. Incubate for 10-15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
5. TUNEL Reaction: a. Prepare the TUNEL reaction mixture according to the manufacturer's instructions. This typically involves mixing the TdT enzyme with a solution containing labeled nucleotides (e.g., Br-dUTP or FITC-dUTP). b. Aspirate the PBS and add enough TUNEL reaction mixture to cover the cells on the coverslip. c. Incubate the plate in a humidified chamber at 37°C for 60 minutes, protected from light.
6. Visualization: a. Stop the reaction by washing the cells three times with PBS for 5 minutes each. b. If using an indirect detection method (e.g., Br-dUTP), incubate with the fluorescently labeled antibody conjugate as per the kit's protocol. c. Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain like DAPI. d. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (e.g., green for FITC), while all cell nuclei will be stained by the counterstain (e.g., blue for DAPI).
7. Quantification: a. Capture images from multiple random fields for each experimental condition. b. Count the number of TUNEL-positive nuclei and the total number of nuclei (DAPI-stained). c. Calculate the percentage of apoptotic cells: (Number of TUNEL-positive cells / Total number of cells) x 100.
Mandatory Visualizations
Caption: this compound's anti-apoptotic signaling pathway.
Caption: Experimental workflow for the TUNEL assay.
References
Application Note & Protocols: Modeling the Corneal Epithelium with Transwell Cultures for Diquafosol Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The corneal epithelium serves as the primary barrier protecting the eye from foreign pathogens and physical harm, while also playing a crucial role in maintaining a smooth optical surface for clear vision. In vitro models that accurately replicate the structure and function of this vital tissue are indispensable for ophthalmic drug development and toxicological screening.[1][2][3] Transwell culture systems provide a robust platform for creating three-dimensional, polarized, and differentiated corneal epithelial models that closely mimic the in vivo environment.[4][5][6][7] These models are characterized by the formation of tight junctions, which regulate the passage of ions and molecules, a feature that can be quantified by measuring Transepithelial Electrical Resistance (TEER).[4][8]
Diquafosol is a purinergic P2Y2 receptor agonist approved for the treatment of dry eye disease.[9][10][11] Its mechanism of action involves stimulating water and mucin secretion from conjunctival epithelial and goblet cells, thereby enhancing tear film stability.[10][12][13] Furthermore, studies have demonstrated that this compound promotes corneal epithelial wound healing, proliferation, and migration.[12][14] This is primarily achieved through the activation of the P2Y2 receptor, leading to an increase in intracellular calcium and subsequent activation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[9][12][13]
This application note provides detailed protocols for establishing a Transwell culture model of the human corneal epithelium and utilizing it to investigate the effects of this compound. We describe methods for assessing epithelial barrier function through TEER measurements, visualizing tight junction protein localization via immunofluorescence, and evaluating cell viability.
Experimental Workflow
References
- 1. Ocular Drug Delivery; Impact of in vitro Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Human corneal equivalent as cell culture model for in vitro drug permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human corneal cell culture models for drug toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erepo.uef.fi [erepo.uef.fi]
- 8. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Applications of this compound Sodium in Ophthalmology: A Comprehensive Review of Therapeutic Utility [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cuk.elsevierpure.com [cuk.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diquafosol Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of diquafosol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound is a P2Y2 receptor agonist.[1][2] Its binding to the P2Y2 receptor on the surface of cells, such as human corneal epithelial cells (HCECs), triggers a cascade of intracellular events. This activation leads to an increase in intracellular calcium concentrations, which in turn stimulates the secretion of water and mucins.[1] Furthermore, this compound has been shown to possess anti-inflammatory properties and can promote corneal epithelial wound healing through the activation of signaling pathways like ERK1/2 and Akt.[2]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell type, experimental endpoint, and duration of treatment. For human corneal epithelial cells (HCECs), concentrations ranging from 10 µM to 400 µM have been used for short-term (8-hour) experiments assessing cell viability and wound healing. In studies looking at mucin expression, maximal secretion of MUC5AC was observed at 6 hours of treatment.[3] For anti-inflammatory effects in a dry eye model using HCECs, a 1:100 dilution of the this compound medium was found to be effective.[2][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Can this compound be cytotoxic to cells in culture?
A3: Yes, at high concentrations and with prolonged exposure, this compound can exhibit cytotoxicity. For instance, a study using a 3% this compound solution diluted to 30% showed a significant decrease in HCEC viability after just one hour of treatment.[5] After 24 hours of exposure, all tested dilutions of 3% this compound led to decreased cell viability and increased cell lysis.[5][6] Therefore, it is essential to assess cell viability across a range of concentrations and time points.
Q4: What are the key signaling pathways activated by this compound that I should consider investigating?
A4: The primary signaling pathway activated by this compound is initiated by the P2Y2 receptor. This G protein-coupled receptor (GPCR) activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] Downstream of this, the ERK1/2 and Akt pathways are often activated, playing roles in cell proliferation, survival, and anti-inflammatory responses.[2] The NF-κB signaling pathway has also been implicated in the anti-inflammatory effects of this compound.[7]
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 500 µM) to identify the optimal effective concentration for your specific cell type and endpoint.
-
-
Possible Cause 2: Insufficient Treatment Time.
-
Solution: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal duration of this compound exposure for your desired outcome. For example, maximal MUC5AC secretion has been observed at 6 hours.[3]
-
-
Possible Cause 3: Low P2Y2 Receptor Expression.
-
Solution: Verify the expression of the P2Y2 receptor in your cell line using techniques such as RT-qPCR or western blotting. If expression is low, consider using a different cell model known to express P2Y2 receptors, such as human corneal or conjunctival epithelial cells.
-
-
Possible Cause 4: Reagent Instability.
-
Solution: Ensure that the this compound solution is prepared fresh for each experiment and stored correctly according to the manufacturer's instructions to prevent degradation.
-
Issue 2: High levels of cell death or cytotoxicity observed.
-
Possible Cause 1: this compound Concentration is Too High.
-
Possible Cause 2: Prolonged Exposure.
-
Solution: Decrease the duration of this compound treatment. A 24-hour exposure to even diluted solutions of 3% this compound has been shown to increase cell lysis.[5]
-
-
Possible Cause 3: Osmolarity Imbalance.
-
Solution: Commercial formulations of this compound may have high sodium concentrations.[5] When preparing your working solutions, ensure that the final osmolarity of the culture medium is within the physiological range for your cells to avoid inducing osmotic stress.
-
Data Presentation
Table 1: Recommended this compound Concentrations for Various In Vitro Assays
| Assay | Cell Type | Concentration Range | Treatment Time | Reference |
| Cell Viability (MTT/LDH) | Human Corneal Epithelial Cells (HCECs) | 10% - 30% dilution of 3% solution | 1 - 24 hours | [5] |
| Mucin Secretion (MUC5AC ELISA) | Human Conjunctival Epithelial Cells | Not specified, but maximal at 6h | Up to 24 hours | [3] |
| Anti-inflammatory Effects | Human Corneal Epithelial Cells (HCECs) | 1:100 dilution of media | Not specified | [2][4] |
| Corneal Wound Healing | Human Corneal Epithelial Cells (HCECs) | 10 µM - 400 µM (100 µM used) | 8 hours |
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This protocol is adapted for assessing the viability of human corneal epithelial cells (HCECs) treated with this compound.
-
Materials:
-
HCECs
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed HCECs into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the this compound-containing medium or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 1, 6, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Mucin Secretion Assessment: MUC5AC ELISA
This protocol outlines the measurement of secreted MUC5AC in the supernatant of this compound-treated human conjunctival epithelial cells.
-
Materials:
-
Human conjunctival epithelial cells
-
24-well culture plates
-
Complete culture medium
-
This compound stock solution
-
Human MUC5AC ELISA kit
-
Microplate reader
-
-
Procedure:
-
Seed conjunctival epithelial cells in a 24-well plate and grow to confluence.
-
Treat the cells with various concentrations of this compound in fresh culture medium for different time points (e.g., 1, 6, 24 hours).
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 20 minutes to remove any cellular debris.
-
Perform the MUC5AC ELISA on the clarified supernatant according to the manufacturer's instructions. A general procedure is as follows: a. Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate. b. Incubate for 1-2 hours at 37°C. c. Aspirate and wash the wells 3 times. d. Add 100 µL of detection antibody and incubate for 1 hour at 37°C. e. Aspirate and wash the wells 3 times. f. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at 37°C. g. Aspirate and wash the wells 5 times. h. Add 90 µL of TMB substrate and incubate for 15-20 minutes at 37°C in the dark. i. Add 50 µL of stop solution.
-
Read the absorbance at 450 nm immediately.
-
Calculate the concentration of MUC5AC in the samples by comparing their absorbance to the standard curve.
-
3. Anti-inflammatory Effect Assessment: Measurement of IL-6 and TNF-α
This protocol describes the quantification of pro-inflammatory cytokines in the supernatant of HCECs exposed to an inflammatory stimulus and treated with this compound.
-
Materials:
-
HCECs
-
24-well culture plates
-
Complete culture medium
-
Inflammatory stimulus (e.g., hyperosmotic medium, LPS)
-
This compound stock solution
-
Human IL-6 and TNF-α ELISA kits
-
Microplate reader
-
-
Procedure:
-
Seed HCECs in a 24-well plate and allow them to reach near confluence.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1 hour).
-
Introduce the inflammatory stimulus to the culture medium.
-
Incubate the cells for a predetermined duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any debris.
-
Perform the IL-6 and TNF-α ELISAs on the supernatant according to the manufacturer's instructions, similar to the MUC5AC ELISA protocol described above.
-
Determine the concentrations of IL-6 and TNF-α in your samples by referencing the respective standard curves.
-
Visualizations
Caption: this compound-activated P2Y2 receptor signaling pathway.
Caption: General workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.us [cloud-clone.us]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting Diquafosol solubility and stability in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diquafosol, focusing on its solubility and stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound tetrasodium is highly soluble in water. It is recommended to prepare stock solutions in sterile, nuclease-free water or aqueous buffers such as PBS (pH 7.2). It is insoluble in DMSO and ethanol.
Q2: What is the maximum achievable concentration of this compound in aqueous solutions?
A2: The solubility of this compound in aqueous solutions can vary slightly. For a summary of reported solubility data, please refer to Table 1. It is advisable to prepare a stock solution at a concentration higher than the final desired experimental concentration and then dilute it into the culture medium.
Q3: How should I store this compound stock solutions?
A3: this compound as a solid powder should be stored at -20°C for long-term stability. While some manufacturers state a stability of ≥4 years as a solid at this temperature, it is always best to refer to the supplier's specific recommendations. Aqueous stock solutions of this compound are not recommended for long-term storage; they should ideally be prepared fresh for each experiment or stored for no more than one day.
Q4: I observed a precipitate in my culture medium after adding this compound. What could be the cause?
A4: Precipitation upon addition of a drug to culture medium can be due to several factors. Please refer to our troubleshooting guide below for a systematic approach to resolving this issue. Common causes include exceeding the solubility limit of this compound in the complex environment of the culture medium, interactions with media components, or a significant pH shift.
Q5: Is this compound stable in complete cell culture medium containing serum at 37°C?
A5: There is limited publicly available data on the stability of this compound in various complete cell culture media over typical experimental durations (e.g., 24, 48, 72 hours). Dinucleoside polyphosphates can be susceptible to enzymatic degradation. Therefore, it is highly recommended to determine the stability of this compound in your specific cell culture medium and conditions. A detailed experimental protocol for this purpose is provided below. One study noted that the half-life of this compound tetrasodium was 34 minutes with corneal epithelial cells and 22 minutes with conjunctival epithelial cells, suggesting cellular metabolism of the compound.
Data Presentation
Table 1: Reported Solubility of this compound in Aqueous Solutions
| Solvent | Reported Solubility | Notes |
| Water | 100 mg/mL (113.86 mM) | - |
| Water | ≥ 32 mg/mL | - |
| Water | 13.9 mg/mL | Predicted using ALOGPS |
| PBS (pH 7.2) | ~10 mg/mL | Aqueous solutions are not recommended for storage for more than one day. |
Troubleshooting Guides
Issue: Precipitation Observed in Culture Medium
Precipitation of this compound in your cell culture medium can lead to inaccurate dosing and inconsistent experimental results. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation in culture media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound tetrasodium powder in a sterile microcentrifuge tube.
-
Dissolution: Add sterile, nuclease-free water or sterile PBS (pH 7.2) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, nuclease-free tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Use the freshly prepared solution immediately. If storage is necessary, store at -20°C, but it is highly recommended to use it within 24 hours due to limited stability data in aqueous solutions.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for determining this compound stability in culture media.
Detailed Steps for Protocol 2:
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium (including serum and other supplements) at the highest concentration you plan to use in your experiments.
-
As a control, prepare a similar solution in a simple aqueous buffer (e.g., PBS).
-
-
Incubation:
-
Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C in a humidified 5% CO₂ incubator).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots from each solution. The T=0 sample should be processed immediately after preparation.
-
-
Sample Processing for HPLC:
-
For samples in complete medium, perform a protein precipitation step. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of the culture medium sample.
-
Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
If necessary, evaporate the acetonitrile under a stream of nitrogen and reconstitute the sample in the HPLC mobile phase.
-
Filter the final sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Use a suitable HPLC method to quantify the concentration of this compound. A reverse-phase C18 column with UV detection is a common starting point. The mobile phase composition will need to be optimized for good peak shape and separation from any degradation products or media components.
-
-
Data Analysis:
-
For each time point, calculate the peak area of this compound.
-
Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Signaling Pathway
This compound is an agonist of the P2Y2 receptor, a G-protein coupled receptor (GPCR). Its activation triggers a signaling cascade that ultimately leads to increased tear and mucin secretion.
Caption: this compound signaling pathway via the P2Y2 receptor.
Diquafosol Formulation Stability and Degradation Product Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Diquafosol formulations and the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for this compound?
A1: this compound, a P2Y2 receptor agonist, can degrade through hydrolysis of its pyrophosphate bridge and enzymatic degradation in biological matrices. In vitro studies with rabbit ocular tissues have shown that this compound is metabolized into uridine monophosphate (UMP), uridine diphosphate (UDP), uridine triphosphate (UTP), uridine, and uracil.[1] Forced degradation studies under acidic, alkaline, and oxidative conditions also lead to the formation of specific degradation products.[2]
Q2: What are the primary degradation products of this compound identified during stability studies?
A2: During forced degradation studies, three primary degradation impurities, designated as Impurity A, Impurity B, and Impurity C, have been identified. Their chemical structures are as follows:
-
This compound:
-
Chemical Name: P¹,P⁴-Di(uridin-5') tetraphosphate
-
Molecular Formula: C₁₈H₂₆N₄O₂₃P₄
-
-
Impurity A:
-
Chemical Name: Uridine 5'-(trihydrogen diphosphate)
-
-
Impurity B:
-
Chemical Name: Uridine 5'-(tetrahydrogen triphosphate)
-
-
Impurity C:
-
Chemical Name: Uridine
-
Figure 1: Chemical structures of this compound and its degradation impurities.
Q3: What is the mechanism of action of this compound?
A3: this compound is a P2Y2 receptor agonist. The activation of P2Y2 receptors on the ocular surface elevates intracellular calcium ion concentrations.[1][3] This triggers a signaling cascade that facilitates fluid transport and stimulates mucin secretion from conjunctival goblet cells, thereby improving tear film stability.[1][4]
This compound Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound binding to the P2Y2 receptor.
Caption: this compound P2Y2 receptor signaling pathway for tear secretion.
Stability Data Summary
The stability of this compound sodium eye drops has been evaluated through forced degradation studies. The following table summarizes the percentage of total impurities detected under various stress conditions.
| Stress Condition | Duration | Assay (%) | Total Impurities (%) | Mass Balance (%) |
| Acid Degradation (2N HCl) | 17 hours | 97.5 | 1.2 | 98.7 |
| Alkali Degradation (2N NaOH) | 17 hours | 96.8 | 2.1 | 98.9 |
| Oxidation (3% H₂O₂) | 3 hours | 98.2 | 0.8 | 99.0 |
| Thermal Degradation (80°C) | 7 hours | 98.5 | 0.6 | 99.1 |
| Photolytic Degradation | - | 98.0 | 0.9 | 98.9 |
Data adapted from a study on this compound sodium eye drops. The specific distribution of impurities A, B, and C may vary depending on the formulation and storage conditions.
Experimental Protocols
Forced Degradation Studies Workflow
The following diagram outlines the general workflow for conducting forced degradation studies on this compound formulations.
Caption: General workflow for forced degradation studies of this compound.
Detailed Methodologies:
-
Acid Degradation: 1 mL of this compound sodium eye drops is mixed with 2 mL of 2 N hydrochloric acid (HCl) and kept at room temperature for 17 hours. The mixture is then neutralized with 2 mL of 2N NaOH and diluted for analysis.[2]
-
Alkali Degradation: 1 mL of this compound sodium eye drops is combined with 2 mL of a sodium hydroxide (NaOH) solution and stored at room temperature for 17 hours. Neutralization is performed with 2 mL of 2 N HCl, followed by dilution for analysis.[2]
-
Oxidation Degradation: 1 mL of this compound sodium eye drops is mixed with 2 mL of a 3% hydrogen peroxide (H₂O₂) solution and left at room temperature for 3 hours before dilution and analysis.[2]
-
Thermal Degradation: this compound sodium eye drops are heated in a water bath at 80°C for 7 hours, then prepared for analysis.[2]
Stability-Indicating HPLC Method:
A validated ion-pair reverse phase HPLC method is recommended for the analysis of this compound and its degradation products.[2][5]
| Parameter | Specification |
| Column | EF-C18H, 4.6 × 250 mm, 5 µm |
| Mobile Phase | A mixture of a solution containing KH₂PO₄ (27.2 g) and tetrabutylammonium hydrogen sulfate (8.5 g) in 2500 mL of water (pH adjusted to 6.7 with phosphoric acid) and methanol in a ratio of 84:16 (v/v).[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 262 nm[2] |
| Injection Volume | 10 µL[2] |
Troubleshooting Guide for HPLC Analysis
Issue: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | * Use a lower pH mobile phase to protonate residual silanols. * Employ a column with end-capping or a base-deactivated stationary phase. * Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Column Overload | * Reduce the sample concentration or injection volume. |
| Column Void or Contamination | * Back-flush the column. * If the problem persists, replace the column frit or the entire column. |
| Incompatible Sample Solvent | * Dissolve the sample in the mobile phase whenever possible. |
Issue: Peak Splitting or Shoulders
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities | * Optimize the mobile phase composition (e.g., change the organic modifier ratio or pH) to improve resolution. * Adjust the column temperature. * Consider a different column chemistry. |
| Partially Blocked Column Frit | * Back-flush the column. * If the issue persists, replace the frit or the column. |
| Column Void | * Replace the column. Ensure proper column handling to avoid pressure shocks. |
| Injection Solvent Incompatibility | * Ensure the injection solvent is weaker than or the same as the mobile phase. Dissolving the sample in the mobile phase is ideal. |
Issue: Irreproducible Retention Times
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | * For ion-pair chromatography, ensure a thorough column equilibration with the mobile phase containing the ion-pairing reagent. This may take longer than standard reversed-phase methods. |
| Mobile Phase pH Fluctuation | * Ensure consistent and accurate preparation of the mobile phase buffer. * Check the pH of the mobile phase before each run. |
| Temperature Fluctuations | * Use a column oven to maintain a constant temperature. |
| Pump Malfunction | * Check for leaks in the pump and ensure proper solvent delivery. * Degas the mobile phase to prevent air bubbles. |
Troubleshooting Workflow for HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Applications of this compound Sodium in Ophthalmology: A Comprehensive Review of Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of this compound Sodium in Ophthalmology: A Comprehensive Review of Therapeutic Utility [mdpi.com]
- 4. Diquas | Santen Asia [santen.com]
- 5. Validation of an Ion-Pair Reverse Phase High-Performance Liquid Chromatography Method for the Detection of Major Components and Related Substances in this compound Sodium Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of animal models in Diquafosol research
Welcome to the technical support center for researchers utilizing Diquafosol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming the limitations of traditional animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide solutions to specific issues researchers may face when transitioning from in-vivo to in-vitro models for this compound studies.
Q1: My in-vitro results with this compound are not consistent with published animal data. Why is this happening?
A1: Discrepancies between in-vitro and in-vivo data are common and highlight the inherent limitations of animal models. Several factors could be at play:
-
Species-Specific P2Y2 Receptor Differences: The P2Y2 receptor, the target of this compound, can have variations in expression levels and pharmacological properties across different species.[1][2] For instance, the expression of P2Y2 receptors in the conjunctiva, cornea, and meibomian glands of rats does not show a significant age-related decrease, which might differ from humans.[2] Canine studies have confirmed the presence of P2Y2 receptors in the conjunctiva, leading to increased MUC5AC secretion upon this compound administration.[1] However, the translation of these findings to human physiology is not always direct.
-
Complexity of the Tear Film: Animal models often fail to fully replicate the complex, multi-layered structure and dynamic nature of the human tear film. In-vitro models, especially static ones, may not capture the effects of blinking, tear clearance, and the interaction between different tear components.
-
Disease Induction Methods: The methods used to induce dry eye in animals, such as lacrimal gland excision or exposure to desiccating stress, may not accurately reflect the multifactorial nature of human dry eye disease.[3][4][5][6][7][8][9] This can lead to differences in how the ocular surface responds to this compound.
Troubleshooting:
-
Utilize Humanized In-Vitro Models: Transition to using primary human corneal epithelial cells (HCECs) or immortalized human cell lines to ensure the relevance of your findings to human physiology.[10]
-
Incorporate Dynamic Culture Conditions: Employ microfluidic devices or "organ-on-a-chip" systems to better mimic the dynamic environment of the ocular surface, including tear flow and blinking.[11][12][13]
-
Validate P2Y2 Receptor Expression: Before conducting experiments, confirm the expression and functionality of the P2Y2 receptor in your chosen cell model using techniques like qPCR or Western blotting.
Q2: I am having trouble inducing a consistent dry eye phenotype in my human corneal epithelial cell (HCEC) culture. What are the best practices?
A2: Creating a reliable in-vitro dry eye model is crucial for studying the effects of this compound. Hyperosmolar stress is a common and effective method to mimic the hyperosmolarity of tears in dry eye patients.[14][15][16][17]
Troubleshooting:
-
Optimize Osmolarity and Duration: The concentration of solutes like NaCl or sorbitol and the duration of exposure are critical. Start with a range of osmolarities (e.g., 400-500 mOsm) and time points (e.g., 6, 12, 24 hours) to determine the optimal conditions for your specific cell line that induce signs of dry eye (e.g., increased inflammatory markers, decreased cell viability) without causing excessive cell death.[14][15][16][17]
-
Air-Liquid Interface (ALI) Culture: Culturing HCECs at an ALI more closely resembles the in-vivo environment of the cornea. This method has been shown to be effective in creating in-vitro dry eye models.[11][18]
-
Monitor Relevant Biomarkers: Assess the expression of inflammatory cytokines (e.g., IL-1β, TNF-α), mucins (e.g., MUC5AC, MUC16), and cell viability markers to confirm the establishment of a dry eye phenotype.[19][20]
Q3: How can I accurately measure the effect of this compound on mucin secretion in my in-vitro model?
A3: Measuring changes in mucin levels is a key indicator of this compound's efficacy.
Troubleshooting:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the gene expression of both secreted (e.g., MUC5AC) and membrane-associated (e.g., MUC1, MUC16) mucins, qRT-PCR is a reliable method.[19][20]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of secreted MUC5AC protein in your cell culture supernatant, an ELISA is the gold standard.[19][20]
-
Immunofluorescence Staining: To visualize the expression and localization of mucins within your cell cultures, immunofluorescence microscopy can provide valuable qualitative data.
Data Presentation: this compound Efficacy - Animal Models vs. Human Clinical Trials
The following tables summarize quantitative data from preclinical animal studies and human clinical trials of this compound, highlighting the translational gap that necessitates the use of advanced in-vitro models.
Table 1: Corneal Staining Improvement
| Species/Study Type | This compound Concentration | Treatment Duration | Improvement in Corneal Fluorescein Staining Score | Reference |
| Rat (Povidone Iodine-Induced Dry Eye) | 3% | 10 days | Significant decrease vs. untreated group (p<0.01) | [3][4] |
| Human (Phase 2 Clinical Trial) | 1% and 3% | 4 weeks | Significant improvement vs. placebo (p=0.037 for 1%, p=0.002 for 3%) | [21] |
| Human (Phase 3 Clinical Trials) | Not specified | 6 weeks | Significantly lower mean scores vs. placebo (p≤0.001) | [22] |
| Human (Phase 4 Clinical Trial - China) | 3% | 4 weeks | 90.65% of patients showed improvement; 51.90% became negative | [23] |
Table 2: Tear Film Break-Up Time (TBUT)
| Species/Study Type | This compound Concentration | Treatment Duration | Change in TBUT | Reference |
| Rat (Povidone Iodine-Induced Dry Eye) | 3% | 10 days | 7.37±0.383s vs. 1.49±0.260s in untreated group (p<0.01) | [3][4] |
| Human (Phase 2 Clinical Trial) | 1% and 3% | 6 weeks | No significant difference compared to placebo | [21] |
| Human (Short TBUT-type Dry Eye) | 3% | 4 weeks | Significantly prolonged vs. artificial tears | [24] |
| Human (Post-Cataract Surgery) | 3% | 3 months | Significant improvement from 4.88±2.52s to 6.69±2.23s (p<0.001) | [25] |
Table 3: Mucin Secretion
| Species/Study Type | This compound Concentration | Treatment Duration | Effect on Mucin | Reference |
| Rat (Povidone Iodine-Induced Dry Eye) | 3% | 10 days | Increased conjunctival mucin and goblet cell density | [3][4] |
| Dog | 3% | Single instillation | Significantly increased tear MUC5AC concentration | [1] |
| Rabbit | 3% | Single instillation | Increased MUC5AC levels in tears after 15 min (p<0.01) | [25] |
| Human Conjunctival Epithelial Cells (in-vitro) | 100 µM | 6-24 hours | Increased MUC5AC secretion and gene expression; increased MUC1 and MUC16 mRNA | [19][20] |
Experimental Protocols
Protocol 1: Induction of Hyperosmolar Stress in Human Corneal Epithelial Cells (HCECs)
This protocol describes a method for inducing a dry eye-like state in cultured HCECs.
-
Cell Culture:
-
Culture primary HCECs or an immortalized HCEC line (e.g., HCE-T) in appropriate keratinocyte serum-free medium.[16]
-
Grow cells in multi-well plates or on permeable supports for ALI cultures until they reach 80-90% confluency.
-
-
Preparation of Hyperosmolar Medium:
-
Induction of Hyperosmolar Stress:
-
Remove the normal culture medium from the cells.
-
Gently wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed hyperosmolar medium to the cells.
-
Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.[14]
-
-
Application of this compound:
-
Endpoint Analysis:
-
Collect cell lysates for gene expression analysis (qRT-PCR) or protein analysis (Western blot).
-
Collect culture supernatants for secreted protein analysis (ELISA).
-
Perform cell viability assays (e.g., MTT, LDH).[26]
-
Protocol 2: Quantification of MUC5AC Secretion by ELISA
This protocol outlines the steps to measure secreted MUC5AC in cell culture supernatants.
-
Sample Collection:
-
Following the experimental treatment with this compound, collect the cell culture supernatant.
-
Centrifuge the supernatant to pellet any detached cells or debris.
-
Store the clarified supernatant at -80°C until analysis.
-
-
ELISA Procedure (using a commercial MUC5AC ELISA kit):
-
Coat a 96-well plate with a capture antibody specific for MUC5AC and incubate overnight.
-
Wash the plate multiple times with a wash buffer.
-
Block the plate with a blocking buffer to prevent non-specific binding.
-
Add your standards and samples (the collected cell culture supernatants) to the wells and incubate.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.
-
Wash the plate.
-
Add the enzyme substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of MUC5AC in your samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound activates the P2Y2 receptor, initiating a signaling cascade that increases intracellular calcium and activates ERK, leading to mucin and water secretion.
Experimental Workflow
Caption: Workflow for evaluating this compound's efficacy using a human cell-based in-vitro dry eye model.
References
- 1. Conjunctival expression of the P2Y2 receptor and the effects of 3% this compound ophthalmic solution in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of the P2Y₂ receptor on the rat ocular surface during a 1-year rearing period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound sodium in povidone iodine-induced dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound sodium in povidone iodine-induced dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models in Eye Research: Focus on Corneal Pathologies [mdpi.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Optimized Protocol for Isolation and Culture of Primary Human Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Dry Eye Syndrome with a Microfluidic Model [ufluidix.com]
- 12. researchgate.net [researchgate.net]
- 13. ijtonline.com [ijtonline.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Hyperosmotic Stress-Induced Corneal Epithelial Cell Death through Activation of Polo-like Kinase 3 and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Hyperosmolarity-Induced Cornification of Human Corneal Epithelial Cells Is Regulated by JNK MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy and safety of this compound ophthalmic solution in patients with dry eye syndrome: a Japanese phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Frontiers | 3% this compound sodium eye drops in Chinese patients with dry eye: a phase IV study [frontiersin.org]
- 24. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. This compound Improves Corneal Wound Healing by Inducing NGF Expression in an Experimental Dry Eye Model [mdpi.com]
Addressing variability in Diquafosol efficacy across different cell lines
Welcome to the technical support center for researchers utilizing Diquafosol in in-vitro studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variability in this compound's efficacy observed across different ocular cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a P2Y2 receptor agonist.[1][2][3][4][5] The P2Y2 receptor is a G protein-coupled receptor (GPCR) found on the surface of various epithelial cells, including those in the cornea and conjunctiva.[1] Upon binding to the P2Y2 receptor, this compound initiates an intracellular signaling cascade, primarily through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key step in mediating the drug's effects.[6][7]
Q2: What are the expected cellular responses to this compound in ocular cell lines?
The primary responses to this compound in ocular epithelial cells include:
-
Increased Intracellular Calcium: A rapid and transient increase in intracellular calcium concentration is a hallmark of P2Y2 receptor activation.[6][8]
-
Mucin Secretion: this compound stimulates the secretion of mucins, such as MUC1, MUC4, MUC16, and MUC5AC, from conjunctival and corneal epithelial cells.[9][10]
-
Fluid Secretion: By activating chloride and water transport, this compound promotes fluid secretion across the epithelial cell membrane.[1]
-
Cell Proliferation and Migration: this compound can promote corneal epithelial wound healing by stimulating cell proliferation and migration, a process mediated by the ERK signaling pathway.[8][11]
-
Anti-inflammatory and Anti-apoptotic Effects: Studies have shown that this compound can inhibit apoptosis and inflammation in corneal epithelial cells under stress conditions.[11][12]
Q3: Why am I observing different levels of response to this compound in different ocular cell lines (e.g., corneal vs. conjunctival)?
Variability in this compound's efficacy across different cell lines is expected and can be attributed to several factors:
-
P2Y2 Receptor Expression Levels: The most significant factor is the differential expression of the P2Y2 receptor on the cell surface. Cell lines with higher receptor density will exhibit a more robust response to this compound. P2Y2 receptor expression can vary between corneal and conjunctival cells and even between different passages of the same cell line.[1][13][14]
-
G-Protein Coupling Efficiency: The efficiency of coupling between the P2Y2 receptor and its downstream G-proteins can differ between cell types, leading to variations in signal amplification.[15][16]
-
Downstream Signaling Components: The expression and activity of other proteins in the signaling cascade (e.g., PLC, protein kinase C) can also influence the magnitude of the cellular response.
-
Cell Culture Conditions: Factors such as cell confluence, passage number, and culture media composition can impact receptor expression and overall cell physiology, leading to inconsistent results.[13][14]
Q4: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound is cell line-dependent and should be determined empirically by performing a dose-response curve for the specific endpoint you are measuring. Based on published studies, concentrations ranging from the low micromolar (µM) to the low millimolar (mM) range have been used. For example, in human corneal epithelial cells, concentrations from 20 to 200 µM have been shown to accelerate cell proliferation, while concentrations over 2000 µM (2 mM) were inhibitory.[8] In human conjunctival epithelial cells, 100 µM this compound has been used to stimulate mucin expression.[9]
Q5: Is this compound cytotoxic to ocular cell lines?
Yes, at high concentrations, this compound can exhibit cytotoxicity. Studies on human corneal epithelial cells have shown a significant decrease in cell viability at concentrations of 30 mg/mL and with prolonged exposure (e.g., 24 hours) at dilutions of a 3% ophthalmic solution.[17] It is crucial to perform a cell viability assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range for your specific cell line and experimental duration.[7][9]
Troubleshooting Guides
Issue 1: No or Weak Response to this compound
| Possible Cause | Troubleshooting Step |
| Low P2Y2 Receptor Expression | - Verify P2Y2 receptor expression in your cell line using RT-qPCR or Western blot. - If expression is low, consider using a different cell line known to have higher P2Y2 expression (e.g., primary human conjunctival epithelial cells). - Optimize cell culture conditions, as receptor expression can be influenced by factors like cell density and passage number.[13][14] |
| Incorrect this compound Concentration | - Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. - Ensure proper preparation and storage of this compound stock solutions. |
| Assay Sensitivity | - For intracellular calcium assays, ensure proper loading of the calcium indicator dye and check the functionality of your plate reader. - For mucin secretion assays, optimize antibody concentrations and incubation times in your ELISA protocol. |
| Cell Health | - Ensure cells are healthy and in the logarithmic growth phase. - Avoid using cells at very high or low confluency. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding and be consistent with your technique. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. - Ensure even warming of plates before use.[18] |
| Inconsistent Reagent Addition | - Use a multichannel pipette for adding this compound and other reagents. - Ensure reagents are at room temperature before starting the assay.[18][19] |
| Bubbles in Wells | - Visually inspect wells for bubbles before incubation and reading, as they can interfere with optical measurements.[18] |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | - Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range for your specific cell line and exposure time.[6][7][9] - Reduce the this compound concentration in your experiments. |
| Prolonged Exposure Time | - Reduce the duration of this compound treatment. Cytotoxicity can be time-dependent.[6][17] |
| Presence of Preservatives | - If using a commercial ophthalmic solution, be aware that preservatives like benzalkonium chloride (BAC) can contribute to cytotoxicity.[6] Consider using a preservative-free formulation or purified this compound for in-vitro experiments. |
Data Presentation
Table 1: Summary of this compound Effects on Different Ocular Cell Lines
| Cell Line | Cell Type | Endpoint Measured | Effective Concentration Range | Reference |
| Human Corneal Epithelial Cells (HCE-T/THCE) | Corneal Epithelium | Cell Proliferation & Migration | 20 - 200 µM | [8] |
| Cell Viability | Non-toxic up to 6 mg/mL | [20] | ||
| Cytotoxicity | Observed at 30 mg/mL | [20] | ||
| Wound Healing | Accelerated with 3% solution | [8] | ||
| Primary Human Conjunctival Epithelial Cells (HCEC) | Conjunctival Epithelium | MUC5AC Secretion | 100 µM | [9] |
| MUC1 & MUC16 mRNA expression | 100 µM | [9] | ||
| Cell Viability | No significant toxicity up to 200 µM | [9] | ||
| Cultivated Rabbit Meibomian Gland Cells | Meibomian Gland | Intracellular Calcium Signaling | Dose-dependent | [10] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted for measuring this compound-induced calcium mobilization in adherent ocular cell lines.
Materials:
-
Adherent ocular cell line (e.g., HCE-T, HCEC)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution
-
Fluorescence plate reader with an injector system
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.01% w/v) in HBS.
-
Aspirate the culture medium from the wells and wash gently with HBS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Washing: Aspirate the loading buffer and wash the cells gently with HBS to remove any extracellular dye.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence at the appropriate wavelengths for your chosen dye (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the desired concentration of this compound into the wells and continue to record the fluorescence signal over time to capture the transient calcium peak.
-
Mucin Secretion Assay (ELISA)
This protocol outlines the quantification of secreted MUC5AC from cultured conjunctival epithelial cells.
Materials:
-
Cultured human conjunctival epithelial cells (HCEC)
-
Cell culture plates
-
This compound
-
MUC5AC ELISA kit
-
Phosphate-buffered saline (PBS)
-
Neuraminidase A (optional, to enhance MUC5AC recognition)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture HCECs to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified time period (e.g., 6 hours).[9]
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure (follow manufacturer's instructions):
-
(Optional) Treat the supernatant with neuraminidase A to enhance MUC5AC detection.[21]
-
Add standards and samples to the wells of the MUC5AC-coated ELISA plate.
-
Incubate as per the kit's instructions.
-
Wash the wells.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of MUC5AC in your samples based on the standard curve.
Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxicity of this compound on ocular cell lines.
Materials:
-
Ocular cell line
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[9]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm.
-
Analysis: Express the results as a percentage of the viability of the untreated control cells.
Visualizations
Caption: P2Y2 Receptor Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
Caption: General Experimental Workflow for Assessing this compound Efficacy.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Current knowledge on the nucleotide agonists for the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomised, double-masked comparison study of this compound versus sodium hyaluronate ophthalmic solutions in dry eye patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of cytotoxicities and wound healing effects of this compound tetrasodium and hyaluronic acid on human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. This compound Sodium Inhibits Apoptosis and Inflammation of Corneal Epithelial Cells Via Activation of Erk1/2 and RSK: In Vitro and In Vivo Dry Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Culture substrate-specific expression of P2Y2 receptors in distal lung epithelial cells isolated from foetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.hud.ac.uk [pure.hud.ac.uk]
- 15. Variability in G-Protein-Coupled Signaling Studied with Microfluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G protein coupled receptor signaling complexes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of cytotoxicities and wound healing effects of this compound tetrasodium and hyaluronic acid on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. biomatik.com [biomatik.com]
- 20. KoreaMed Synapse [synapse.koreamed.org]
- 21. pnas.org [pnas.org]
Technical Support Center: Improving the Reproducibility of Diquafosol-based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the reproducibility of Diquafosol-based assays. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound in a research setting.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a P2Y2 purinergic receptor agonist. By activating these receptors on the ocular surface, it stimulates the secretion of both water and mucin from conjunctival epithelial and goblet cells, respectively, thereby enhancing tear film stability.[1] |
| What are the expected effects of this compound in preclinical models? | In animal models, this compound has been shown to increase tear fluid secretion, promote mucin secretion, improve corneal epithelial barrier function, and suppress corneal epithelial damage induced by desiccating stress.[1] |
| How should this compound ophthalmic solution be stored for experimental use? | This compound ophthalmic solutions should be stored according to the manufacturer's instructions, typically at a controlled room temperature, protected from light. For in vitro studies, once a commercial sterile solution is opened, it should be handled under aseptic conditions to prevent microbial contamination. |
| Are there different formulations of this compound available that could affect experimental outcomes? | Yes, both preserved and preservative-free formulations of this compound are commercially available. The presence of preservatives, such as benzalkonium chloride, can have its own biological effects on the ocular surface and should be considered when designing experiments and interpreting results.[2] |
| What is the typical effective concentration range for this compound in in vitro studies? | In vitro studies on human corneal epithelial cells have shown that this compound can accelerate cell proliferation at concentrations ranging from 20 to 200 μM. However, concentrations above 2000 μM (2 mM) may inhibit cell proliferation.[3] |
II. Troubleshooting Guides
This section provides solutions to common problems encountered during key this compound-based assays.
A. In Vivo Assays
1. Schirmer's Test
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in tear production measurements between subjects in the same group. | - Improper placement of the Schirmer strip.- Stress-induced reflex tearing in the animal.- Inconsistent environmental conditions (humidity, airflow). | - Ensure the strip is consistently placed in the lateral canthus of the lower eyelid.- Handle animals gently and allow for an acclimation period before testing.- Perform the test in a controlled environment with stable humidity and minimal air drafts. |
| No significant increase in tear production observed after this compound administration. | - Insufficient drug delivery due to blinking or drainage.- Incorrect timing of measurement after instillation.- Animal model may have a compromised response to P2Y2 agonists. | - Administer a consistent volume of the this compound solution and ensure it remains on the ocular surface.- Measure tear production at the expected peak effect time (e.g., 15 minutes post-instillation).- Verify the expression and functionality of P2Y2 receptors in the chosen animal model. |
| Unexpected decrease in tear production. | - Irritation from the Schirmer strip causing excessive initial tearing followed by a refractory period.- Anesthetic use can suppress tear production. | - Use a standardized technique for strip insertion to minimize irritation.- If using a topical anesthetic, be aware of its potential to reduce tear secretion and be consistent in its application. |
2. Tear Film Breakup Time (TBUT)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent and non-reproducible TBUT measurements. | - Variable volume of fluorescein applied.- Inconsistent time between the last blink and the start of measurement.- Subjective interpretation of the first dry spot. | - Use a micropipette to apply a small, consistent volume (e.g., 1-2 µL) of fluorescein solution.- Standardize the procedure to start timing immediately after the last complete blink.- Have the same trained observer perform all measurements, or use an automated system if available. |
| Artificially short TBUT values. | - Excessive fluorescein can destabilize the tear film.- Contact with the cornea during fluorescein application can induce reflex tearing and alter the tear film. | - Use a fluorescein strip lightly moistened with sterile saline and gently touch it to the conjunctiva, not the cornea.- Allow the animal to blink naturally a few times to distribute the fluorescein before starting the measurement. |
| Difficulty visualizing the breakup of the tear film. | - Inadequate illumination or magnification.- Insufficient fluorescein concentration. | - Use a slit lamp with a cobalt blue filter for optimal visualization.- Ensure the fluorescein concentration is adequate to visualize the tear film clearly. |
B. In Vitro Assays
1. MUC5AC ELISA
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal or no detection of MUC5AC. | - Inefficient extraction of MUC5AC from tear samples (if using Schirmer strips).- Glycosylation of MUC5AC masking antibody binding sites.- Low abundance of MUC5AC in the sample. | - Use an extraction buffer containing a non-ionic detergent (e.g., 0.05% Polysorbate 20) and incubate at 37°C for 1 hour to improve recovery from Schirmer strips.[4]- Treat tear samples with neuraminidase to cleave sialic acid residues and expose antibody epitopes.[4]- Concentrate the tear sample or use a more sensitive ELISA kit. |
| High background noise. | - Non-specific binding of antibodies to the plate.- Insufficient washing between steps. | - Ensure adequate blocking of the plate with a suitable blocking buffer.- Optimize the washing steps by increasing the number of washes or the volume of wash buffer. |
| Poor reproducibility between replicates. | - Inaccurate pipetting.- Inconsistent incubation times or temperatures.- Bubbles in wells. | - Use calibrated pipettes and proper pipetting techniques.- Ensure all wells are incubated for the same duration and at the recommended temperature.- Carefully inspect plates for bubbles before reading and remove them if present. |
2. Corneal/Conjunctival Epithelial Cell-Based Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent cell proliferation or migration results. | - Cell viability affected by this compound concentration.- Variation in cell seeding density.- Edge effects in multi-well plates. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line (typically 20-200 µM).[3]- Ensure a uniform cell suspension and accurate cell counting before seeding.- Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. |
| Low or no response to this compound stimulation (e.g., no increase in intracellular calcium). | - Low or absent P2Y2 receptor expression in the cell line.- Desensitization of P2Y2 receptors due to prolonged exposure to agonists. | - Confirm P2Y2 receptor expression in your cell line using RT-PCR or Western blot.- Ensure cells are not pre-exposed to other purinergic agonists and use appropriate washout periods in your experimental design. |
| Variability in signaling pathway activation (e.g., ERK phosphorylation). | - Inconsistent timing of cell lysis after stimulation.- Degradation of phosphorylated proteins. | - Perform a time-course experiment to determine the peak phosphorylation time for the specific signaling molecule.- Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of proteins. |
III. Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effect of this compound on Tear Film Breakup Time (TBUT)
| Study Population | Treatment Group | Baseline TBUT (seconds) | Post-Treatment TBUT (seconds) | Change from Baseline | p-value | Reference |
| Dry Eye Patients | 3% this compound | 4.88 ± 2.52 | 6.69 ± 2.23 (at 3 months) | +1.81 | <0.001 | [4] |
| Glaucoma Patients with Dry Eye | 3% this compound | 3.79 ± 1.94 | 4.70 ± 2.81 (at 52 weeks) | +0.91 | 0.009 | [4] |
| Post-Cataract Surgery Patients | 3% this compound | 4.6 ± 2.2 | 6.5 ± 3.5 (at 3 months) | +1.9 | 0.038 | [4] |
| Healthy Volunteers | 3% this compound | 4.03 ± 1.04 | 5.53 ± 1.43 (at 5 min) | +1.5 | 0.005 | [4] |
Table 2: Effect of this compound on Tear Production (Schirmer's Test)
| Study Population | Treatment Group | Baseline Schirmer's (mm/5 min) | Post-Treatment Schirmer's (mm/5 min) | Change from Baseline | p-value | Reference |
| Glaucoma Patients with Dry Eye | 3% this compound | 4.52 ± 2.11 | 5.64 ± 2.79 (at 52 weeks) | +1.12 | 0.001 | [4] |
| Dry Eye Patients | 3% this compound | 2.89 ± 0.40 | 3.94 (at 10 min) | +1.05 | <0.05 | [5] |
| Dry Eye Patients | 3% this compound | 5.91 ± 2.99 | 7.69 ± 1.47 (at 12 weeks) | +1.78 | 0.394 | [6] |
Table 3: Effect of this compound on Mucin (MUC5AC) Concentration
| Study Population/Model | Treatment Group | Baseline MUC5AC (ng/mL) | Post-Treatment MUC5AC (ng/mL) | Change from Baseline | p-value | Reference |
| Normal Rats | 3% this compound | 13.74 ± 2.87 | 17.77 ± 2.09 (at 15 min) | +4.03 | 0.018 | [7] |
| KCS Rat Model | 3% this compound | 8.19 ± 3.99 | 9.65 ± 3.51 (at 15 min) | +1.46 | 0.018 | [7] |
IV. Experimental Protocols & Workflows
This section provides detailed methodologies for key assays.
A. This compound Signaling Pathway
This compound, as a P2Y2 receptor agonist, initiates a signaling cascade that leads to increased tear and mucin secretion. The diagram below illustrates this pathway.
B. Experimental Workflow: In Vivo Evaluation of this compound
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical animal model of dry eye.
C. Detailed Experimental Protocols
1. Quantification of this compound and its Impurities by HPLC
This protocol is based on a validated ion-pair reverse phase HPLC method.[4][8]
-
Instrumentation:
-
Reagents:
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Tetrabutylammonium hydrogen sulfate
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Mobile Phase: Dissolve 27.2 g of KH₂PO₄ and 8.5 g of tetrabutylammonium hydrogen sulfate in 2500 mL of water. Adjust the pH to 6.7 with phosphoric acid. Mix this aqueous solution with methanol in a ratio of 84:16 (v/v). Filter through a 0.45 μm membrane filter and degas.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C[4]
-
Injection Volume: 10 μL[4]
-
Detection Wavelength: 262 nm[4]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound sodium reference standard in water with the aid of sonication to obtain a standard solution with a concentration of 600 μg/mL.
-
-
Sample Preparation:
-
Dilute the this compound sodium eye drop formulation with water to achieve a final concentration of approximately 600 μg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Identify and quantify this compound and any impurities by comparing the retention times and peak areas with the standard.
-
-
System Suitability:
-
The method should be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines.
-
2. In Vitro Corneal Epithelial Cell Proliferation Assay
This protocol is adapted from studies on human corneal epithelial cells.[3][6]
-
Cell Line:
-
SV40-transformed human corneal epithelial (HCE-T) cells.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound sodium.
-
Cell proliferation assay kit (e.g., CCK-8).[6]
-
-
Procedure:
-
Seed HCE-T cells in a 96-well plate at a density of 5 x 10³ cells/well and culture until they reach 80-90% confluency.
-
Starve the cells in a serum-free medium for 24 hours to synchronize the cell cycle.
-
Prepare a stock solution of this compound in a serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 0, 20, 50, 100, 200, 2000 μM) for 48 hours.[3]
-
At the end of the treatment period, add the cell proliferation reagent (e.g., CCK-8 solution) to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the this compound concentration to determine the effect on cell proliferation.
-
V. Logical Relationships
The following diagram illustrates the logical relationship between tear film instability and the therapeutic action of this compound.
References
- 1. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a highly sensitive and reliable enzyme-linked immunosorbent assay for MUC5AC in human tears extracted from Schirmer strips - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tear volume estimation using a modified Schirmer test: a randomized, multicenter, double-blind trial comparing 3% this compound ophthalmic solution and artificial tears in dry eye patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Best practices for preparing and storing Diquafosol stock solutions
This guide provides best practices for the preparation, storage, and troubleshooting of Diquafosol stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a P2Y2 purinergic receptor agonist.[1][2] Its mechanism of action involves binding to P2Y2 receptors on epithelial cells, which triggers a signaling cascade that elevates intracellular calcium concentrations.[3][4][5] This leads to the activation of downstream pathways, such as the ERK1/2 pathway, ultimately stimulating the secretion of water and mucin.[6][7]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound tetrasodium stock solutions is high-purity water.[1][8] It is highly soluble in water, with concentrations up to 100 mg/mL being achievable.[1][8] this compound tetrasodium is generally insoluble in organic solvents like DMSO and ethanol.[1][8]
Q3: How should powdered this compound tetrasodium be stored?
A3: Powdered this compound tetrasodium should be stored at -20°C.[9][10] Under these conditions, it is stable for at least four years.[9]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C, where it can be stable for up to a year.[1] For shorter-term storage, -20°C is suitable for up to one month.[1][11] It is advisable to avoid repeated freeze-thaw cycles.[1] Some suppliers do not recommend storing aqueous solutions for more than one day, suggesting fresh preparation is optimal.[9]
Experimental Protocols
Protocol for Preparation of a 100 mM this compound Tetrasodium Aqueous Stock Solution
Materials:
-
This compound tetrasodium powder (FW: 878.23 g/mol )[8]
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound tetrasodium powder in a sterile conical tube. For example, for 1 mL of a 100 mM stock solution, weigh out 87.82 mg.
-
Solubilization: Add the appropriate volume of sterile, high-purity water to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[4][10]
-
Sterilization (Optional): If required for your experiment, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Data Presentation
| Parameter | Value | Reference(s) |
| Molecular Weight | 878.23 g/mol | [8] |
| Solubility in Water | Up to 100 mg/mL (113.86 mM) | [1][8] |
| Solubility in DMSO | Insoluble | [1][8] |
| Solubility in Ethanol | Insoluble | [8] |
| Storage of Powder | -20°C (stable for ≥ 4 years) | [9][10] |
| Storage of Stock Solution | -80°C (up to 1 year) -20°C (up to 1 month) | [1][11] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder does not fully dissolve in water. | Insufficient mixing or solvent volume. Poor quality of water. | Continue vortexing for a longer period. Ensure you are using high-purity water. Gently warm the solution to 37°C to aid dissolution, but cool to room temperature before use. |
| Precipitate forms in the aqueous solution after storage. | Solution instability, especially with prolonged storage at -20°C or room temperature. Contamination. | It is recommended to prepare fresh aqueous solutions daily.[9] If precipitates are observed, discard the solution. Ensure sterile handling techniques during preparation. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the stock solution. | Always use freshly thawed aliquots for experiments. Avoid using a stock solution that has been stored for an extended period, even if frozen. Recalibrate your balance and ensure accurate weighing of the powder. |
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound activates the P2Y2 receptor, leading to increased intracellular calcium and ERK1/2 activation, which stimulates water and mucin secretion.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound tetrasodium | P2Y Receptor | TargetMol [targetmol.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Diquas | Santen Asia [santen.com]
- 5. mims.com [mims.com]
- 6. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. >95% (HPLC), purinergic receptor P2Y2 agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Calibrating analytical methods for accurate Diquafosol measurement
Welcome to the technical support center for the accurate measurement of Diquafosol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure precise and reliable quantification of this compound in various matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound? A1: The most prevalent method for the determination of this compound and its related substances is Ion-Pair Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2] Liquid chromatography-mass spectrometry (LC-MS) is also utilized for its high sensitivity and selectivity, especially for identifying impurities and degradation products.[3][4]
Q2: What is the mechanism of action of this compound? A2: this compound is a purinergic P2Y2 receptor agonist.[5][6] Its activation of P2Y2 receptors on ocular surface cells elevates intracellular calcium concentrations, which in turn stimulates tear fluid and mucin secretion.[5][6] This action helps to improve the stability and quality of the tear film.[5]
Q3: Why is a stability-indicating method important for this compound analysis? A3: A stability-indicating method is crucial as it can distinguish the intact active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions like acid/base hydrolysis, oxidation, or heat.[7] This ensures that the measured quantity reflects the true concentration of the active, un-degraded drug, which is essential for guaranteeing the safety and efficacy of the pharmaceutical product.[1]
Q4: What are the typical matrices in which this compound is analyzed? A4: this compound is primarily analyzed in ophthalmic solutions (eye drops).[1][2] For pharmacokinetic or metabolism studies, it may also be measured in biological matrices such as tear fluid, plasma, or ocular tissues.[8]
Q5: What signaling pathways are activated by this compound? A5: By activating the P2Y2 receptor, this compound primarily triggers Gq/11 protein-coupled signaling. This leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC).[9][10][11] this compound has also been shown to activate the ERK1/2 and PI3K/AKT signaling pathways, which are involved in cell survival and proliferation.[12][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Mismatched solvent strength between sample and mobile phase. | 1. Wash the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is correctly adjusted (e.g., pH 6.7 as per validated methods).[1]3. Reduce the injection volume or dilute the sample.4. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Unstable column temperature.3. Pump malfunction or leaks.4. Column equilibration is insufficient. | 1. Prepare fresh mobile phase and ensure proper mixing/degassing.2. Use a column oven to maintain a stable temperature (e.g., 30 °C).[1][2]3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.4. Equilibrate the column for a longer period before starting the analysis. |
| Extraneous or Ghost Peaks | 1. Contamination in the sample, diluent, or mobile phase.2. Carryover from previous injections.3. Air bubbles in the detector. | 1. Use high-purity solvents and reagents. Filter samples and mobile phases.2. Implement a robust needle wash program between injections.3. Purge the detector and ensure proper degassing of the mobile phase. |
| Low Signal or Poor Sensitivity | 1. Incorrect detection wavelength.2. Sample degradation.3. Low sample concentration.4. Detector lamp issue. | 1. Verify the UV detector is set to the correct wavelength (e.g., 262 nm).[1][2]2. Ensure proper sample handling and storage. The sample solution is reported to be stable for up to 14 hours at room temperature.[1]3. Concentrate the sample or increase the injection volume.4. Check the detector lamp's energy and replace it if it's nearing the end of its life. |
| No Peaks Detected | 1. No sample injected.2. Detector is off or not connected.3. Incorrect mobile phase composition preventing elution. | 1. Check the autosampler vial and injection sequence.2. Ensure the detector is powered on and properly connected.3. Verify the mobile phase composition against the validated method. |
Experimental Protocols
Protocol 1: Ion-Pair RP-HPLC Method for this compound in Eye Drops
This protocol is based on a validated stability-indicating HPLC method.[1][2]
1. Reagents and Materials:
-
This compound Sodium reference standard
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound Sodium eye drops (Sample)
2. Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 or equivalent |
| Column | EF-C18H, 4.6 × 250 mm, 5 µm |
| Mobile Phase | Take 27.2 g of KH₂PO₄ and 8.5 g of TBAHS, dissolve in 2500 mL of water. Adjust pH to 6.7 with phosphoric acid. Mix with methanol in a ratio of 84:16 (v/v).[1][14] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 262 nm |
| Diluent | Water |
3. Solution Preparation:
-
Standard Solution (600 µg/mL): Accurately weigh and dissolve the this compound Sodium reference standard in water with sonication to obtain a final concentration of 600 µg/mL.[1][2]
-
Sample Solution (600 µg/mL): Mix the contents of six bottles of this compound Sodium eye drops. Accurately measure 2 mL of the mixed solution and dilute it to 100 mL with water.[1][2]
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (%RSD) for the peak area of the principal component should be ≤ 2.0%.[1]
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the concentration of this compound Sodium in the sample by comparing the peak area with that of the standard solution.
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters
The following table summarizes the validation results for the described HPLC method.[2][14]
| Parameter | Result |
| Linearity Range (Main Component) | 300 - 900 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Linearity Range (Impurities) | 0.3 - 4.5 µg/mL |
| Correlation Coefficient (r²) (Impurities) | > 0.999 |
| Limit of Detection (LOD) | 0.02% |
| Limit of Quantification (LOQ) | 0.05% |
| Accuracy & Repeatability | Met specified criteria |
| Solution Stability | Stable for 14 hours at room temperature |
Visualizations
Signaling Pathway
Caption: this compound activates the P2Y2 receptor signaling cascade.
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validation of an Ion-Pair Reverse Phase High-Performance Liquid Chromatography Method for the Detection of Major Components and Related Substances in this compound Sodium Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. This compound for Soft Contact Lens Dryness: Clinical Evaluation and Tear Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
Strategies for enhancing the translational relevance of Diquafosol preclinical studies
Technical Support Center: Diquafosol Preclinical Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to enhance the translational relevance of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a P2Y2 purinergic receptor agonist.[1][2] Its therapeutic effect in dry eye disease stems from its ability to stimulate these receptors on ocular surface epithelial cells.[1][3] This activation leads to a cascade of intracellular events, primarily an increase in intracellular calcium.[1][4] This calcium signaling promotes the secretion of both water and mucins from conjunctival cells, which helps to stabilize the tear film, lubricate the ocular surface, and improve overall hydration.[1][5]
Q2: Why do my in vitro results with this compound not translate to my in vivo animal model?
A2: Discrepancies between in vitro and in vivo results are a common challenge in preclinical research. Several factors can contribute to this:
-
Model Complexity : In vitro models, such as cultured human corneal epithelial cells, lack the complex multicellular interactions, neuronal input, and immune components of a whole organism.[6] Dry eye disease is multifactorial, involving inflammation and glandular dysfunction that cannot be fully replicated in a dish.[7]
-
Drug Delivery and Metabolism : In an animal model, factors like drug formulation, bioavailability, clearance rate, and metabolism can significantly alter the effective concentration of this compound at the target site compared to the controlled concentrations used in cell culture.
-
Endpoint Mismatch : The endpoints measured in vitro (e.g., mucin secretion from a single cell type) may not fully capture the clinically relevant outcomes measured in vivo (e.g., tear film breakup time, corneal staining), which are influenced by multiple physiological factors.[4]
Q3: Which animal model is best for studying this compound's efficacy for dry eye disease?
A3: There is no single "ideal" animal model that encompasses all aspects of human dry eye disease.[8] The choice depends on the specific research question. Common models include:
-
Scopolamine-Induced Dry Eye : This model, often used in mice or rats, uses a cholinergic antagonist to reduce aqueous tear production, mimicking an aqueous-deficient dry eye state.[6][9] It is useful for evaluating secretagogues like this compound.
-
Controlled Environment Models : Exposing animals to low humidity and continuous airflow creates an evaporative dry eye model.[6]
-
Surgical Models : Removal of the lacrimal gland can induce severe aqueous deficiency, but compensatory mechanisms from accessory glands can sometimes limit the severity of ocular surface damage.[6][8]
-
Spontaneous Autoimmune Models : Mouse strains like the NZB/NZW F1 or NOD mice develop Sjögren's syndrome-like lacrimal gland inflammation, which is relevant for studying the inflammatory aspects of dry eye.[6]
It is crucial to understand the characteristics and limitations of each model to properly design studies and interpret results.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Low Efficacy in Animal Models
Symptom: this compound treatment does not produce a significant improvement in tear secretion or reduction in corneal staining compared to the control group.
| Potential Cause | Troubleshooting Step |
| Inadequate Formulation | Ensure the this compound formulation is optimized for preclinical use. Check for solubility, stability, and appropriate viscosity. Poor water solubility is a common issue for new chemical entities.[10][11] Consider using co-solvents or developing a suspension if necessary, but be mindful of the potential toxicity of excipients.[11][12] |
| Incorrect Animal Model | The chosen model may not be appropriate for this compound's mechanism. For example, if the model has a severe loss of P2Y2 receptors, the drug's efficacy will be limited. Characterize the receptor expression in your chosen model. |
| Suboptimal Dosing Regimen | The dosing frequency or concentration may be too low. Human clinical trials often use a 3% solution administered six times daily.[3] Preclinical studies should explore a dose-response relationship to identify the optimal regimen for the specific animal model. |
| High Biological Variability | Dry eye models can have high inter-animal variability.[13] Increase the sample size (n) per group to achieve sufficient statistical power. Ensure strict standardization of environmental conditions (humidity, airflow) to minimize variability. |
Issue 2: Difficulty in Measuring Key Efficacy Endpoints
Symptom: High variability or technically challenging measurements for endpoints like Tear Film Breakup Time (TFBUT) or mucin quantification.
| Potential Cause | Troubleshooting Step |
| Invasive TFBUT Measurement | The use of fluorescein dye can itself destabilize the tear film, leading to artificially shortened and variable TFBUT readings.[14] |
| Solution: Implement a non-invasive tear film breakup time (NIBUT) method. This involves projecting a grid or ring pattern onto the cornea and timing the first distortion after a blink.[15] This is considered more precise and repeatable.[14] | |
| Inconsistent Mucin Quantification | Mucin analysis can be complex. Secreted mucins (like MUC5AC) and membrane-associated mucins (like MUC1, MUC4, MUC16) require different detection methods. |
| Solution: For secreted mucins, use a validated ELISA protocol on tear fluid washes.[16] For membrane-associated mucins, use quantitative RT-PCR on conjunctival tissue samples or immunofluorescence staining.[17] Ensure consistent sample collection techniques. |
Experimental Protocols
Protocol 1: Non-Invasive Tear Film Breakup Time (NIBUT) Measurement in a Rodent Model
-
Acclimatization: Allow the animal to acclimate to the examination room and restraint method to minimize stress-induced tearing.
-
Instrumentation: Use a keratometer or a dedicated tearscope that can project a grid or concentric ring pattern onto the animal's cornea.[15]
-
Procedure: a. Gently hold the animal and position its head to align the cornea with the instrument's optics. b. Allow the animal to blink naturally several times. c. After a complete blink, start a timer. d. Observe the projected pattern on the cornea. The NIBUT is the time in seconds from the last blink to the first appearance of a distortion or break in the pattern.[15] e. Record the measurement. Repeat the procedure 2-3 times and average the results for each eye. A NIBUT of less than 5 seconds is often indicative of severe tear film instability.[18]
Protocol 2: Quantification of Secreted Mucin (MUC5AC) via ELISA
-
Tear Fluid Collection: a. Anesthetize the animal as per approved institutional protocols. b. Carefully wash the ocular surface with a small, fixed volume (e.g., 5-10 µL) of sterile phosphate-buffered saline (PBS). c. Aspirate the fluid from the conjunctival sac using a micropipette. d. Pool washes from multiple animals within the same group if necessary to achieve sufficient volume. e. Store samples at -80°C until analysis.
-
ELISA Procedure: a. Use a commercially available ELISA kit for MUC5AC. b. Coat the microplate wells with a capture antibody specific for MUC5AC and incubate. c. Block non-specific binding sites. d. Add the collected tear fluid samples and standards to the wells and incubate. e. Wash the plate, then add a detection antibody (e.g., biotinylated anti-MUC5AC). f. Add a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB). g. Stop the reaction and measure the absorbance at the appropriate wavelength. h. Calculate the MUC5AC concentration in the samples based on the standard curve. This compound has been shown to increase MUC5AC secretion, with peak effects observed at different time points in in vitro versus in vivo settings.[16]
Quantitative Data Summary
Table 1: Comparison of this compound Efficacy in Preclinical vs. Clinical Studies
| Parameter | Preclinical Model (Animal) | Result | Clinical Trial (Human) | Result |
| Corneal Staining | Scopolamine-induced dry eye rat model | Significant improvement with this compound treatment.[9] | Patients with dry eye disease | Significant improvement in fluorescein and rose bengal staining scores.[3][19] |
| Tear Secretion | Surgically-induced dry eye rat model | This compound increased aqueous tear secretion.[4] | Patients with aqueous-deficient dry eye | Significant increase in tear meniscus height.[5] |
| Mucin Secretion | In vitro human conjunctival cells | Increased expression of MUC1, MUC16, and MUC5AC.[16] | Healthy human eyes | Increased tear MUC5AC concentration after instillation.[16] |
| Tear Film Breakup Time (TBUT) | N/A | N/A | Patients with dry eye disease | Improvements are less consistent across studies compared to staining scores.[4] Some studies show significant improvement, especially post-cataract surgery.[20][21] |
Visualizations
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound | Review Editor | Pharma Deals Review [ojs.pharmadeals.solutions.iqvia.com]
- 3. This compound ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Sodium Inhibits Apoptosis and Inflammation of Corneal Epithelial Cells Via Activation of Erk1/2 and RSK: In Vitro and In Vivo Dry Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altasciences.com [altasciences.com]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NONINVASIVE TEAR FILM BREAK-UP TIME ASSESSMENT USING HANDHELD LIPID LAYER EXAMINATION INSTRUMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tear break-up time - Wikipedia [en.wikipedia.org]
- 16. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. A novel method of evaluating the non-invasive tear film break-up time and progression of corneal opacification in dogs using imaging video - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Applications of this compound Sodium in Ophthalmology: A Comprehensive Review of Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Diquafosol dose-response relationship in different experimental setups
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-response relationship of diquafosol in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a purinergic P2Y2 receptor agonist.[1][2] Its primary mechanism involves binding to and activating P2Y2 receptors on the surface of ocular epithelial cells, such as those in the conjunctiva and cornea.[1][3] This activation initiates a cascade of intracellular events, beginning with an increase in intracellular calcium concentration ([Ca2+]i).[1][4] The elevated [Ca2+]i then stimulates downstream signaling pathways, leading to the secretion of water and mucins, which are essential components of the tear film.[1][5]
Q2: How does this compound stimulation lead to mucin and tear secretion?
A2: The activation of P2Y2 receptors by this compound triggers the release of intracellular calcium. This increase in calcium activates various signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which promotes the expression and secretion of mucins from conjunctival goblet cells.[6][7] Specifically, this compound has been shown to increase the expression of both secreted mucins like MUC5AC and membrane-associated mucins such as MUC1, MUC4, and MUC16.[3][6] The increased intracellular calcium also facilitates fluid transport across the conjunctival epithelium by activating chloride channels, leading to increased water secretion and enhanced tear volume.[3][6]
Q3: I am observing cytotoxicity in my cell culture experiments with this compound. What could be the cause?
A3: High concentrations of this compound can lead to cytotoxicity. In vitro studies on human corneal epithelial cells (HCECs) have shown that while concentrations between 20 µM and 200 µM can accelerate cell proliferation, concentrations above 2000 µM (2 mM) can be inhibitory and reduce cell viability.[4] A study also reported that 3% this compound, when diluted to 30%, significantly decreased HCEC viability after 1 hour of exposure.[8] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q4: My in vivo dry eye model is not showing a significant increase in tear secretion after this compound administration. What are some potential issues?
A4: Several factors could contribute to a lack of response in an in vivo model.
-
Animal Model: The type of dry eye model used is important. This compound has shown efficacy in various models, including desiccating stress models and a povidone iodine-induced dry eye model in rats.[9][10] Ensure your model is appropriate and consistently induced.
-
Dosage and Administration: The concentration and frequency of administration are critical. A 3% this compound ophthalmic solution is commonly used in both preclinical and clinical studies.[4][11] The timing of measurement post-instillation is also key; for instance, tear MUC5AC concentration in rats peaked 15 minutes after instillation of 3% this compound.[12]
-
Outcome Measures: Ensure you are using sensitive and appropriate outcome measures. Schirmer's test, tear film breakup time (TBUT), and corneal fluorescein staining are standard methods to assess efficacy.[13][14]
Troubleshooting Guides
Issue: Inconsistent Mucin Expression Results in Human Conjunctival Epithelial Cells (HCECs)
-
Problem: High variability in MUC5AC, MUC1, and MUC16 expression levels after this compound treatment.
-
Possible Causes & Solutions:
-
Cell Culture Conditions: HCECs are sensitive to culture conditions. Ensure consistent use of hyperosmotic stress (e.g., 400 mOsm/L for 24 hours) to mimic dry eye conditions before this compound treatment, as this can influence the baseline and stimulated mucin expression.[6]
-
This compound Concentration: The dose-response for mucin expression may vary. Test a range of this compound concentrations (e.g., 1 µM to 100 µM) to identify the optimal concentration for your specific primary cell line or immortalized cells.
-
Time Course: The kinetics of mucin gene and protein expression can differ. Perform a time-course experiment (e.g., 6, 12, 24 hours post-treatment) to capture the peak expression levels.[6]
-
Assay Method: For MUC5AC protein quantification, an ELISA is a common and sensitive method.[6] For gene expression, ensure proper primer design and validation for qPCR.
-
Issue: Difficulty in Replicating the Pro-proliferative Effect of this compound on Corneal Epithelial Cells
-
Problem: Lack of increased cell proliferation or migration in human corneal epithelial cells (HCECs) treated with this compound.
-
Possible Causes & Solutions:
-
Concentration Range: The pro-proliferative effect of this compound is dose-dependent and biphasic. Proliferation is typically observed at concentrations ranging from 20 µM to 200 µM.[4] Concentrations above this range, particularly in the millimolar range, can be inhibitory.[4] It is essential to test a concentration gradient within the micromolar range.
-
Cell Line: The response can vary between different cell lines. The SV40-transfected human corneal epithelial (THCE) cell line has been successfully used to demonstrate these effects.[4]
-
Assay Duration: Proliferation assays often require a longer incubation period. Assess cell proliferation over 48 hours to observe a significant effect.[4]
-
Serum Conditions: The presence or absence of serum in the culture medium can impact baseline proliferation rates and the cellular response to this compound. Consider conducting experiments in reduced-serum or serum-free conditions to minimize confounding factors.
-
Data Presentation
Table 1: Dose-Response of this compound on Human Corneal Epithelial Cell (HCEC) Proliferation
| This compound Concentration | Effect on Cell Proliferation | Reference |
| 20 µM - 200 µM | Accelerated | [4] |
| > 2000 µM (2 mM) | Inhibited | [4] |
Table 2: Effect of this compound on MUC5AC Secretion in Human Conjunctival Epithelial Cells (HCECs) under Hyperosmotic Stress
| Treatment | MUC5AC Concentration (ng/mL) | Time Point | Reference |
| This compound | 320 ± 26 | 6 hours | [6] |
Table 3: Dose-Dependent Effects of this compound in Clinical Trials
| This compound Concentration | Outcome | Study Population | Reference |
| 1% and 3% | Significant improvement in fluorescein and rose bengal staining scores compared to placebo. | Dry Eye Patients | [11][15] |
| 3% | Considered more effective than 1% based on dose-dependency in fluorescein scores. | Dry Eye Patients | [11] |
Experimental Protocols
Protocol 1: In Vitro Mucin Expression in Human Conjunctival Epithelial Cells (HCECs)
This protocol is based on the methodology described by Lee et al., 2022.[6][7]
-
Cell Culture:
-
Culture primary HCECs in a suitable growth medium.
-
Establish an air-liquid interface culture to promote differentiation and stratification.
-
-
Hyperosmotic Stress Induction:
-
Induce a dry eye-like condition by exposing the cultured HCECs to hyperosmotic medium (400 mOsm/L) for 24 hours.
-
-
This compound Treatment:
-
Prepare fresh solutions of this compound tetrasodium in the culture medium at the desired concentrations.
-
Treat the hyperosmotic-stressed cells with this compound for various time points (e.g., 6 and 24 hours).
-
-
Analysis of Mucin Expression:
-
Gene Expression (qPCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using specific primers for MUC1, MUC16, and MUC5AC.
-
-
Protein Expression (ELISA for secreted MUC5AC):
-
Collect the culture supernatant.
-
Quantify the concentration of MUC5AC using a commercially available ELISA kit.
-
-
Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against MUC1, MUC16, and MUC5AC.
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize using a fluorescence microscope.
-
-
Protocol 2: In Vivo Dry Eye Model in Rats
This protocol is based on methodologies used in various preclinical studies.[10][12]
-
Animal Model:
-
Use adult male Wistar or Sprague Dawley rats.
-
Induce dry eye using a chosen method, for example:
-
Desiccating Stress: House the animals in a controlled environment with low humidity and constant airflow.
-
Povidone Iodine (PI) Instillation: Topically administer a 10 g/L PI solution for 14 days to induce ocular surface damage.[10]
-
-
-
This compound Administration:
-
Prepare a 3% this compound ophthalmic solution.
-
Instill one drop of the solution into the eye of the animal, typically six times a day.
-
Use a control group receiving a vehicle (e.g., saline or phosphate-buffered saline).
-
-
Efficacy Evaluation:
-
Tear Secretion (Schirmer's Test):
-
Measure tear production using Schirmer's test strips at baseline and after the treatment period.
-
-
Tear Film Stability (TBUT):
-
Instill fluorescein and measure the time it takes for the first dry spot to appear on the cornea.
-
-
Corneal Epithelial Damage (Fluorescein Staining):
-
Score the degree of corneal fluorescein staining at various time points during the treatment.
-
-
Mucin Secretion (Tear MUC5AC ELISA):
-
Collect tear samples at specific time points after this compound instillation (e.g., 15 minutes).[12]
-
Measure the MUC5AC concentration using an ELISA kit.
-
-
Histology:
-
At the end of the study, euthanize the animals and collect the eyeballs.
-
Perform Periodic acid-Schiff (PAS) staining on conjunctival sections to quantify goblet cell density.[10]
-
-
Mandatory Visualizations
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of cytotoxicities and wound healing effects of this compound tetrasodium and hyaluronic acid on human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effects of this compound sodium in povidone iodine-induced dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immediate Effect of 3% this compound Ophthalmic Solution on Tear MUC5AC Concentration and Corneal Wetting Ability in Normal and Experimental Keratoconjunctivitis Sicca Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound Ophthalmic Solution on Airflow-Induced Ocular Surface Disorder in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Diquafosol vs. Rebamipide: A Comparative Analysis of Mechanisms in Dry Eye Therapy
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action for two prominent dry eye therapies, Diquafosol and Rebamipide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively compare their performance and elucidate their distinct and overlapping cellular and molecular pathways.
Introduction
This compound and Rebamipide are both widely used in the management of dry eye disease, yet they operate through fundamentally different mechanisms. This compound is a purinergic P2Y2 receptor agonist that primarily stimulates tear and mucin secretion.[1][2][3] Rebamipide is a mucin secretagogue with additional cytoprotective and anti-inflammatory properties.[4][5][6] Understanding their distinct pathways is crucial for targeted therapeutic development and personalized patient care.
Core Mechanisms of Action
This compound: P2Y2 Receptor Agonist
This compound's primary mechanism is the activation of P2Y2 purinergic receptors located on the apical surface of conjunctival and corneal epithelial cells, as well as goblet cells.[1][7][8][9] This activation triggers a G-protein-coupled signaling cascade, leading to an increase in intracellular calcium concentrations.[1][2] The elevated calcium levels stimulate two key processes:
-
Aqueous Secretion: It promotes the transport of chloride and water across the conjunctival epithelium, increasing the aqueous layer of the tear film.[1][10]
-
Mucin Secretion: It stimulates the release of stored mucins, particularly MUC5AC, from conjunctival goblet cells.[7][11][12]
Furthermore, this compound has been shown to upregulate the gene expression of membrane-associated mucins (MUC1, MUC4, MUC16) and may promote corneal epithelial healing through the activation of the extracellular signal-regulated kinase (ERK) pathway.[7][13][14]
Rebamipide: Multifunctional Mucin Secretagogue and Anti-inflammatory Agent
Rebamipide's mechanism is more pleiotropic. While it is also a potent mucin secretagogue, its actions extend to cytoprotection and significant anti-inflammatory effects.
-
Mucin Secretion and Production: Rebamipide increases the secretion of both secreted (e.g., MUC5AC) and membrane-associated mucins (MUC1, MUC4, MUC16).[4][6] It achieves this by upregulating mucin gene expression and stimulating secretion, a process that may involve the Akt signaling pathway.[15][16]
-
Anti-inflammatory Effects: Rebamipide has demonstrated a capacity to suppress inflammation on the ocular surface. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, and reduce the infiltration of inflammatory cells like macrophages.[5][6][17][18] This anti-inflammatory action is partly attributed to the inhibition of nuclear factor-κB (NF-κB) activation.[6][18]
-
Epithelial Barrier Enhancement: Rebamipide strengthens the corneal epithelial barrier, in part by protecting the localization and expression of tight junction proteins like zonula occludens-1 (ZO-1) from inflammatory insults.[5][18]
-
Antioxidant and Anti-apoptotic Effects: Comparative studies have highlighted Rebamipide's ability to reduce reactive oxygen species (ROS), lipid peroxidation, and subsequent apoptosis in corneal epithelial cells under stress.[19][20][21]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative and individual studies.
Table 1: Comparative Efficacy on Ocular Surface Parameters in a Murine Dry Eye Model [19]
| Parameter | Control (Dry Eye) | This compound (3%) | Rebamipide (2%) | p-value (Reb vs. DQS) |
| Reactive Oxygen Species (MFI) | 36.32 ± 4.43 | 25.43 ± 3.43 | 15.49 ± 2.04 | p = 0.003 |
| Lipid Peroxidation (4-HNE, MFI) | Not Reported | Significantly Reduced | More Significantly Reduced | p = 0.03 |
| Apoptosis (Cleaved Caspase-3) | Elevated | Suppressed | More Effectively Suppressed | p < 0.05 |
| Goblet Cell Density | Reduced | Preserved | Superior Preservation | Not specified |
| Tear Film Break-up Time (s) at Day 7 | 1.53 ± 0.76 | 3.87 ± 0.78 | 4.11 ± 0.92 | p < 0.01 |
MFI: Mean Fluorescence Intensity; 4-HNE: 4-hydroxynonenal. Data presented as mean ± standard deviation.
Table 2: Short-Term Effect on MUC5AC Secretion in Rabbit Tears (15 min post-instillation) [12]
| Treatment Group | MUC5AC Concentration in Tears | % Change from Control | p-value vs. Control |
| Untreated Control | Baseline | - | - |
| Artificial Tears | No Significant Change | - | Not Significant |
| Rebamipide (2%) | No Significant Change | - | Not Significant |
| This compound (3%) | Significantly Increased | Not specified | p ≤ 0.01 |
This study suggests this compound induces a more rapid release of pre-formed MUC5AC from goblet cells.[12]
Experimental Protocols
Murine Model of Dry Eye Disease and Treatment Evaluation[19][21]
-
Induction: Dry eye was induced in C57BL/6 mice via subcutaneous injections of scopolamine and exposure to a controlled low-humidity environment.
-
Treatment Groups: Mice were divided into normal control, untreated dry eye, 3% this compound-treated, and 2% Rebamipide-treated groups. Topical treatments were administered.
-
Clinical Evaluation: Tear film break-up time (TBUT), corneal smoothness, and lipid layer thickness were measured at specified time points (e.g., days 7 and 14).
-
Molecular Analysis (Day 14):
-
Oxidative Stress: Reactive oxygen species (ROS) and lipid peroxidation markers (4-HNE, MDA) in corneal tissue were quantified using fluorescence-based assays.
-
Apoptosis: Apoptotic cells on the corneal surface were detected via TUNEL assay. Cleaved caspase-3 expression in human corneal epithelial cells (HCECs) under hyperosmotic stress was measured by Western blotting.
-
Inflammation: Infiltration of CD4+ IFN-γ+ T cells was analyzed by flow cytometry.
-
Histology: Conjunctival goblet cell density was assessed from periodic acid-Schiff (PAS)-stained tissue sections.
-
Quantification of MUC5AC in Rabbit Tears[12]
-
Animal Model: Japanese white rabbits were used.
-
Treatment: A single dose of artificial tears, 3% this compound, or 2% Rebamipide was instilled in the eyes. An untreated group served as a control.
-
Sample Collection: Tear fluid was collected 15 minutes after instillation.
-
Mucin Quantification: The concentration of MUC5AC in the tear fluid was measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Goblet Cell Analysis: Impression cytology was performed to collect conjunctival epithelial cells. The number of PAS-positive goblet cells and the ratio of the PAS-positive area were quantified using image analysis software.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Review Editor | Pharma Deals Review [ojs.pharmadeals.solutions.iqvia.com]
- 4. Rebamipide ophthalmic suspension for the treatment of dry eye syndrome: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of rebamipide 2% ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjunctival expression of the P2Y2 receptor and the effects of 3% this compound ophthalmic solution in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Short-Term Effects of this compound and Rebamipide on Mucin 5AC Level on the Rabbit Ocular Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rebamipide upregulates mucin secretion of intestinal goblet cells via Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Rebamipide suppresses TNF-α production and macrophage infiltration in the conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rebamipide-increases-barrier-function-and-attenuates-tnf-induced-barrier-disruption-and-cytokine-expression-in-human-corneal-epithelial-cells - Ask this paper | Bohrium [bohrium.com]
- 19. Comparison of the Therapeutic Effects of Rebamipide and this compound on Apoptotic Damage of the Ocular Surface in Dry Eyes [mdpi.com]
- 20. Comparison of the Therapeutic Effects of Rebamipide and this compound on Apoptotic Damage of the Ocular Surface in Dry Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of the Therapeutic Effects of Rebamipide and this compound on Apoptotic Damage of the Ocular Surface in Dry Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diquafosol and Cyclosporine A in Preclinical Dry Eye Models
For researchers and professionals in drug development, understanding the comparative efficacy of therapeutic agents in relevant disease models is paramount. This guide provides an objective comparison of two prominent treatments for dry eye disease (DED), Diquafosol and Cyclosporine A, based on data from preclinical dry eye models.
Executive Summary
This compound, a P2Y2 receptor agonist, primarily enhances tear secretion and mucin production, thereby improving tear film stability.[1][2] Cyclosporine A is an immunomodulatory agent that suppresses T-cell mediated inflammation on the ocular surface.[3][4] Preclinical studies in various dry eye models demonstrate that both compounds are effective in mitigating the signs of DED, albeit through different mechanisms of action. This compound shows a strong effect on tear film stability and corneal wound healing, while Cyclosporine A excels at reducing inflammation and apoptosis.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data from a comparative study in an in vivo/in vitro hyperosmolarity-induced dry eye model.
| Parameter | Dry Eye Model (Control) | This compound Treatment | Cyclosporine A Treatment | Citation |
| Cell Viability (%) | ~75 | ~95 | ~90 | [5] |
| Wound Healing Rate (%) | ~50 | ~80 | ~70 | [5] |
| Gene Expression (Fold Change vs. Normal) | ||||
| il-1β | Increased | Reduced | Reduced | [5] |
| il-1α | Increased | Reduced | Reduced | [5] |
| il-6 | Increased | Reduced | Reduced | [5] |
| Tnf-α | Increased | No significant change | Reduced | [5] |
| c1q | Increased | No significant change | Reduced | [5] |
| il-17a | Increased | No significant change | Reduced | [5] |
| Apoptosis | Increased | Decreased | Decreased | [5][6] |
| NGF Expression | Decreased | Increased | No significant change | [5] |
Signaling Pathways
The mechanisms of action for this compound and Cyclosporine A involve distinct signaling pathways.
Experimental Protocols
Hyperosmolarity-Induced Dry Eye Model (In Vitro & In Vivo)
Objective: To evaluate the protective and restorative effects of this compound and Cyclosporine A on corneal epithelial cells under hyperosmotic stress.
In Vitro Model:
-
Cell Culture: Human corneal epithelial cells (HCECs) are cultured to confluence.
-
Induction of Hyperosmolarity: The culture medium is replaced with a hyperosmolar medium (e.g., 450 mOsM) to induce dry eye-like conditions.
-
Treatment: Cells are treated with either this compound (e.g., 100 µM) or Cyclosporine A (e.g., 0.05%) in the hyperosmolar medium.
-
Assessment:
-
Cell Viability: Assessed using assays such as MTT or Calcein-AM/EthD-1 staining.
-
Wound Healing: A scratch assay is performed, and the rate of wound closure is monitored over 24-48 hours.
-
Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is used to measure the expression of inflammatory cytokines (e.g., IL-1β, TNF-α) and apoptosis-related genes.
-
In Vivo Model:
-
Animal Model: C57BL/6 mice are often used.
-
Induction of Dry Eye: A hyperosmolar solution is topically applied to the ocular surface multiple times a day for a specified period (e.g., 7-14 days).
-
Treatment: Test subjects receive topical administration of this compound or Cyclosporine A eye drops.
-
Assessment:
-
Corneal Staining: Fluorescein staining is used to evaluate corneal epithelial defects.
-
Immunohistochemistry: Ocular tissues are collected to analyze the infiltration of inflammatory cells and the expression of relevant proteins.
-
Scopolamine-Induced Dry Eye Model
Objective: To assess the efficacy of treatments in a model of aqueous-deficient dry eye.
-
Animal Model: Typically, rats or mice are used.
-
Induction of Dry Eye: Scopolamine, a muscarinic receptor antagonist, is administered systemically (e.g., via subcutaneous injection or osmotic pump) to reduce tear secretion.[7]
-
Treatment: Animals are treated with topical eye drops of this compound or Cyclosporine A.
-
Assessment:
-
Tear Volume: Measured using phenol red thread test or Schirmer's test.
-
Tear Film Break-Up Time (TBUT): Assessed to determine tear film stability.
-
Histology: Conjunctival goblet cell density is often evaluated through PAS staining of conjunctival tissue sections.
-
Concluding Remarks
Both this compound and Cyclosporine A demonstrate significant therapeutic potential in preclinical models of dry eye disease. This compound's primary efficacy lies in its ability to directly stimulate tear and mucin secretion, leading to rapid improvements in tear film stability and ocular surface lubrication.[8] Cyclosporine A, on the other hand, targets the underlying inflammatory processes of DED, offering a disease-modifying approach by reducing T-cell infiltration and the expression of pro-inflammatory cytokines.[5][9] The choice between these therapeutic agents in a clinical setting may depend on the specific subtype and severity of the patient's dry eye disease. Future preclinical research should focus on head-to-head comparisons in a wider range of dry eye models to further elucidate their relative strengths and potential for combination therapy.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine ophthalmic emulsions for the treatment of dry eye: a review of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Sodium Inhibits Apoptosis and Inflammation of Corneal Epithelial Cells Via Activation of Erk1/2 and RSK: In Vitro and In Vivo Dry Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris-pharma.com [iris-pharma.com]
- 8. Effects of this compound sodium in povidone iodine-induced dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Mechanism of Action of Cyclosporine A: The Role of Cyclosporine A in Dry Eye Disease and Recent Formulation Developments - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: Diquafosol vs. Lifitegrast for Dry Eye Disease
A Comparative Guide for Researchers and Drug Development Professionals
Dry eye disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, resulting in ocular surface inflammation and damage. Two prominent therapeutic agents, Diquafosol and Lifitegrast, offer distinct mechanisms of action to combat this complex disease. While clinical trials have established their efficacy, a direct preclinical comparison has been lacking. This guide synthesizes available preclinical data to provide an objective comparison of their performance, supported by experimental evidence.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Lifitegrast |
| Drug Class | Purinergic P2Y2 Receptor Agonist | Lymphocyte Function-Associated Antigen-1 (LFA-1) Antagonist |
| Primary Mechanism | Stimulates tear fluid and mucin secretion | Inhibits T-cell mediated inflammation |
| Key Molecular Target | P2Y2 receptor on conjunctival and goblet cells | LFA-1 on T-lymphocytes |
Mechanism of Action: A Tale of Two Pathways
This compound and Lifitegrast tackle dry eye from fundamentally different angles. This compound acts as a secretagogue, directly promoting the secretion of essential tear film components. Lifitegrast, on the other hand, is an immunomodulator that targets the underlying inflammatory cascade.
This compound: The Secretagogue
This compound is a P2Y2 receptor agonist.[1] Activation of these receptors on the ocular surface, specifically on conjunctival epithelial cells and goblet cells, initiates a signaling cascade that leads to increased intracellular calcium. This, in turn, stimulates the secretion of water and mucin, crucial components for maintaining a stable and healthy tear film.[1] Some studies also suggest that this compound may have anti-inflammatory properties by inhibiting the production of inflammatory cytokines like TNF-α and IL-6 in human corneal epithelial cells under hyperosmotic stress.
Lifitegrast: The Inflammation Inhibitor
Lifitegrast is a small molecule integrin antagonist that specifically targets Lymphocyte Function-Associated Antigen-1 (LFA-1).[2][3] LFA-1, present on the surface of T-cells, binds to Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells and the vascular endothelium.[2][3] This interaction is a critical step in T-cell activation, migration to inflammatory sites, and the subsequent release of pro-inflammatory cytokines.[2][3] By blocking the LFA-1/ICAM-1 interaction, Lifitegrast effectively disrupts this inflammatory cascade, which is a key driver in the pathology of dry eye disease.[2][4]
Preclinical Efficacy: A Quantitative Comparison
While no direct comparative preclinical studies exist, the following tables summarize key quantitative data from individual in vitro and in vivo studies.
In Vitro Studies
| Parameter | This compound | Lifitegrast |
| Target Cell Type | Human Conjunctival Epithelial Cells | Jurkat T-cells, Human Peripheral Blood Mononuclear Cells (PBMCs) |
| Key Finding | Increased MUC5AC secretion (peak at 6h)[5] | Potent inhibition of T-cell binding to ICAM-1 |
| IC₅₀ / EC₅₀ | Not reported for mucin secretion | IC₅₀ for T-cell adhesion: 2.98 nM (Jurkat cells)[4] EC₅₀ for cytokine inhibition: - IFN-γ: 0.0016 µM[4] - IL-1β: 0.36 µM[4] - TNF-α: 0.076 µM[4] |
In Vivo Animal Studies
| Animal Model | This compound | Lifitegrast |
| Rat (Povidone Iodine-induced Dry Eye) | - Tear Production: Significantly increased (7.26±0.440 mm vs 4.07±0.474 mm in untreated)[6] - Tear Film Breakup Time (TBUT): Significantly increased (7.37±0.383s vs 1.49±0.260s in untreated)[6] - Goblet Cell Density: Significantly increased (8.45±0.718 vs 5.21±0.813 cells/0.1 mm²)[6] | Not Reported |
| Mouse (Desiccating Stress Model) | - Corneal Damage Score: Improved[7] - Inflammatory Cytokines: Reduced levels[7] | - Corneal Barrier Disruption: Significantly lower than vehicle[8] - Conjunctival Goblet Cell Density: Significantly greater than vehicle[8] - Th1-related Gene Expression (e.g., IFN-γ): Significantly decreased[8] |
| Dog (Keratoconjunctivitis Sicca) | Not Reported | - Tear Production: Significant increase from baseline in 11 of 18 eyes[3] - Inflammatory Cell Infiltrate: Decreased in the conjunctiva[3] |
Experimental Protocols
This compound In Vitro Mucin Secretion Assay
Methodology: Primary human conjunctival epithelial cells (HCECs) are cultured at an air-liquid interface to create a multi-layered epithelium. To mimic dry eye conditions, the cells are subjected to hyperosmotic stress (400 mOsm/L) for 24 hours. Following the stress period, the cells are treated with this compound. The concentration of secreted MUC5AC in the culture supernatant is then quantified at various time points using an enzyme-linked immunosorbent assay (ELISA).[5]
Lifitegrast In Vitro T-Cell Adhesion Assay
Methodology: Jurkat T-cells, a human T-lymphocyte cell line, are incubated with varying concentrations of Lifitegrast. These treated cells are then added to microplate wells that have been pre-coated with recombinant human ICAM-1. After an incubation period to allow for cell adhesion, non-adherent cells are removed by washing. The number of adherent cells is then quantified, typically using a colorimetric assay. The half-maximal inhibitory concentration (IC₅₀) is then calculated to determine the potency of Lifitegrast in blocking T-cell adhesion to ICAM-1.[4]
Animal Model of Dry Eye
Methodology: A common approach involves inducing dry eye in rodents, such as rats or mice. For instance, in the povidone iodine-induced model, topical application of povidone iodine is used to cause ocular surface damage and inflammation, mimicking dry eye pathology.[6] In the desiccating stress model, mice are exposed to a low-humidity environment with constant airflow.[9] Following induction, animals are randomized into treatment groups and receive topical administrations of this compound, Lifitegrast, or a vehicle control over a specified period. Efficacy is assessed by measuring parameters such as tear production (using Schirmer's test), tear film breakup time (TBUT), and corneal fluorescein staining. Post-mortem analysis can include histology to quantify conjunctival goblet cell density and molecular assays to measure the expression of inflammatory markers.[6][8]
Summary and Future Directions
The preclinical data reveals that this compound and Lifitegrast are effective in animal models of dry eye through distinct and complementary mechanisms. This compound directly addresses the tear film deficiency by stimulating secretion, while Lifitegrast targets the underlying inflammatory processes that perpetuate the disease.
For researchers and drug development professionals, the choice between a secretagogue and an anti-inflammatory approach, or a combination thereof, depends on the specific aspect of dry eye pathology being targeted. The lack of head-to-head preclinical studies highlights a significant knowledge gap. Future research should focus on direct comparative studies in standardized animal models to elucidate the relative efficacy of these two agents and to explore the potential for synergistic effects in combination therapy. Such studies would be invaluable in guiding the development of next-generation therapeutics for dry eye disease.
References
- 1. Effects of this compound sodium in povidone iodine-induced dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound sodium in povidone iodine-induced dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suppression of Th1-Mediated Keratoconjunctivitis Sicca by Lifitegrast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Comparative Efficacy of Diquafosol for Sjögren's Syndrome: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Diquafosol for dry eye disease, with a specific focus on its relevance to Sjögren's syndrome. It is important to note that while this compound is a well-established secretagogue, publicly available research has not detailed its efficacy in a spontaneous or genetically engineered animal model of autoimmune Sjögren's syndrome. Therefore, this guide presents its performance in an induced dry eye model and compares it with alternatives, such as Cyclosporine A and Lifitegrast, which have been evaluated in models that more closely mimic the inflammatory and autoimmune pathology of Sjögren's syndrome.
This compound: Mechanism of Action
This compound is a purinergic P2Y2 receptor agonist.[1] Its primary mechanism involves stimulating these receptors on the ocular surface, including conjunctival epithelial and goblet cells.[1][2] This activation initiates an intracellular signaling cascade, leading to the secretion of both water and mucin, key components of a healthy tear film. This action helps to improve tear film stability and hydrate the ocular surface.[1][3]
Caption: this compound's P2Y2 receptor agonist signaling pathway.
Preclinical Efficacy of this compound in an Induced Dry Eye Model
The following data is derived from a study using a povidone iodine (PI)-induced dry eye model in rats, which mimics ocular surface damage and tear film instability.
Experimental Protocol: Povidone Iodine-Induced Dry Eye Model
-
Animal Model: Wistar rats.
-
Disease Induction: A 5% PI solution was applied to the ocular surface of the rats for 14 days to induce dry eye disease (DED). Successful induction was confirmed by measuring tear production, tear film breakup time (TBUT), and corneal fluorescein staining.
-
Treatment Groups: Post-induction, rats were divided into groups:
-
DED control (no treatment).
-
Vehicle control (Phosphate-buffered saline - PBS).
-
This compound 3% ophthalmic solution (DQS).
-
-
Dosing Regimen: 20 µL of the assigned solution was administered topically six times a day for 10 days.[3]
-
Efficacy Endpoints: Tear production (phenol red thread test), TBUT, corneal fluorescein staining, and conjunctival goblet cell density (Periodic acid-Schiff staining).[3]
Caption: Experimental workflow for this compound in a PI-induced dry eye model.
Quantitative Data: this compound in PI-Induced Dry Eye Model
| Parameter | DED Control (No Treatment) | Vehicle (PBS) | This compound 3% (DQS) | Outcome |
| Tear Production (mm) | 4.07 ± 0.474 | 3.74 ± 0.280 | 7.26 ± 0.440 | DQS significantly increased tear production vs. both control groups (P<0.01).[3] |
| Goblet Cell Density (cells/0.1 mm²) | 7.17 ± 0.968 | 7.17 ± 0.968 | 11.83 ± 0.828 | DQS significantly increased goblet cell density vs. control groups (P<0.01).[2] |
Data presented as mean ± standard deviation.
Comparative Analysis with Alternatives in Sjögren's Syndrome Models
For a relevant comparison, this section details the efficacy of two immunomodulatory drugs, Cyclosporine A and Lifitegrast, in animal models that spontaneously develop or are induced to have autoimmune, Sjögren's-like disease.
Cyclosporine A in the NOD Mouse Model
The Non-Obese Diabetic (NOD) mouse, particularly strains like NOD.B10.H2b, spontaneously develops Sjögren's syndrome-like features, including lymphocytic infiltration of exocrine glands and secretory dysfunction, making it a standard model for studying the disease.[4]
-
Animal Model: NOD.B10.H2b mice, which spontaneously develop Sjögren's syndrome.[5]
-
Treatment Groups:
-
Untreated NOD disease control.
-
Placebo (vehicle) administered twice daily (BID).
-
Cyclosporine 0.05% emulsion, BID.
-
Cyclosporine 0.09% solution, BID.
-
-
Dosing Regimen: 10 µL of the assigned solution was administered topically to the conjunctival sac for 60 days.[5]
-
Efficacy Endpoints: Tear volume (phenol red thread test) and conjunctival goblet cell density.[4][5]
Lifitegrast in a Desiccating Stress (Sjögren's-like) Model
This model uses environmental desiccating stress (DS) to induce a dry eye state in mice that shares features with Sjögren's syndrome, notably Th1-mediated inflammation and goblet cell loss.[6]
-
Animal Model: C57BL/6 mice.
-
Disease Induction: Mice were placed in a controlled environment with low humidity and constant airflow and given scopolamine injections to inhibit tear secretion for 5 days.
-
Treatment Groups:
-
Vehicle control, BID.
-
Lifitegrast, BID.
-
-
Dosing Regimen: Topical administration for 5 consecutive days during desiccating stress.[6]
-
Efficacy Endpoints: Corneal barrier function (Oregon Green dextran staining) and conjunctival goblet cell density/area.[6]
Summary of Comparative Preclinical Efficacy
The following table summarizes the performance of this compound against Cyclosporine A and Lifitegrast from their respective animal model studies. Direct head-to-head comparisons across these specific models are not available in the literature; this table is a juxtaposition of data from different experimental systems.
| Drug (Concentration) | Animal Model | Key Efficacy Outcomes |
| This compound (3%) | PI-Induced Dry Eye (Rat) | ↑ Tear Production: Increased from ~4 mm to 7.26 mm.[3]↑ Goblet Cell Density: Increased from ~7 cells to 11.83 cells/0.1 mm².[2] |
| Cyclosporine A (0.09%) | Sjögren's Syndrome (NOD Mouse) | ↑ Tear Production: Showed a mean change from baseline of 7.9 mm after 60 days (vs. 4.1 mm for 0.05% CsA).[4][5]↑ Goblet Cell Density: Significantly higher density compared to placebo and untreated controls (P<0.01).[4] |
| Lifitegrast | Desiccating Stress (Mouse) | ↓ Corneal Barrier Disruption: Significantly lower Oregon Green dextran staining compared to vehicle.[6]↑ Goblet Cell Density/Area: Significantly greater density and area compared to vehicle.[6] |
Conclusion
Based on available preclinical data, this compound demonstrates clear efficacy in improving tear and mucin secretion in an induced dry eye model, consistent with its mechanism as a P2Y2 receptor agonist.[2][3] This secretagogue action is valuable for addressing the tear-deficient state common in Sjögren's syndrome.
However, a critical gap exists in the literature, as this compound has not been evaluated in an autoimmune-driven Sjögren's syndrome animal model. In contrast, immunomodulatory agents like Cyclosporine A and Lifitegrast have been studied in models that better reflect the underlying inflammatory pathology of Sjögren's syndrome.[4][6][7] Cyclosporine A shows efficacy in increasing tear production and preserving goblet cells in the spontaneous NOD mouse model, while Lifitegrast demonstrates an ability to protect the ocular surface and goblet cells in an inflammatory desiccating stress model.[4][6]
For drug development professionals, this analysis highlights that while this compound is a potent secretagogue, its potential to modify the autoimmune-inflammatory cycle in Sjögren's syndrome remains uncharacterized at the preclinical level. Future research directly comparing this compound with anti-inflammatory agents in a recognized Sjögren's syndrome animal model would be invaluable to fully validate and position its therapeutic utility for this complex autoimmune disease.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Effects of this compound sodium in povidone iodine-induced dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Suppression of Th1-Mediated Keratoconjunctivitis Sicca by Lifitegrast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of topical cyclosporin A in a primary Sjögren's syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Diquafosol and Sodium Hyaluronate: A Comparative Analysis for Corneal Epithelial Healing
In the landscape of ophthalmic therapeutics for corneal surface disorders, both diquafosol and sodium hyaluronate are prominent agents utilized to promote epithelial healing. While both aim to restore the integrity of the corneal surface, they operate through distinct mechanisms of action, leading to differential effects on cellular processes. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound , a P2Y2 receptor agonist, stimulates the secretion of water and mucin from conjunctival epithelial and goblet cells.[1] This action enhances tear film stability and provides a more favorable environment for epithelial cell function. Beyond its secretagogue effects, this compound directly promotes corneal epithelial healing by activating the P2Y2 receptor, which triggers intracellular calcium elevation and subsequently the phosphorylation of epidermal growth factor receptor (EGFR) and extracellular-signal-regulated kinase (ERK).[2][3] This signaling cascade ultimately stimulates corneal epithelial cell proliferation and migration.[2][3]
Sodium hyaluronate , a naturally occurring glycosaminoglycan, primarily functions by providing a viscoelastic, protective layer over the corneal surface, lubricating the eye and preventing further damage.[4] It also facilitates corneal epithelial healing by interacting with the CD44 receptor on epithelial cells.[5] This interaction is thought to promote cell migration, a crucial step in the re-epithelialization of corneal defects.[5][6]
In Vitro and In Vivo Performance
Experimental studies have demonstrated the efficacy of both this compound and sodium hyaluronate in promoting corneal epithelial healing. In vivo studies in rat models with induced corneal epithelial defects have shown that 3% this compound ophthalmic solution significantly accelerates wound closure compared to control eyes.[2][3] Similarly, in vitro scratch assays have confirmed that this compound enhances the migration and proliferation of human corneal epithelial cells.
Sodium hyaluronate has also been shown to promote the migration of human corneal epithelial cells in vitro.[5][6][7] Studies have indicated that its beneficial effect on wound healing is likely related to this enhancement of cell migration, which leads to more rapid closure of the wound area.[5][6]
Comparative Data
The following tables summarize quantitative data from various studies comparing the performance of this compound and sodium hyaluronate.
Table 1: In Vivo Corneal Wound Healing in Rats
| Treatment | Time Point | Mean Percentage of Wound Closure (%) |
| 3% this compound | 12 hours | 63.4 ± 2.0 |
| Control | 12 hours | 42.7 ± 2.5 |
| 3% this compound | 24 hours | 98.1 ± 1.1 |
| Control | 24 hours | 82.3 ± 3.2 |
| (Data from Byun et al., 2016)[2] |
Table 2: Clinical Comparison in Dry Eye Patients (4-week treatment)
| Parameter | This compound (3%) | Sodium Hyaluronate (0.1%) | p-value |
| Mean Change in Fluorescein Staining Score | -2.12 ± 0.14 | -2.08 ± 0.13 | >0.05 (non-inferiority verified) |
| Mean Change in Rose Bengal Staining Score | -3.06 ± 0.19 | -2.38 ± 0.18 | 0.010 (superiority verified) |
| (Data from Takamura et al., 2012)[8] |
Table 3: Comparison in Post-Cataract Surgery Patients with Dry Eye (3-month treatment)
| Parameter | This compound (preservative-free) | Sodium Hyaluronate (preservative-free) | p-value |
| Tear Film Break-Up Time (TBUT) Change from Baseline (seconds) | +1.9 | +0.1 | 0.038 |
| Ocular Surface Disease Index (OSDI) Score | Significantly improved | - | <0.05 |
| Corneal Fluorescein Staining Score | Significantly improved | - | <0.05 |
| (Data from a 2023 review article citing a comparative study)[9] |
Experimental Protocols
In Vivo Corneal Epithelial Defect Model (Rat)
Objective: To evaluate the in vivo effect of this compound on corneal epithelial wound healing.
Methodology:
-
Adult male Sprague-Dawley rats are anesthetized.
-
A 3 mm diameter area of the central corneal epithelium is demarcated with a trephine.
-
The demarcated epithelium is mechanically removed using a sterile corneal burr.
-
Immediately after epithelial removal, a single drop of 3% this compound ophthalmic solution or a control vehicle is instilled into the conjunctival sac.
-
The instillation is repeated at regular intervals (e.g., four times daily).
-
At designated time points (e.g., 12 and 24 hours), the eyes are stained with fluorescein.
-
The area of the epithelial defect is photographed under a microscope with a cobalt blue filter.
-
The wound area is measured using image analysis software, and the percentage of wound closure is calculated.[10]
In Vitro Scratch Wound Healing Assay
Objective: To assess the effect of this compound or sodium hyaluronate on the migration and proliferation of corneal epithelial cells in vitro.
Methodology:
-
Human corneal epithelial cells (HCECs) are cultured in appropriate media until they form a confluent monolayer in multi-well plates.
-
A sterile pipette tip (e.g., 200 µL) is used to create a linear "scratch" or wound in the cell monolayer.[2]
-
The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.
-
The cells are then incubated with culture medium containing the test substance (this compound or sodium hyaluronate at various concentrations) or a control medium.
-
The wound area is imaged at baseline (0 hours) and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope.[11]
-
The width or area of the scratch is measured at each time point using image analysis software to determine the rate of wound closure.[12]
Western Blot Analysis for ERK Phosphorylation
Objective: To determine the effect of this compound on the activation of the ERK signaling pathway in corneal epithelial cells.
Methodology:
-
HCECs are cultured to a suitable confluency and may be serum-starved to reduce basal ERK phosphorylation.
-
The cells are then treated with this compound at a specific concentration for various time points (e.g., 0, 2, 5, 10, 30, and 60 minutes).
-
Following treatment, the cells are lysed to extract total proteins.
-
The protein concentration of each lysate is determined using a standard protein assay.
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The p-ERK bands are visualized using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total ERK.[13][14]
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway for Corneal Healing.
Caption: Sodium Hyaluronate Mechanism for Corneal Healing.
Caption: In Vitro Scratch Assay Experimental Workflow.
Conclusion
Both this compound and sodium hyaluronate are effective in promoting corneal epithelial healing, albeit through different primary mechanisms. This compound actively stimulates cellular processes of proliferation and migration through the P2Y2 receptor signaling pathway, in addition to improving the tear film. Sodium hyaluronate primarily acts as a lubricant and facilitates cell migration via its interaction with the CD44 receptor.
The choice between these agents may depend on the specific clinical scenario. For conditions characterized by tear film instability and a need to actively stimulate epithelial regeneration, this compound may offer a dual benefit. For cases where enhanced lubrication and support for cell migration are the primary goals, sodium hyaluronate remains a valuable therapeutic option. Further head-to-head clinical trials focusing specifically on corneal epithelial healing rates for various etiologies of corneal defects would be beneficial to further delineate their respective advantages.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. In Vitro Model of Corneal Wound Healing (Scratch Assay) [bio-protocol.org]
- 3. This compound promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A randomised, double-masked comparison study of this compound versus sodium hyaluronate ophthalmic solutions in dry eye patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium hyaluronate (hyaluronic acid) promotes migration of human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A randomised, double-masked comparison study of this compound versus sodium hyaluronate ophthalmic solutions in dry eye patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. [PDF] Comparison of cytotoxicities and wound healing effects of this compound tetrasodium and hyaluronic acid on human corneal epithelial cells | Semantic Scholar [semanticscholar.org]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ERK Activity: Anti-phospho-ERK Antibodies and In Vitro Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Preclinical Comparison of Diquafosol and Artificial Tears for Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Efficacy
The management of dry eye disease (DED) in preclinical research relies on various models that aim to recapitulate the complex pathophysiology of this condition. Therapeutic strategies often involve either supplementing the tear film with artificial tears or stimulating natural tear secretion. This guide provides a head-to-head comparison of two such strategies: the secretagogue Diquafosol and standard artificial tears, based on available preclinical data.
Mechanism of Action: A Fundamental Difference
This compound , a P2Y2 receptor agonist, actively stimulates the secretion of tear components.[1] By binding to P2Y2 receptors on the ocular surface, including conjunctival and meibomian gland epithelial cells, it triggers intracellular signaling cascades that lead to increased secretion of water, mucin, and lipids, addressing both aqueous and mucin deficiencies in the tear film.[1][2]
Artificial tears , conversely, offer a passive approach. Their primary function is to supplement and stabilize the existing tear film, providing lubrication and hydration to the ocular surface. Their composition can range from simple saline solutions to more complex formulations containing viscosity-enhancing agents, osmoprotectants, and lipids to mimic the natural tear film.
Signaling Pathway of this compound
The mechanism of this compound is rooted in the activation of the P2Y2 purinergic receptor, a G protein-coupled receptor. This activation initiates a downstream signaling cascade, as depicted below.
Preclinical Efficacy: A Data-Driven Comparison
Direct head-to-head preclinical studies comparing this compound with a standard artificial tear formulation are limited. However, available data from various animal models of dry eye provide valuable insights into their respective efficacies.
Rabbit Model: Contact Lens-Associated Dry Eye
A study in a rabbit model of contact lens-induced dry eye compared the effects of 3% this compound ophthalmic solution with both a standard artificial tear solution and a 0.1% sodium hyaluronate solution. The key findings are summarized below.[3][4]
| Parameter | Time Point | This compound (3%) | Artificial Tears | Sodium Hyaluronate (0.1%) |
| Increase in Pre-Lens Tear Film (PLTF) Area | 15 min | Significantly higher than controls (p<0.01) | No significant increase | No significant increase |
| 30 min | Significantly higher than controls (p<0.01) | No significant increase | No significant increase | |
| Increase in Post-Lens Tear Film (PoLTF) Area | up to 60 min | Significantly higher than controls (p<0.01) | No significant increase | No significant increase |
Rat Model: Povidone-Iodine-Induced Dry Eye
In a rat model where dry eye was induced by povidone-iodine (a method known to cause ocular surface damage and goblet cell loss), 3% this compound was compared to a phosphate-buffered saline (PBS) control, which can be considered a basic artificial tear.[1]
| Parameter | This compound (3%) | PBS Control | Untreated Dry Eye |
| Tear Production (mm/5min) | 7.26 ± 0.44 | 3.74 ± 0.28 | 4.07 ± 0.47 |
| Tear Film Break-Up Time (s) | 7.37 ± 0.38 | 1.42 ± 0.44 | 1.49 ± 0.26 |
| Corneal Fluorescein Staining Score | 3.1 ± 0.74 | 9.7 ± 0.82 | 10.0 ± 0.94 |
| **Conjunctival Goblet Cell Density (cells/0.1 mm²) ** | 11.83 ± 0.83 | 7.17 ± 0.97 | 7.17 ± 0.97 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.
Povidone-Iodine-Induced Dry Eye Model in Rats
-
Animal Model : Sprague Dawley rats.
-
Induction of Dry Eye : Instillation of 10 g/L povidone-iodine solution twice daily for 14 days to induce ocular surface damage, inflammation, and loss of goblet cells.[1]
-
Treatment Groups :
-
This compound (3%) ophthalmic solution.
-
Phosphate-Buffered Saline (PBS) as a control.
-
Untreated dry eye disease (DED) group.
-
-
Treatment Regimen : Topical application of the respective solutions for 10 days.[1]
-
Key Outcome Measures :
-
Tear Production : Measured using a phenol red thread test.
-
Tear Film Break-Up Time (TBUT) : Assessed after fluorescein staining.
-
Corneal Fluorescein Staining : Scored to evaluate corneal epithelial damage.
-
Histology : Periodic acid-Schiff (PAS) and Alcian Blue staining to quantify conjunctival goblet cell density.[1]
-
Scopolamine-Induced Dry Eye Model in Rats (General Protocol)
A commonly used model for creating an aqueous-deficient dry eye is the scopolamine-induced model.
-
Animal Model : Typically Wistar or Sprague Dawley rats.
-
Induction of Dry Eye : Systemic administration of scopolamine, a muscarinic receptor antagonist that inhibits tear secretion. This can be achieved through:
-
Environmental Stress : Animals may also be housed in controlled environments with low humidity and constant airflow to exacerbate tear evaporation.[6]
-
Key Outcome Measures :
-
Tear Volume : Measured using Schirmer's test or phenol red threads.[5][7]
-
Corneal Staining : Assessed with fluorescein or lissamine green to evaluate ocular surface damage.[5][7]
-
Histological Analysis : Examination of the lacrimal glands and conjunctiva for inflammatory infiltrates and loss of goblet cells.
-
Experimental Workflow: A Visual Representation
The following diagram illustrates a typical workflow for a preclinical study evaluating a dry eye therapeutic in a scopolamine-induced rat model.
Summary and Conclusion
Based on the available preclinical data, this compound demonstrates a mechanism of action that actively stimulates the secretion of key tear film components, leading to improvements in tear volume, tear film stability, and ocular surface health in animal models.[1] Artificial tears, while effective for lubrication and temporary relief, act passively to supplement the tear film.
The quantitative data from the rabbit and rat models suggest that this compound can produce a more robust and sustained improvement in tear film parameters compared to simple artificial tear solutions or saline.[1][3][4] Specifically, its ability to increase goblet cell density and mucin secretion represents a significant advantage in addressing the underlying pathophysiology of certain types of dry eye.
For researchers and drug development professionals, the choice between these therapeutic strategies in a preclinical setting will depend on the specific research question and the characteristics of the chosen dry eye model. This compound offers a valuable tool for investigating the impact of secretagogues on ocular surface health, while artificial tears remain a fundamental benchmark for assessing the effects of lubrication and hydration. Future preclinical studies should aim for direct, well-controlled comparisons of this compound with more complex, commercially relevant artificial tear formulations across a range of standardized dry eye models to further elucidate their relative therapeutic potential.
References
- 1. Effects of this compound sodium in povidone iodine-induced dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound Ophthalmic Solution Increases Pre- and Postlens Tear Film During Contact Lens Wear in Rabbit Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Author Spotlight: Challenges in Developing Dry Eye Animal Models and Future Research Directions [app.jove.com]
- 6. iris-pharma.com [iris-pharma.com]
- 7. "Scopolamine-Induced Dry Eye Model in Female Rats" by Ryan Alderson [scholarworks.wmich.edu]
Cross-study analysis of Diquafosol's effectiveness in different dry eye subtypes
A Cross-Study Analysis of Diquafosol's Efficacy in Different Dry Eye Subtypes
This compound, a P2Y2 purinergic receptor agonist, has emerged as a significant therapeutic agent for dry eye disease by stimulating the secretion of both water and mucin from the conjunctiva.[1][2] This guide provides a comparative analysis of this compound's effectiveness across various subtypes of dry eye, including aqueous-deficient, evaporative, and short tear film break-up time (BUT) types, drawing upon data from multiple clinical studies.
Mechanism of Action
This compound's therapeutic effect is mediated through the activation of P2Y2 receptors on the ocular surface.[2][3] This activation initiates a signaling cascade that leads to an increase in intracellular calcium, which in turn stimulates fluid and mucin secretion from conjunctival epithelial and goblet cells.[2][4] This dual action helps to replenish the aqueous and mucous layers of the tear film, enhancing its stability and protecting the ocular surface.[2][5]
Signaling Pathway of this compound
References
- 1. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. This compound ophthalmic solution 3 %: a review of its use in dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Synergistic Effects of Diquafosol in Combination Therapies for Dry Eye Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Diquafosol when used in combination with other therapies for the treatment of Dry Eye Disease (DED). By objectively comparing the performance of combination therapies against monotherapies and providing supporting experimental data, this document aims to inform future research and drug development in the field of ocular surface diseases.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical studies investigating the synergistic effects of this compound with other dry eye therapies. These studies primarily focus on combination with sodium hyaluronate, cyclosporine, and Intense Pulsed Light (IPL) therapy.
Table 1: this compound and Sodium Hyaluronate Combination Therapy
| Efficacy Endpoint | Combination Therapy (this compound + Sodium Hyaluronate) | Sodium Hyaluronate Monotherapy | This compound Monotherapy | Artificial Tears | Time Point | Study Population | Citation |
| OSDI Score | 12.98 ± 7.29 | 16.82 ± 8.25 | - | - | 3 Months | Post-SMILE | [1][2] |
| Significantly lower vs. HA group (p=0.024) | Higher score | - | - | 1 Month | Post-FS-LASIK | [3][4] | |
| TBUT (seconds) | 5.83 ± 2.02 | 4.24 ± 0.94 | - | - | 3 Months | Post-SMILE | [1][2] |
| Schirmer's Test (mm) | 7.75 ± 3.92 | 5.24 ± 3.42 | - | - | 3 Months | Post-SMILE | [1][2] |
| Significantly higher vs. HA group | Lower value | - | - | 1 Month | Post-LASIK | [5] | |
| Corneal Fluorescein Staining Score | 1.20 ± 1.06 | 1.83 ± 1.41 | - | - | 1 Month | Post-SMILE | [1][2] |
| Subjective Dry Eye Symptoms | Significant improvement vs. other groups | Less improvement | Less improvement | Less improvement | 1 Week | Post-LASIK | [5] |
OSDI: Ocular Surface Disease Index; TBUT: Tear Film Break-up Time; SMILE: Small Incision Lenticule Extraction; FS-LASIK: Femtosecond-Assisted Laser-In-Situ Keratomileusis.
Table 2: this compound and Cyclosporine Combination Therapy
| Efficacy Endpoint | Combination Therapy (this compound + Cyclosporine A) | Cyclosporine A Monotherapy | This compound Monotherapy | Time Point | Citation |
| TBUT (seconds) - Mean Change from Baseline | 2.13 ± 2.41 | 1.07 ± 1.71 | - | 12 Weeks | [6] |
| Overall Efficacy | Effective in improving signs and symptoms | Effective in improving signs and symptoms | Effective in improving signs and symptoms | 12 Weeks | [6][7] |
Table 3: this compound and Intense Pulsed Light (IPL) Combination Therapy
| Efficacy Endpoint | Combination Therapy (this compound + IPL) | IPL Monotherapy | Sham Therapy | Time Point | Citation |
| NITBUT (seconds) | 12.03 ± 1.27 | 10.47 ± 3.48 | 4.57 ± 0.46 | 28 Days | [8] |
| OSDI Score | 19.36 ± 7.01 | 24.77 ± 4.68 | 42.61 ± 7.49 | 28 Days | [8] |
| Corneal Conjunctival Staining Score | 1.43 ± 0.82 | 1.93 ± 1.32 | 3.52 ± 1.00 | 28 Days | [8] |
NITBUT: Non-Invasive Tear Break-up Time.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison guide.
Clinical Trial Protocol for this compound and Sodium Hyaluronate Combination Therapy in Post-Refractive Surgery Patients
-
Study Design: A prospective, randomized, comparative trial.[1][5]
-
Patient Population: Patients who have undergone refractive surgery (e.g., LASIK or SMILE) and subsequently developed dry eye symptoms.[1][5]
-
Intervention Groups:
-
Group 1: Combination therapy with 3% this compound ophthalmic solution and 0.1% or 0.3% sodium hyaluronate ophthalmic solution.[1][3]
-
Group 2: Monotherapy with 0.1% or 0.3% sodium hyaluronate ophthalmic solution.[1][3]
-
Group 3: Monotherapy with 3% this compound ophthalmic solution.[5]
-
Group 4: Standard artificial tears.[5]
-
-
Dosage and Administration: this compound administered six times daily and sodium hyaluronate administered four to six times daily.[3][4]
-
Efficacy Assessments:
-
Ocular Surface Disease Index (OSDI): A standardized questionnaire to assess the severity of dry eye symptoms.
-
Tear Film Break-up Time (TBUT): Measurement of tear film stability using fluorescein dye.
-
Schirmer's Test: Measurement of aqueous tear production.
-
Corneal and Conjunctival Fluorescein Staining: Grading of ocular surface damage.
-
-
Follow-up: Assessments performed at baseline (pre-operatively) and at 1 week, 1 month, and 3 months post-operatively.[1][5]
In Vitro Model for Assessing Synergistic Effects on Corneal Epithelial Cells
-
Cell Culture: Human corneal epithelial cells (HCECs) are cultured in appropriate media.
-
Experimental Conditions:
-
Cells are exposed to hyperosmolar stress to mimic dry eye conditions.
-
Treatment groups include:
-
Control (no treatment)
-
This compound alone
-
Cyclosporine A alone
-
Combination of this compound and Cyclosporine A
-
-
-
Outcome Measures:
-
Cell Viability Assays: To determine the protective effect of the treatments against hyperosmolar stress-induced cell death.
-
Wound Healing Assays (Scratch Assay): To assess the rate of cell migration and wound closure.
-
Gene Expression Analysis (RT-qPCR): To measure the expression of inflammatory markers (e.g., IL-1β, TNF-α) and apoptosis-related genes (e.g., Bax, Bcl-2).
-
Protein Analysis (Western Blot): To quantify the levels of key signaling proteins involved in inflammation and apoptosis.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: The P2Y2 Receptor Signaling Pathway
This compound is a P2Y2 receptor agonist.[9] Its mechanism of action involves the activation of P2Y2 receptors on the ocular surface, which are present on corneal and conjunctival epithelial cells, goblet cells, and meibomian glands.[9][10] This activation triggers a downstream signaling cascade that ultimately leads to increased secretion of water, mucin, and lipids, thereby improving the stability and quality of the tear film.[9][10]
Caption: this compound activates the P2Y2 receptor signaling cascade.
Experimental Workflow for Investigating Synergistic Effects
The following diagram illustrates a general experimental workflow for investigating the synergistic effects of this compound with other dry eye therapies, combining both in vitro and in vivo approaches.
Caption: A workflow for evaluating synergistic dry eye therapies.
References
- 1. Clinical efficacy of this compound sodium 3% versus hyaluronic acid 0.1% in patients with dry eye disease after cataract surgery: a protocol for a single-centre, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A protocol for a single center, randomized, controlled trial comparing the clinical efficacy of 3% this compound and 0.1% hyaluronic acid in diabetic patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Clinical efficacy of this compound sodium 3% versus hyaluronic acid 0.1% in patients with dry eye disease after cataract surgery: a protocol for a single-centre, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. P2Y(2) receptor elicits PAS-positive glycoprotein secretion from rabbit conjunctival goblet cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Diquafosol's Secretagogue Activity Against Other P2Y2 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the secretagogue activity of Diquafosol, a P2Y2 receptor agonist, with other key P2Y2 agonists such as Adenosine Triphosphate (ATP), Uridine Triphosphate (UTP), and Denufosol (INS37217). The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.
Introduction to P2Y2 Receptor Agonists and Secretagogue Activity
P2Y2 receptors are G-protein coupled receptors found on the apical surface of various epithelial cells, including those of the conjunctiva.[1] Activation of these receptors by agonists initiates a signaling cascade that leads to the secretion of water, ions (primarily chloride), and mucins.[1][2] This secretagogue activity is a key mechanism for maintaining mucosal hydration and is a therapeutic target for conditions like dry eye disease. This compound is a stable P2Y2 receptor agonist developed for the treatment of dry eye, while ATP and UTP are endogenous ligands for this receptor.[1][3] Denufosol is another synthetic P2Y2 agonist known for its enhanced metabolic stability.[4]
Comparative Analysis of P2Y2 Agonist Activity
While direct head-to-head studies with comprehensive dose-response curves for secretagogue activity are limited, the existing literature provides valuable insights into the relative potency, efficacy, and stability of these P2Y2 agonists.
| Agonist | Receptor Potency | Mucin Secretion | Fluid/Ion Secretion | Metabolic Stability | Key Characteristics |
| This compound | Equivalent to UTP[3] | Stimulates mucin secretion from conjunctival goblet cells[2][5] | Promotes water and chloride secretion from conjunctival epithelial cells[1] | More stable in solution than ATP and UTP[3] | A synthetic dinucleotide developed as a therapeutic for dry eye disease. |
| ATP (Adenosine Triphosphate) | Equipotent to UTP for receptor activation (EC50: 1.5-5.8 µM for Ca2+ mobilization)[6] | Stimulates mucin secretion | Potent stimulator of chloride secretion, equipotent to UTP in vivo[6] | Rapidly degraded by ectonucleotidases | Endogenous ligand, but its therapeutic use is limited by rapid degradation. |
| UTP (Uridine Triphosphate) | Equipotent to ATP for receptor activation (EC50: 1.5-5.8 µM for Ca2+ mobilization)[6] | Stimulates mucin secretion | Potent stimulator of chloride secretion, equipotent to ATP in vivo[6] | Degraded by ectonucleotidases, though generally more stable than ATP | Endogenous ligand, often used as a benchmark in P2Y2 receptor studies. |
| Denufosol (INS37217) | Potent P2Y2 agonist with a pharmacological profile that parallels UTP[4] | Stimulates mucin release[4] | Stimulates chloride and water secretion[4] | Enhanced metabolic stability compared to other P2Y2 agonists[4] | A synthetic agonist designed for improved metabolic stability and prolonged duration of action. |
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade leading to the secretion of tear components.
Caption: P2Y2 receptor signaling pathway leading to secretagogue activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the secretagogue activity of P2Y2 agonists.
In Vitro Mucin Secretion Assay from Conjunctival Goblet Cells
This assay quantifies the amount of mucin released from cultured conjunctival goblet cells in response to P2Y2 agonist stimulation.
Caption: Experimental workflow for in vitro mucin secretion assay.
Methodology:
-
Cell Culture: Primary conjunctival goblet cells are isolated and cultured until they form a confluent monolayer.
-
Pre-incubation: Cells are washed and incubated in a serum-free medium to establish a baseline.
-
Agonist Stimulation: Cells are treated with various concentrations of this compound, ATP, UTP, or Denufosol for a defined period (e.g., 15 minutes to 24 hours). A vehicle control is also included.
-
Supernatant Collection: The cell culture supernatant, containing the secreted mucins, is collected.
-
Quantification: The concentration of a specific mucin, typically MUC5AC, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are used to construct dose-response curves, from which the potency (EC50) and maximal efficacy (Emax) of each agonist can be determined.
In Vivo Tear Secretion Measurement in a Rabbit Model
This in vivo model assesses the effect of topically applied P2Y2 agonists on tear fluid production.
Caption: Experimental workflow for in vivo tear secretion measurement.
Methodology:
-
Animal Model: Healthy New Zealand white rabbits are used.
-
Baseline Measurement: Baseline tear production is measured using a standardized Schirmer tear test strip placed in the lower conjunctival sac for a set duration (e.g., 5 minutes).
-
Topical Administration: A single drop of the test solution (this compound, other P2Y2 agonists, or a vehicle control) is instilled into one eye of each rabbit.
-
Post-instillation Measurement: Tear secretion is measured at various time points after instillation (e.g., 15, 30, and 60 minutes) to assess the onset and duration of action.
-
Data Analysis: The change in tear volume from baseline is calculated and compared between the different treatment groups.
Logical Relationship of Comparison
The benchmarking of this compound's secretagogue activity involves a hierarchical comparison with other P2Y2 agonists, considering both their chemical nature and their intended use.
Caption: Logical framework for comparing P2Y2 agonists.
Conclusion
This compound is a potent P2Y2 receptor agonist with secretagogue activity comparable to the endogenous ligand UTP.[3] Its enhanced stability over ATP and UTP makes it a suitable therapeutic agent for topical application.[3] Denufosol (INS37217) represents another synthetic agonist designed for increased metabolic stability and prolonged action.[4] While direct quantitative comparisons of their secretagogue effects in identical experimental models are not extensively published, the available evidence suggests that all these agonists effectively stimulate the P2Y2 receptor-mediated pathway to promote fluid and mucin secretion. The choice of agonist for research or therapeutic development may, therefore, depend on the desired properties, such as stability and duration of action. Further head-to-head preclinical studies would be beneficial to delineate the subtle differences in their secretagogue profiles.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Conjunctival expression of the P2Y2 receptor and the effects of 3% this compound ophthalmic solution in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomised, double-masked comparison study of this compound versus sodium hyaluronate ophthalmic solutions in dry eye patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. molvis.org [molvis.org]
- 6. Activation by extracellular nucleotides of chloride secretion in the airway epithelia of patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Diquafosol in the Management of Dry Eye Disease: A Meta-Analysis of Randomized Controlled Trials
A Comparative Guide for Researchers and Drug Development Professionals
Diquafosol, a P2Y2 receptor agonist, has emerged as a prominent therapeutic agent for dry eye disease (DED). Its mechanism, which involves stimulating tear and mucin secretion, offers a distinct approach compared to traditional lubricants. This guide provides a meta-analytical overview of this compound's performance in randomized controlled trials (RCTs), comparing its efficacy and safety against common alternatives like hyaluronic acid (HA) and artificial tears (AT). The information is presented to aid researchers, scientists, and drug development professionals in their understanding and evaluation of this compound.
Performance Comparison: this compound vs. Alternatives
Meta-analyses of several RCTs provide robust quantitative data on the clinical efficacy and safety of 3% this compound ophthalmic solution. The following tables summarize the key findings, comparing this compound with 0.1% hyaluronic acid and other artificial tears.
Efficacy Metrics
The efficacy of this compound has been consistently demonstrated across multiple clinical endpoints. It shows significant improvements in tear film stability and ocular surface health.
Table 1: Comparison of Efficacy Between 3% this compound and 0.1% Hyaluronic Acid
| Outcome Measure | Mean Difference (MD) / Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Heterogeneity (I²) | Finding |
| Ocular Surface Disease Index (OSDI) | MD: -3.59 | -4.68 to -2.50 | < 0.001 | 6% | This compound is more effective in reducing symptoms.[1] |
| Tear Film Break-up Time (TBUT) | MD: 0.60 s | 0.20 to 0.99 | 0.003 | 63% | This compound significantly improves tear film stability.[1] |
| Schirmer's Test | MD: 1.08 mm | 0.41 to 1.76 | 0.002 | 0% | This compound leads to a greater increase in tear production.[1] |
| Corneal Fluorescein Staining Score | MD: -0.20 | -0.37 to -0.03 | 0.02 | 58% | This compound is more effective in improving corneal surface integrity.[1] |
| Rose Bengal Staining Score | MD: -0.62 | -0.88 to -0.35 | < 0.001 | 15% | This compound shows superior improvement in conjunctival surface integrity.[1] |
Table 2: Comparison of Efficacy Between 3% this compound and Artificial Tears
| Outcome Measure | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Finding |
| Tear Film Break-up Time (TBUT) | 1.21 s (at 4 weeks in post-cataract surgery patients) | 0.07 to 2.35 | This compound is more effective in improving tear film stability.[2] |
| Rose Bengal Staining Score | 1.09 (at 4 weeks in post-cataract surgery patients) | 0.59 to 1.59 | This compound demonstrates superior improvement in conjunctival health.[2] |
Safety Profile
While generally well-tolerated, the use of this compound is associated with a higher incidence of mild, transient adverse events compared to hyaluronic acid.
Table 3: Comparison of Safety Between 3% this compound and 0.1% Hyaluronic Acid
| Outcome | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Heterogeneity (I²) | Common Adverse Events |
| Overall Adverse Events | 1.71 | 1.08 to 2.71 | 0.02 | 18% | Eye irritation, eye discharge, foreign body sensation, conjunctival hyperemia, eye pain, and pruritus.[3] |
Mechanism of Action: P2Y2 Receptor Agonism
This compound's therapeutic effect is rooted in its action as an agonist of the P2Y2 purinergic receptors located on the ocular surface.[4] Activation of these G protein-coupled receptors initiates a signaling cascade that leads to increased secretion of both the aqueous and mucin components of the tear film.[4] This dual action helps to restore tear film stability and protect the ocular surface.
Caption: this compound's signaling pathway via the P2Y2 receptor.
Experimental Protocols in Randomized Controlled Trials
The methodologies employed in the RCTs included in the meta-analyses share common frameworks for patient selection, treatment administration, and outcome assessment.
Patient Population:
-
Inclusion criteria typically involve adult patients diagnosed with dry eye disease, often defined by a Schirmer's test result of ≤ 5 mm/5 min and corneal staining scores of ≥ 3.[5][6]
-
Exclusion criteria commonly include active ocular infections, recent ocular surgery (within a specified timeframe), and use of other topical ophthalmic medications that could interfere with the study outcomes.
Treatment Regimen:
-
Patients are randomized in a double-masked, parallel-group fashion to receive either 3% this compound ophthalmic solution or the comparator (e.g., 0.1% hyaluronic acid or artificial tears).[5]
-
The typical dosage is one drop administered six times daily for a duration of 4 to 6 weeks.[7][8] Some studies have investigated a less frequent administration of a long-acting formulation.
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoints: The primary outcome is often the change from baseline in the fluorescein corneal staining score.[7]
-
Secondary Efficacy Endpoints: These frequently include:
-
Rose Bengal Staining Score: To assess damage to the cornea and conjunctiva.
-
Tear Film Break-up Time (TBUT): To measure the stability of the tear film.
-
Schirmer's Test: To quantify aqueous tear production.
-
Ocular Surface Disease Index (OSDI): A patient-reported questionnaire to evaluate the severity of dry eye symptoms.
-
-
Safety Assessments: Monitoring and recording of all adverse events, with a focus on ocular side effects. Clinical laboratory tests (blood and urine) may also be conducted.[7]
Caption: A typical experimental workflow for a this compound RCT.
Meta-Analysis Process
A meta-analysis provides a powerful statistical approach to synthesize evidence from multiple clinical trials, offering a more precise estimate of treatment effects.
Caption: The logical flow of a meta-analysis process.
References
- 1. Topical this compound versus hyaluronic acid for the treatment of dry eye disease: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised, double-masked comparison study of this compound versus sodium hyaluronate ophthalmic solutions in dry eye patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomised, parallel-group comparison study of this compound ophthalmic solution in patients with dry eye in China and Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound ophthalmic solution in patients with dry eye syndrome: a Japanese phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomised, double-masked comparison study of this compound versus sodium hyaluronate ophthalmic solutions in dry eye patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Tear Film: Diquafosol vs. Cyclosporine A in Dry Eye Disease
A comprehensive analysis of tear film protein changes following treatment with Diquafosol Tetrasodium and Cyclosporine A, offering insights for researchers and drug development professionals in ophthalmology.
This guide provides a detailed comparison of the proteomic shifts in the tear film of patients with non-Sjögren Dry Eye Disease (DED) after a four-week treatment course with either 3% this compound Tetrasodium (DQS) or 0.05% Cyclosporine A (CsA). The data presented is based on a prospective, randomized, evaluator-masked clinical trial, offering objective, high-quality evidence for understanding the distinct molecular effects of these two common DED therapies.
Quantitative Proteomic Analysis
A total of 794 proteins were identified in the tear samples of the 18 DED patients who participated in the study.[1][2][3][4] Following the four-week treatment period, significant changes in the tear proteome were observed in both treatment groups. This compound treatment resulted in 106 differentially expressed proteins (DEPs), with 51 proteins being upregulated and 55 downregulated.[1][2][3][4] In comparison, Cyclosporine A treatment led to 54 DEPs, with 26 upregulated and 28 downregulated proteins.[1][2][3][4]
The tables below summarize the key differentially expressed proteins in each treatment group, categorized by their primary biological functions. Proteins were considered differentially expressed if they exhibited a fold change of >1.5 or <0.67 with a P-value < 0.05.[1][2][3][4]
Table 1: Differentially Expressed Proteins Following 4-Week this compound (DQS) Treatment
| Protein Name | Gene Symbol | Fold Change | P-value | Primary Function |
| Upregulated | ||||
| S100A8 | S100A8 | >1.5 | <0.05 | Inflammation, Immune Response |
| S100A9 | S100A9 | >1.5 | <0.05 | Inflammation, Immune Response |
| Annexin A1 | ANXA1 | >1.5 | <0.05 | Anti-inflammatory, Cell Signaling |
| Lysozyme C | LYZ | >1.5 | <0.05 | Antimicrobial |
| Prolactin-inducible protein | PIP | >1.5 | <0.05 | Tear Film Component |
| Downregulated | ||||
| Carbonic anhydrase 1 | CA1 | <0.67 | <0.05 | Cellular Regulation |
| Keratin, type II cytoskeletal 1 | KRT1 | <0.67 | <0.05 | Structural |
| Heat shock protein beta-1 | HSPB1 | <0.67 | <0.05 | Stress Response |
| Galectin-3-binding protein | LGALS3BP | <0.67 | <0.05 | Cell Adhesion, Inflammation |
| Alpha-enolase | ENO1 | <0.67 | <0.05 | Glycolysis, Inflammation |
Table 2: Differentially Expressed Proteins Following 4-Week Cyclosporine A (CsA) Treatment
| Protein Name | Gene Symbol | Fold Change | P-value | Primary Function |
| Upregulated | ||||
| S100A8 | S100A8 | >1.5 | <0.05 | Inflammation, Immune Response |
| S100A9 | S100A9 | >1.5 | <0.05 | Inflammation, Immune Response |
| Annexin A1 | ANXA1 | >1.5 | <0.05 | Anti-inflammatory, Cell Signaling |
| Lactotransferrin | LTF | >1.5 | <0.05 | Antimicrobial, Anti-inflammatory |
| Lipocalin-1 | LCN1 | >1.5 | <0.05 | Lipid Transport |
| Downregulated | ||||
| Prolyl 4-hydroxylase subunit alpha-1 | P4HA1 | <0.67 | <0.05 | Collagen Synthesis |
| Vimentin | VIM | <0.67 | <0.05 | Structural |
| Transglutaminase 2 | TGM2 | <0.67 | <0.05 | Cross-linking, Apoptosis |
| Peroxiredoxin-2 | PRDX2 | <0.67 | <0.05 | Oxidative Stress Response |
| Clusterin | CLU | <0.67 | <0.05 | Apoptosis, Stress Response |
Experimental Protocols
The following methodologies were employed in the key study comparing this compound and Cyclosporine A.[1][2][3][4]
Patient Cohort and Treatment:
-
Eighteen patients diagnosed with non-Sjögren Dry Eye Disease were enrolled.
-
Patients were randomly assigned to one of two treatment groups: 0.05% Cyclosporine A (n=9) or 3% this compound Tetrasodium (n=9).
-
The treatment duration was four weeks.
Tear Sample Collection:
-
Tear samples were collected before and after the four-week treatment period.
-
Schirmer's test strips were used for tear collection.
Proteomic Analysis:
-
Sample Preparation: Proteins were extracted from the Schirmer's strips.
-
Protein Digestion: Proteins were digested into peptides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The peptide mixtures were analyzed using LC-MS to identify and quantify the proteins.
-
Data Analysis: Proteins with a fold change of >1.5 or <0.67 and a P-value < 0.05 were considered differentially expressed. Gene Ontology (GO) analysis and protein-protein interaction network analysis were performed to understand the biological significance of the proteomic changes.
Signaling Pathways and Mechanisms of Action
This compound and Cyclosporine A exert their therapeutic effects through distinct mechanisms, which is reflected in the differing proteomic profiles.
This compound: this compound is a P2Y2 receptor agonist.[5][6] Its primary mechanism involves stimulating the secretion of water and mucin from conjunctival epithelial and goblet cells, thereby improving tear film stability and quantity.[5][6][7] This action directly addresses the aqueous and mucin deficiencies in dry eye.
Caption: this compound's mechanism of action.
Cyclosporine A: Cyclosporine A is an immunomodulatory agent that acts as a calcineurin inhibitor.[8] It reduces ocular surface inflammation by inhibiting T-cell activation and cytokine production. This anti-inflammatory effect helps to improve the health of the ocular surface and lacrimal glands, leading to enhanced tear production and quality.
Caption: Cyclosporine A's mechanism of action.
Experimental Workflow
The overall experimental workflow for the comparative proteomic analysis is depicted below.
Caption: Experimental workflow for comparative proteomics.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Changes in Human Tear Proteome Following Topical Treatment of Dry Eye Disease: Cyclosporine A Versus this compound Tetrasodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes of tear film lipid layer thickness by 3% this compound ophthalmic solutions in patients with dry eye syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Diquafosol and Corticosteroids: A Comparative Analysis of Anti-Inflammatory Properties in Ocular Surface Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of diquafosol and corticosteroids, two key therapeutic agents in the management of ocular surface diseases. This document synthesizes available experimental data to objectively assess their mechanisms of action and clinical effects on inflammatory markers.
Executive Summary
This compound, a P2Y2 receptor agonist, and corticosteroids represent distinct approaches to mitigating ocular surface inflammation. Corticosteroids, the traditional mainstay of anti-inflammatory therapy, exert broad immunosuppressive effects through the glucocorticoid receptor pathway. In contrast, this compound's anti-inflammatory action is mediated by the P2Y2 receptor, leading to the inhibition of the NF-κB signaling pathway. While direct comparative clinical trials with quantitative inflammatory marker data are limited, separate studies provide insights into their individual effects on tear cytokine profiles. Corticosteroids demonstrate a potent and broad-spectrum anti-inflammatory effect, while this compound exhibits a more targeted immunomodulatory action, reducing key pro-inflammatory cytokines.
Mechanisms of Anti-Inflammatory Action
This compound: P2Y2 Receptor-Mediated Inflammation Control
This compound's primary mechanism of action involves the activation of P2Y2 purinergic receptors on the ocular surface. This activation stimulates tear and mucin secretion, and importantly, also initiates a signaling cascade that modulates the inflammatory response. By activating the P2Y2 receptor, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
Corticosteroids: Glucocorticoid Receptor-Mediated Immunosuppression
Corticosteroids diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. The anti-inflammatory effects of corticosteroids are primarily achieved through two mechanisms: transactivation and transrepression. Transactivation involves the GR binding to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins. Transrepression, considered the major anti-inflammatory mechanism, involves the GR interfering with the function of pro-inflammatory transcription factors, such as NF-κB and activator protein-1 (AP-1), thereby suppressing the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]
Comparative Efficacy: Experimental Data
Direct comparative studies evaluating the anti-inflammatory effects of this compound and corticosteroids with quantitative data on inflammatory markers are lacking in the current literature. However, separate clinical studies provide valuable insights into the efficacy of each agent in modulating tear cytokine levels in patients with ocular surface disease.
This compound: Effect on Tear Film Inflammatory Markers
A non-comparative, open-label study investigated the effect of 3% this compound sodium ophthalmic solution on tear film pro-inflammatory cytokine levels in patients with dry eye disease. After four weeks of treatment, a significant reduction in the levels of specific cytokines was observed.
| Cytokine | Baseline (Median, pg/mL) | Post-treatment (Median, pg/mL) | % Change | p-value |
| TNF-α | 1.23 | 0.78 | -36.6% | 0.006 |
| IL-6 | 10.45 | 6.89 | -34.1% | 0.026 |
| IFN-γ | 2.34 | 1.87 | -20.1% | >0.05 |
Data adapted from a proof-of-concept study.[1] It is important to note that this was a non-comparative study.
Corticosteroids: Effect of Loteprednol Etabonate on Tear Cytokines
A randomized clinical trial assessed the effect of topical loteprednol etabonate 0.5% on tear cytokine levels in patients with moderate to severe meibomian gland dysfunction, a condition with a significant inflammatory component. The study demonstrated a significant reduction in a range of pro-inflammatory cytokines after two months of treatment.
| Cytokine | Baseline (Mean ± SD, pg/mL) | Post-treatment (Mean ± SD, pg/mL) | p-value |
| IL-6 | 15.8 ± 10.2 | 7.9 ± 5.1 | <0.001 |
| IL-8 | 45.3 ± 25.1 | 22.1 ± 13.4 | <0.001 |
| TNF-α | 2.5 ± 1.8 | 1.3 ± 0.9 | <0.001 |
| IL-1β | 1.2 ± 0.7 | 0.7 ± 0.4 | <0.001 |
Data adapted from a study on meibomian gland dysfunction.[1][2][3][4][5] This study did not directly compare loteprednol etabonate to this compound.
Experimental Protocols
This compound Study Protocol
-
Study Design: Open-label, non-comparative, single-cohort, interventional, proof-of-concept study.
-
Participants: Patients with dry eye disease.
-
Intervention: 3% this compound sodium ophthalmic solution administered six times a day for 4 weeks.
-
Data Collection: Pre- and post-treatment tear samples were collected.
-
Analysis: Tear cytokine levels (TNF-α, IL-6, IFN-γ, IL-1β) were measured using a cytokine magnetic bead panel.[1]
Loteprednol Etabonate Study Protocol
-
Study Design: Randomized controlled trial.
-
Participants: Patients with moderate and severe meibomian gland dysfunction.
-
Intervention: Topical loteprednol etabonate 0.5% and eyelid scrubs with warm compresses.
-
Data Collection: Tear samples were collected at baseline and after 2 months of treatment.
-
Analysis: Tear cytokine levels were evaluated using Multiplex Bead Immunoassays.[1][2][4]
Conclusion
Both this compound and corticosteroids demonstrate efficacy in reducing ocular surface inflammation, albeit through different mechanisms of action. Corticosteroids provide a potent and broad-spectrum anti-inflammatory effect by globally suppressing pro-inflammatory gene expression. This makes them highly effective for managing significant inflammation but also carries a higher risk of side effects with long-term use.
This compound offers a more targeted approach by modulating the NF-κB pathway through P2Y2 receptor activation. The available data suggests that this compound can significantly reduce key pro-inflammatory cytokines such as TNF-α and IL-6. While a direct comparison is not available, the distinct mechanisms suggest that this compound may be a valuable therapeutic option, particularly for patients where the broader immunosuppression of corticosteroids is not desirable or necessary.
Further head-to-head clinical trials are warranted to directly compare the anti-inflammatory efficacy and safety profiles of this compound and various corticosteroids in different ocular surface inflammatory conditions. Such studies should include a comprehensive panel of inflammatory markers to provide a more complete understanding of their respective immunomodulatory effects.
References
- 1. Effect of topical loteprednol etabonate with lid hygiene on tear cytokines and meibomian gland dysfunction in prosthetic eye wearers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of topical loteprednol etabonate with lid hygiene on tear cytokines and meibomian gland dysfunction in prosthetic eye wearers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of topical loteprednol etabonate on tear cytokines and clinical outcomes in moderate and severe meibomian gland dysfunction: randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Loteprednol Etabonate for the Treatment of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Diquafosol's Mechanism: A Comparative Analysis Using P2Y2 Receptor Antagonism
A definitive validation of Diquafosol's mechanism of action through P2Y2 receptor knockout models in the context of tear and mucin secretion is not extensively documented in publicly available research. However, a substantial body of evidence generated through pharmacological inhibition with P2Y2 receptor antagonists provides robust support for its targeted action. This guide compares the effects of this compound in standard experimental models versus those where the P2Y2 receptor is blocked, offering compelling data on its mechanism.
This compound is an established P2Y2 receptor agonist designed to treat dry eye disease by stimulating tear fluid and mucin secretion from the conjunctiva and meibomian glands.[1][2] The P2Y2 receptor, a G protein-coupled receptor, is widely expressed on the ocular surface, including the conjunctival and corneal epithelia.[3] Activation of this receptor by this compound initiates an intracellular signaling cascade, leading to increased intracellular calcium, which in turn stimulates the secretion of components essential for a stable tear film.[1][4]
This guide will delve into the experimental data from studies that have utilized P2Y2 receptor antagonists to functionally "knock out" the receptor's activity, thereby validating that the therapeutic effects of this compound are indeed mediated through this specific pathway.
Unraveling the Signaling Pathway of this compound
The mechanism of action of this compound begins with its binding to the P2Y2 receptor on ocular epithelial cells. This binding triggers a cascade of intracellular events, as depicted in the signaling pathway diagram below.
Experimental Validation with P2Y2 Receptor Antagonists
To confirm that the secretagogue effects of this compound are mediated by the P2Y2 receptor, researchers have employed specific antagonists to block this pathway. The following sections detail the experimental protocols and present the comparative data.
Experiment 1: Ion Transport in Rabbit Conjunctiva
This experiment aimed to measure the effect of this compound on chloride ion transport, a key driver of water secretion, across the conjunctiva and to validate the role of the P2Y2 receptor using the antagonist suramin.
Experimental Protocol:
-
Tissue Preparation: Conjunctivas were isolated from rabbits and mounted in a modified Ussing chamber.
-
Measurement of Short-Circuit Current (Isc): The Isc, a measure of net ion transport, was continuously monitored.
-
Application of this compound: this compound was added to the mucosal (tear) side of the conjunctiva at varying concentrations.
-
Application of P2Y2 Antagonist: In a separate set of experiments, the conjunctival tissue was pre-incubated with the P2Y2 antagonist suramin for 45 minutes before the addition of this compound.
-
Data Analysis: The change in Isc induced by this compound in the presence and absence of suramin was recorded and compared.[5]
Experimental Workflow:
Comparative Data:
| Treatment Condition | This compound Concentration (µM) | Change in Short-Circuit Current (Isc) (µA/cm²) |
| This compound alone | 10 | Significant Increase |
| This compound + Suramin | 10 | Increase in Isc substantially inhibited |
| Data summarized from a study on rabbit conjunctiva.[5] |
Experiment 2: Lipid Release from Rabbit Meibomian Gland Cells
This study investigated the direct action of this compound on lipid secretion from meibomian gland cells and confirmed the involvement of the P2Y2 receptor using the selective antagonist AR-C118925XX.
Experimental Protocol:
-
Cell Culture: Meibomian gland cells (meibocytes) were isolated from rabbits and cultured.
-
Measurement of Intracellular Calcium: Changes in intracellular Ca²⁺ concentration in response to this compound were measured.
-
Antagonist Application: The selective P2Y2 receptor antagonist AR-C118925XX was added to the cell culture before the application of this compound to a subset of cells.
-
Measurement of Lipid Release: The total cholesterol (TC) released into the culture medium was quantified.
-
Data Analysis: The this compound-induced elevation in intracellular Ca²⁺ and TC release were compared between cells treated with and without the P2Y2 antagonist.[6]
Experimental Workflow:
Comparative Data:
| Parameter Measured | This compound Treatment | This compound + AR-C118925XX Treatment |
| Intracellular Ca²⁺ Elevation | Dramatic, dose-dependent increase | Almost completely cancelled |
| Total Cholesterol Release | Facilitated release into the medium | Significantly suppressed |
| Data summarized from a study on rabbit meibomian gland cells.[6] |
Conclusion
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Effects of this compound sodium in povidone iodine-induced dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localization of ocular P2Y2 receptor gene expression by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjunctival expression of the P2Y2 receptor and the effects of 3% this compound ophthalmic solution in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound elicits increases in net Cl- transport through P2Y2 receptor stimulation in rabbit conjunctiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound tetrasodium elicits total cholesterol release from rabbit meibomian gland cells via P2Y2 purinergic receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles: Diquafosol Versus Other Ocular Secretagogues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Secretagogue Performance Supported by Experimental Data.
In the landscape of therapeutic options for dry eye disease (DED), secretagogues represent a pivotal class of drugs designed to enhance the secretion of tear film components. This guide provides a comparative analysis of the gene expression profiles induced by Diquafosol, a P2Y2 receptor agonist, against other prominent secretagogues, including the muscarinic agonists Pilocarpine and Cevimeline, and the LFA-1 antagonist Lifitegrast. Understanding the distinct molecular signatures of these agents is crucial for targeted drug development and personalized therapeutic strategies.
Comparative Overview of Gene Expression Changes
The following table summarizes the known effects of this compound and other secretagogues on the expression of key genes implicated in ocular surface health and inflammation. It is important to note that direct comparative studies profiling the global gene expression of all these agents under identical experimental conditions are limited. The data presented here is a synthesis of findings from various independent studies.
| Gene Category | Gene | This compound | Pilocarpine | Cevimeline | Lifitegrast | Reference Study Model |
| Mucins | MUC1 | ↑ | No data available | ↑ | No data available | Human Conjunctival Epithelial Cells[1], Mouse Model[2] |
| MUC4 | ↑ | No data available | No data available | No data available | Mouse Model | |
| MUC5AC | ↑ | No data available | ↑ | No data available | Human Conjunctival Epithelial Cells[1], Mouse Model[2] | |
| MUC16 | ↑ | No data available | ↑ | No data available | Human Conjunctival Epithelial Cells[1], Mouse Model[2] | |
| Inflammatory Cytokines & Chemokines | TNF-α | ↓ | No data available | ↓ (in lacrimal gland) | ↓ | Human Corneal Epithelial Cells[3], Mouse Model[2], In vitro human T-cells[4][5] |
| IL-1β | ↓ | No data available | No data available | ↓ | In vivo/in vitro DED model[6], In vitro human T-cells[4][5] | |
| IL-6 | ↓ | ↑ (in tears, not tissue) | No data available | ↓ | Human Corneal Epithelial Cells[3], Human Tears[7], In vitro human T-cells[4][5] | |
| IFN-γ | No data available | No data available | No data available | ↓ | Mouse Model[8], In vitro human T-cells[4][5] | |
| Chemokine Ligand 9 (CXCL9) | No data available | No data available | No data available | ↓ | Mouse Model[8] | |
| Growth Factors | NGF | ↑ | No data available | No data available | No data available | Experimental Dry Eye Model[6] |
| Muscarinic Receptors | M1, M2, M3, M4, M5 | No data available | ↓ (in sclera), ↑ (in ciliary body) | No data available | No data available | Rabbit Model[9] |
Key: ↑ Upregulation of gene expression; ↓ Downregulation of gene expression.
Signaling Pathways and Mechanisms of Action
The differential effects on gene expression are a direct consequence of the distinct signaling pathways activated by each secretagogue.
This compound Signaling Pathway
This compound, a P2Y2 receptor agonist, primarily stimulates the secretion of water and mucin.[10] Its binding to P2Y2 receptors on conjunctival and corneal epithelial cells activates a G-protein-coupled cascade, leading to an increase in intracellular calcium. This, in turn, activates downstream pathways, including the ERK signaling pathway, which is crucial for the upregulation of mucin gene expression (MUC1, MUC16, and MUC5AC).[1] Additionally, this compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6 in response to hyperosmotic stress.[3]
Caption: this compound's signaling cascade.
Pilocarpine and Cevimeline Signaling Pathway
Pilocarpine and Cevimeline are muscarinic receptor agonists that stimulate M1 and M3 receptors on lacrimal and salivary glands, leading to increased tear and saliva secretion.[11] Their primary mechanism involves the activation of Gq-coupled receptors, leading to phospholipase C activation and subsequent increases in intracellular calcium, which drives fluid secretion. While both are non-selective muscarinic agonists, Cevimeline shows a higher affinity for the M3 receptor. A study in a mouse model of dry eye indicated that Cevimeline can suppress the expression of inflammatory factors in the lacrimal gland and upregulate mucin expression on the ocular surface.[2]
Caption: Muscarinic agonist signaling.
Lifitegrast Signaling Pathway
Lifitegrast operates through a distinct, anti-inflammatory mechanism. It is a lymphocyte function-associated antigen-1 (LFA-1) antagonist that blocks the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on antigen-presenting cells and the ocular surface.[12][13] This inhibition prevents T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines.[14] In vitro studies have demonstrated that Lifitegrast can inhibit the secretion of a broad range of cytokines, including IFN-γ, TNF-α, IL-1α, IL-1β, IL-2, IL-4, and IL-6.[4][5]
Caption: Lifitegrast's mechanism of action.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of gene expression studies. Below are summaries of protocols from key studies cited in this guide.
Gene Expression Analysis of this compound in Human Conjunctival Epithelial Cells
-
Objective: To evaluate the effect of this compound on mucin gene expression in human conjunctival epithelial cells (HCECs) under hyperosmotic stress.
-
Cell Culture: Primary HCECs were cultured at an air-liquid interface to induce stratification and differentiation.
-
Experimental Model: A dry eye model was simulated by exposing the cultured HCECs to a hyperosmotic medium (400 mOsm/L) for 24 hours.
-
Treatment: Following hyperosmotic stress, cells were treated with 100 µM this compound tetrasodium for various time points (e.g., 6, 12, and 24 hours).
-
Gene Expression Analysis: Total RNA was isolated from the HCECs using TRIzol reagent. The mRNA expression levels of MUC1, MUC16, and MUC5AC were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1]
-
Protein Analysis: Secreted MUC5AC in the culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).[1]
Gene Expression Analysis of Cevimeline in a Dry Eye Mouse Model
-
Objective: To investigate the anti-inflammatory and mucin-upregulating effects of Cevimeline in a murine model of dry eye.
-
Animal Model: Dry eye was induced in NOD.B10.H2b mice through desiccation stress (30-40% ambient humidity) and subcutaneous injections of scopolamine hydrobromide four times a day for 10 days.
-
Treatment: Mice were treated with topical 2% Cevimeline. Comparative groups included Cyclosporine A, this compound, and Rebamipide.
-
Tissue Collection: After the treatment period, lacrimal glands, corneas, and conjunctivas were collected for analysis.
-
Gene and Protein Expression Analysis: The expression of inflammatory markers and mucin factors in the collected tissues was assessed using immunohistochemistry and immunofluorescence.[2]
General Experimental Workflow for Ocular Gene Expression Studies
The following diagram illustrates a generalized workflow for investigating the effects of secretagogues on ocular gene expression.
Caption: Generalized experimental workflow.
Conclusion
The available evidence indicates that this compound and other secretagogues modulate gene expression in the eye through distinct mechanisms. This compound directly upregulates the expression of key mucin genes and exhibits anti-inflammatory properties. Muscarinic agonists like Pilocarpine and Cevimeline primarily act on fluid secretion, with Cevimeline also showing potential for mucin upregulation and anti-inflammatory effects in preclinical models. Lifitegrast stands apart with its targeted anti-inflammatory action, significantly downregulating a wide array of T-cell-mediated inflammatory genes.
This comparative analysis underscores the importance of considering the underlying molecular pathways when selecting or developing treatments for dry eye disease. Future head-to-head transcriptomic studies are warranted to provide a more comprehensive and directly comparable understanding of the gene expression profiles induced by these different classes of secretagogues. Such data will be invaluable for optimizing treatment strategies and advancing the development of novel therapies for ocular surface disorders.
References
- 1. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cevimeline-induced anti-inflammatory effect through upregulations of mucins in the ocular surface of a dry eye mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Hyperosmotic Stress-induced Tumor Necrosis Factor-α and Interleukin-6 Expression in Human Corneal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dry eye syndrome: developments and lifitegrast in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison study between pilocarpine and tropicamide drops on corneal topography and their effect on IL-6 and TNF-α levels in tear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of topical pilocarpine on ocular growth and refractive development in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. New Drug Highlights Inflammation’s Role in Dry Eye Disease - American Academy of Ophthalmology [aao.org]
- 13. researchgate.net [researchgate.net]
- 14. ophthalmologytimes.com [ophthalmologytimes.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Diquafosol Disposal Procedures
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of Diquafosol, a P2Y2 receptor agonist used in ophthalmic solutions.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a framework of federal and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this area.[1][2] It is the responsibility of the waste generator to determine if a pharmaceutical waste should be classified as hazardous.[3]
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) or by the Occupational Safety and Health Administration (OSHA).[4][5] However, proper disposal is still crucial to prevent environmental contamination.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity and form of the waste.
For Unused or Expired this compound Ophthalmic Solution (Small Quantities):
For small quantities, such as those used in individual patient applications or small-scale laboratory experiments, disposal in household trash is permissible.[4][6] To prevent accidental ingestion or environmental exposure, the following steps should be taken:
-
Do not flush down the toilet or drain. [2]
-
Mix the liquid medicine with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[7][8]
-
Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid.[7][8][9]
-
Dispose of the sealed container in the regular trash.[7][8][9]
-
Before discarding the original packaging, remove or obscure all personal information from the prescription label to protect patient privacy.[8]
For Bulk Quantities and Laboratory Waste:
For larger quantities of this compound, or for waste generated from research and development activities, disposal must comply with local, state, and federal regulations for non-hazardous pharmaceutical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on your location's regulations.
-
Segregate this compound waste from other chemical waste streams.
-
Dispose of the waste through a licensed pharmaceutical waste contractor. These contractors are equipped to handle and dispose of pharmaceutical waste in an environmentally sound manner, often through incineration.[2][10][11]
-
For spills:
-
Wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[6]
-
Absorb liquid spills with an inert material, such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and contaminated items into a designated, labeled waste container.
-
Clean the spill area thoroughly.
-
Summary of Disposal Recommendations
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired Ophthalmic Solution (Small Quantity) | Household Trash | Mix with an undesirable substance; Seal in a container.[7][8][9] |
| Bulk this compound Substance/Solution | Licensed Pharmaceutical Waste Contractor | Follow institutional EHS guidelines and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Designated Pharmaceutical Waste Stream | Segregate from other laboratory waste. |
| Spill Debris | Designated Pharmaceutical Waste Stream | Use appropriate PPE during cleanup. |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in the available literature beyond the general guidelines for pharmaceutical waste. The primary "protocol" is to adhere to the procedural steps outlined above and to consult with your institution's EHS department for guidance tailored to your specific circumstances and location.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. epa.gov [epa.gov]
- 4. kingcounty.gov [kingcounty.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of 3% this compound Sodium Eye Drops on Tear Function and the Ocular Surface of Cu, Zn-Superoxide Dismutase-1 (Sod1) Knockout Mice Treated with Antiglaucoma Eye Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Sodium Eye Drop [healthhub.sg]
- 10. Waste disposal categories – characteristics and thresholds | epa.vic.gov.au [epa.vic.gov.au]
- 11. This compound ophthalmic solution 3 %: a review of its use in dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Diquafosol
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Diquafosol, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment based on safety data sheets.
| Protection Type | Required Equipment | Specifications and Use Cases |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles.[1][2][3] | Minimum requirement for all handling procedures. Chemical splash goggles are recommended when there is a risk of splashing.[3][4] |
| Face shield | To be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[3] | |
| Hand Protection | Protective gloves | Impermeable and chemically resistant gloves are mandatory.[1][2][5] Always inspect gloves for integrity before use and wash hands after removal. |
| Body Protection | Laboratory coat | A standard lab coat is sufficient for general handling. |
| Impervious clothing/apron | Recommended when there is a potential for skin contact with this compound.[2][6] | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area.[1][2] |
| Respirator | A suitable respirator is advised if ventilation is inadequate or if dusts are generated.[2][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound sodium salt in a tightly sealed container in a cool, dry, and well-ventilated area, ideally at -20°C.[1]
-
Store this compound ophthalmic solution in a cool, dry place away from direct sunlight and below 30°C.[7][8]
2. Preparation and Handling:
-
Work in a designated area, preferably in a chemical fume hood or a well-ventilated space.
-
Don all required PPE as outlined in the table above before handling the compound.
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
After handling, wash hands and other exposed skin areas thoroughly with soap and water.[2]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[9]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Place the contained waste into a sealed, labeled container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
This includes unused or expired product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
2. Waste Collection and Storage:
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Store the waste container in a designated secondary containment area away from incompatible materials.
3. Final Disposal:
-
Dispose of this compound waste in accordance with all applicable local, state, and federal regulations.[2]
-
It is the responsibility of the waste generator to classify the waste and ensure proper disposal.[9]
-
Engage a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste.[5]
Experimental Workflow for Safe this compound Handling
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. kmpharma.in [kmpharma.in]
- 7. This compound Sodium Eye Drop [healthhub.sg]
- 8. Diquas | Santen Asia [santen.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
